3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZIOSTOJKWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(SC)SC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381018 | |
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-50-6 | |
| Record name | 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
spectroscopic data (NMR, IR, MS) of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. As a highly functionalized derivative of pentane-2,4-dione (acetylacetone), this compound serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic systems.[1] A thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related molecules to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. Standardized protocols for data acquisition are also presented to ensure reproducibility and accuracy.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₈H₁₂O₂S₂ and a molecular weight of 204.3 g/mol , is classified as a ketene dithioacetal.[2] Its structure features a central C=C double bond, making the molecule a highly conjugated system. This electronic arrangement significantly influences its spectroscopic properties, distinguishing it from its parent compound, acetylacetone.
The key structural features relevant to spectroscopic analysis are:
-
Two Acetyl Groups (CH₃C=O): These give rise to characteristic signals in both NMR and IR spectroscopy.
-
Two Methylsulfanyl Groups (-SCH₃): The sulfur atoms and methyl protons provide unique spectroscopic markers.
-
A Conjugated π-System: The delocalization of electrons across the O=C-C=C-C=O backbone and through the sulfur atoms shifts absorption frequencies and chemical shifts in a predictable manner.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to show two distinct singlets, reflecting the two sets of chemically equivalent protons.
-
Acetyl Protons (C5-H, C6-H): The six protons of the two acetyl methyl groups are chemically equivalent. They are expected to appear as a sharp singlet. In the parent acetylacetone (enol form), these protons resonate around δ 2.0 ppm.[3] For the title compound, due to the electron-donating nature of the ketene dithioacetal group, a slight upfield shift might be expected, but the deshielding from the adjacent carbonyls is the dominant effect. Therefore, a chemical shift in the range of δ 2.2 - 2.5 ppm is predicted.
-
Methylsulfanyl Protons (C8-H, S₂-CH₃): The six protons of the two methylsulfanyl groups are also chemically equivalent. These protons are attached to sulfur, which is less electronegative than oxygen. Their signal is predicted to be a sharp singlet in the region of δ 2.4 - 2.7 ppm . This downfield position is due to the deshielding effect of the sulfur atoms and their proximity to the conjugated system.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 2.35 | Singlet | 6H | 2 x -C(=O)CH₃ |
| ~ 2.55 | Singlet | 6H | 2 x -SCH₃ |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton. Five distinct signals are predicted, corresponding to the unique carbon environments.
-
Carbonyl Carbons (C1, C4): These carbons are in a highly deshielded environment and are expected to resonate far downfield, typically δ > 195 ppm . Their equivalence is a key structural indicator.
-
Vinylic Carbon (C2): This carbon is part of the C=C double bond and is substituted with two carbonyl groups. This electron-withdrawing environment will shift its resonance significantly downfield, likely in the range of δ 110 - 120 ppm .
-
Vinylic Carbon (C3): This carbon is also part of the C=C double bond and is attached to the two sulfur atoms. The α-effect of the sulfur atoms and its position within the conjugated system suggest a chemical shift in the range of δ 160 - 170 ppm .
-
Acetyl Methyl Carbons (C5, C6): These carbons are typical for acetyl groups and are predicted to appear in the range of δ 25 - 32 ppm .
-
Methylsulfanyl Carbons (C8, S₂-CH₃): The carbons of the S-methyl groups are shielded relative to oxygen-bound methyl groups and are expected in the range of δ 15 - 20 ppm .
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ ppm) | Assignment | Rationale |
|---|---|---|
| ~ 198 | C=O | Typical for conjugated α,β-unsaturated ketones. |
| ~ 165 | C=C(SMe)₂ | Deshielded by two sulfur atoms and conjugation. |
| ~ 115 | C=C(C=O)₂ | Shielded position in the polarized C=C bond. |
| ~ 30 | -C(=O)CH₃ | Standard range for acetyl methyl carbons. |
| ~ 18 | -SCH₃ | Typical range for methylsulfanyl carbons. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 12-15 ppm.
-
Use a 90° pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 220-250 ppm.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.
-
Use a 30-45° pulse angle and a short relaxation delay (1-2 seconds).
-
Co-add 1024-4096 scans for adequate signal intensity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the carbonyl and alkene groups.
Analysis of Key IR Absorptions
The extended conjugation in the molecule is the dominant factor influencing the vibrational frequencies.
-
C=O Stretch: In a simple ketone like acetone, the C=O stretch appears around 1715 cm⁻¹. For acetylacetone, this is lowered to ~1710-1729 cm⁻¹ for the keto form and ~1622 cm⁻¹ for the enol form, where it is highly conjugated.[3] In this compound, the two carbonyl groups are in conjugation with the C=C double bond. This delocalization weakens the C=O bond, lowering its stretching frequency. A strong, sharp absorption is predicted in the range of 1640 - 1670 cm⁻¹ .
-
C=C Stretch: The central carbon-carbon double bond is also part of the conjugated system. Its stretching vibration is expected to produce a medium to strong absorption in the region of 1550 - 1590 cm⁻¹ .
-
C-H Bending and Stretching: Standard alkane C-H stretching vibrations from the methyl groups will be observed between 2900 - 3000 cm⁻¹ . C-H bending (deformation) vibrations are expected around 1350 - 1450 cm⁻¹ .
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2900 - 3000 | Medium | C(sp³)-H Stretch |
| 1640 - 1670 | Strong | C=O Stretch (Conjugated) |
| 1550 - 1590 | Medium | C=C Stretch (Conjugated) |
| 1350 - 1450 | Medium | C-H Bend |
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Analysis of Molecular Ion and Fragmentation
-
Molecular Ion (M⁺•): The compound has a nominal mass of 204 Da. The exact mass is 204.0279 Da.[2] Using high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at m/z ≈ 204.0279 , confirming the elemental composition C₈H₁₂O₂S₂. The M+1 and M+2 peaks will also be present due to the natural abundance of ¹³C, ¹⁷O, ¹⁸O, and especially ³³S and ³⁴S isotopes. The relatively high abundance of ³⁴S (~4.2%) will make the M+2 peak more intense than in a compound containing only C, H, and O.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): Fragmentation of a C-C or C-S bond can lead to the loss of a methyl group, resulting in a fragment ion at m/z 189 .
-
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between C2 and C1/C4 can result in the loss of an acetyl radical, giving a prominent peak at m/z 161 .
-
Loss of a methanethiol radical (•SCH₃): Cleavage of a C-S bond can lead to the loss of a methylthio group, producing an ion at m/z 157 .
-
Experimental Protocol for MS Data Acquisition
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. EI is excellent for generating fragment patterns.
-
Instrumentation: A mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS or a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
-
Acquisition (EI):
-
Introduce the sample (if volatile enough) via a GC inlet or a direct insertion probe.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Processing: The data system will generate a mass spectrum plotting relative ion abundance versus the mass-to-charge ratio (m/z).
Integrated Spectroscopic Workflow and Conclusion
The definitive structural elucidation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for characterization.
Figure 2: A logical workflow for the complete spectroscopic characterization and structural confirmation of the title compound.
References
-
ACS Publications. (n.d.). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]
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Taylor & Francis Online. (2014). Regioselective synthesis of novel ketene dithioacetals. Retrieved from [Link]
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Egyptian Journal of Chemistry. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Retrieved from [Link]
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ACS Omega. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]
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Journal of the Iranian Chemical Society. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2020). Crystal structure, Hirshfeld surface analysis and spectroscopic characterization of the di-enol tautomeric form of the compound 3,3′-[(2-sulfanylidene-1,3-dithiole-4,5-diyl)bis(sulfanediyl)]bis(pentane-2,4-dione). National Institutes of Health. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Retrieved from [Link]
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Sci-Hub. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews. Retrieved from [Link]
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physical and chemical properties of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a derivative of pentane-2,4-dione, belongs to the class of ketene dithioacetals. These compounds are characterized by a carbon-carbon double bond substituted with two sulfur atoms. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis. The presence of both electron-donating methylsulfanyl groups and electron-withdrawing acetyl groups creates a polarized alkene, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, structural features, and reactivity, to support its application in research and development.
Physicochemical Properties
This compound is a solid at room temperature with a distinct melting point. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂S₂ | [1][2][3] |
| Molecular Weight | 204.31 g/mol | [2][3][4] |
| CAS Number | 15908-50-6 | [1][2][3] |
| Melting Point | 61 °C | [2] |
| Boiling Point | 351.2 °C at 760 mmHg | [2] |
| Density | 1.16 g/cm³ | [2] |
| Appearance | Yellow to white solid | [5] |
| Solubility | Information not widely available, likely soluble in common organic solvents. | |
| Flash Point | 155.7 °C | [2] |
Molecular Structure and Conformation
The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule adopts a highly twisted E,E-conformation in the solid state. This conformation, where the two acetyl groups are on opposite sides of the carbon-carbon double bond, is also believed to be the predominant form in solution.[1][6] The central C=C bond is slightly twisted, which is a common feature in sterically hindered ketene dithioacetals. This twisting can influence the degree of conjugation between the dithioacetal and the dicarbonyl moieties.
The key structural features are depicted in the diagram below:
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound is typically achieved through a one-pot reaction involving the active methylene compound, pentane-2,4-dione, carbon disulfide, and an alkylating agent, methyl iodide.[2] The general synthetic approach is outlined below:
Caption: General synthetic scheme for this compound.
Experimental Protocol:
-
Deprotonation: To a solution of pentane-2,4-dione (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, THF, DMF), a base such as anhydrous potassium carbonate (2.2 eq.) is added. The mixture is stirred at room temperature to facilitate the formation of the enolate.
-
Dithiocarboxylation: Carbon disulfide (1.2 eq.) is added dropwise to the reaction mixture, which is typically cooled in an ice bath to control the exothermic reaction. The formation of a dithiolate intermediate is usually indicated by a color change.
-
Alkylation: Methyl iodide (2.2 eq.) is then added to the reaction mixture, and the reaction is allowed to proceed, often with warming to room temperature or gentle heating under reflux, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical for the efficient deprotonation of the active methylene group of pentane-2,4-dione without promoting side reactions. Anhydrous potassium carbonate is a commonly used base due to its low cost and moderate reactivity. Aprotic solvents are preferred to avoid protonation of the intermediate anions.
-
Stoichiometry: The use of a slight excess of carbon disulfide and methyl iodide ensures the complete conversion of the starting material.
-
Temperature Control: The initial dithiocarboxylation step is often exothermic, necessitating cooling to prevent side reactions and decomposition. The subsequent alkylation step may require heating to proceed at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The electron-rich double bond and the electrophilic carbonyl carbons provide multiple sites for chemical transformations.
1. Reactions at the Carbonyl Groups:
The carbonyl groups can undergo typical reactions of ketones, such as condensation with amines and hydrazines, to form various heterocyclic compounds.
2. Reactions involving the Ketene Dithioacetal Moiety:
The ketene dithioacetal functionality is a versatile synthon. The methylsulfanyl groups can act as leaving groups in the presence of nucleophiles, allowing for the introduction of new functionalities. The electron-rich double bond can participate in cycloaddition reactions.
3. Synthesis of Heterocycles:
A significant application of this compound is in the synthesis of a wide range of heterocyclic compounds. The molecule can serve as a C3 synthon in annulation reactions. For example, it can react with binucleophiles to form five-, six-, or seven-membered rings. The downstream products listed in chemical databases, such as thiophene and imidazolidine derivatives, highlight its utility in this area.[2]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a derivative of pentane-2,4-dione with significant conformational flexibility. The document is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of small organic molecules.
Introduction: The Significance of Structural Analysis
This compound, with the chemical formula C8H12O2S2, is a compound of interest due to its unique electronic and structural properties stemming from the dicarbonyl and bis(methylthio) functionalities.[1] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as this conformation dictates the molecule's physical and chemical behavior, including its spectroscopic properties and potential biological activity.[2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining molecular structures with atomic-level precision, providing invaluable insights into bond lengths, angles, and intermolecular interactions.[3][4][5]
This guide will detail the crystallographic analysis of the title compound, focusing on the experimental workflow, data interpretation, and the conformational insights derived from the determined structure. The analysis is based on the published crystal structure, which reveals a highly twisted E,E-conformation.[6][7]
Experimental Protocol: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure involves a meticulous, multi-step process. Each stage is critical for ensuring the quality and accuracy of the final structural model.
Synthesis and Crystallization
The synthesis of this compound can be achieved through established organic synthesis routes, often involving the reaction of pentane-2,4-dione with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.[8]
The pivotal step for SCXRD is the growth of high-quality single crystals. For a small organic molecule like this, slow evaporation from a suitable solvent is a common and effective technique.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve a small amount of the purified compound in a selection of volatile solvents (e.g., ethanol, ethyl acetate, dichloromethane) to determine solubility. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent, gently heating if necessary to ensure complete dissolution.
-
Slow Evaporation: Loosely cap the vial or beaker containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, carefully extract them from the mother liquor using a spatula or pipette.[3]
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within the crystal, governed by Bragg's Law.[4]
The following diagram illustrates the general workflow for SCXRD data collection:
Structure Solution and Refinement
The collected diffraction data, consisting of a list of reflection intensities, is then used to solve and refine the crystal structure.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal system and space group. For this compound, the determined space group is P2₁2₁2₁.[6][7]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges. The quality of the final model is assessed by the R-factor; for this compound, the structure was refined to a final R-factor of 0.045 for 731 observed reflections.[6]
Analysis of the Crystal Structure
The crystallographic analysis provides a wealth of information about the molecular structure and conformation of this compound.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below.[6][7]
| Parameter | Value |
| Chemical Formula | C8H12O2S2 |
| Molecular Weight | 204.3 g/mol [1] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.05(1) |
| b (Å) | 7.97(1) |
| c (Å) | 8.10(1) |
| Z (molecules/unit cell) | 2 |
| Final R-factor | 0.045 |
| Observed Reflections | 731 |
Molecular Conformation
The most striking feature of the solid-state structure is the molecule's conformation. The two acetyl groups adopt a highly twisted E,E-conformation relative to the central C=C double bond.[6][7] This is a significant finding, as the planarity of conjugated systems is often energetically favorable.
The diagram below illustrates the relationship between the molecular structure and its determined conformation.
This twisted conformation has been shown to explain unusual features in the compound's infrared (IR) spectrum, which differ from those expected for other possible conformations.[6] Spectroscopic evidence also suggests that this E,E-conformation is retained in solution, indicating that it is an intrinsically stable arrangement for the molecule.[6][7]
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution view of its molecular structure. The key finding of a highly twisted E,E-conformation is crucial for understanding the molecule's spectroscopic properties and overall chemical behavior. This technical guide outlines the essential steps in the crystallographic workflow, from crystal growth to structure refinement and analysis, demonstrating the power of SCXRD as a tool for detailed molecular characterization in chemical and pharmaceutical research.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemsrc. 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione. [Link]
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Sci-Hub. Crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione. [Link]
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FZU - Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]
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SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
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MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
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ACS Omega. Single Crystal X‑ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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An In-Depth Technical Guide to the Reactivity of the Methylidene Group in 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the methylidene group in 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, an α-oxo ketene dithioacetal of significant interest in synthetic organic chemistry. The document delves into the synthesis of this versatile building block, its unique structural features, and the diverse reactivity of its electron-deficient methylidene carbon. Key reaction classes, including nucleophilic substitutions, Michael additions, and cycloadditions, are discussed in detail, supported by mechanistic insights, detailed experimental protocols, and spectroscopic data. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and execution of novel synthetic strategies and drug discovery programs.
Introduction: The Versatile Chemistry of α-Oxo Ketene Dithioacetals
Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond substituted with two sulfur atoms.[1] When this functionality is conjugated with a carbonyl group, as in α-oxo ketene dithioacetals, the resulting electronic push-pull system imparts a unique and highly versatile reactivity profile. This compound stands as a prime example of this class, offering a rich platform for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1] The polarized nature of the methylidene group, with its electron-deficient carbon, makes it a key target for a wide array of chemical transformations. This guide will provide an in-depth analysis of the synthesis, structure, and multifaceted reactivity of this important synthetic intermediate.
Synthesis and Structural Elucidation
The strategic synthesis of this compound is foundational to its application as a versatile building block. The most common and efficient method involves a base-mediated condensation of pentane-2,4-dione (acetylacetone) with carbon disulfide, followed by S-alkylation.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the successful synthesis of the title compound.
-
Base: A strong base, such as sodium hydride or potassium carbonate, is employed to deprotonate the active methylene group of acetylacetone, generating a nucleophilic enolate. The choice of a non-nucleophilic base is crucial to avoid side reactions with the electrophilic reagents.
-
Carbon Disulfide: This reagent serves as the electrophilic source of the dithiocarboxylate intermediate. Its high reactivity towards the enolate drives the initial condensation.
-
Alkylating Agent: Methyl iodide is a common and effective alkylating agent for the in situ generated dithiolate, affording the desired bis(methylsulfanyl) derivative. The high reactivity of methyl iodide ensures a rapid and efficient S-alkylation.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the ionic intermediates. Anhydrous conditions are essential to prevent quenching of the enolate and other reactive species.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of α-oxo ketene dithioacetals.[2]
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide
-
Methyl iodide
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.0 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pentane-2,4-dione (1.0 eq) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Slowly add carbon disulfide (1.2 eq) to the reaction mixture at 0 °C. The color of the reaction mixture will typically change to a deep red or brown. Stir for an additional 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise. A noticeable exotherm may occur. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ligroin) or by column chromatography on silica gel to afford this compound as a crystalline solid.[3]
Sources
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Molecule
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is a derivative of pentane-2,4-dione (also known as acetylacetone), a classic β-diketone. The introduction of the bis(methylsulfanyl)methylidene group at the 3-position significantly alters the electronic and steric properties of the parent molecule, which is expected to influence its thermal behavior.
The core pentane-2,4-dione moiety is known for its keto-enol tautomerism and its ability to form stable metal complexes. The dithioketene acetal group, C=C(SR)2, introduces sulfur atoms, which can act as leaving groups or participate in rearrangement reactions upon heating. Understanding the interplay between these two functional components is critical to predicting the compound's response to thermal stress.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Thermal Behavior: A Mechanistic Perspective
The thermal decomposition of this molecule is likely to be a multi-stage process. The initial stages may involve the cleavage of the weaker C-S bonds, followed by the breakdown of the pentane-2,4-dione backbone at higher temperatures.
Initial Decomposition Stage
The carbon-sulfur bonds in the dithioketene acetal group are predicted to be the most thermally labile. Homolytic cleavage of a C-S bond would generate a radical intermediate, which could then undergo a variety of secondary reactions, including rearrangement and fragmentation. The loss of methanethiol (CH₃SH) or dimethyl sulfide ((CH₃)₂S) are plausible initial decomposition products.
Secondary Decomposition Stage
Following the initial fragmentation of the sulfur-containing moiety, the remaining pentane-2,4-dione-like structure would be expected to decompose at higher temperatures. Studies on the pyrolysis of acetylacetone itself have shown that it decomposes via complex pathways involving C-C bond cleavage to produce species like CO, H₂O, and various hydrocarbons.[1] The presence of the methylidene substituent will likely alter the specific fragmentation pattern compared to the parent acetylacetone.
Experimental Workflow for Thermal Analysis
A thorough investigation of the thermal properties of this compound requires a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Caption: A proposed thermal decomposition pathway for the title compound.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for understanding the thermal stability and decomposition of this compound. The proposed experimental protocols for TGA and DSC are designed to be robust and self-validating, enabling researchers to generate high-quality data. The insights into potential decomposition mechanisms offer a starting point for more detailed mechanistic studies, which could involve techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products. As with any predictive analysis, the hypotheses presented herein must be validated through rigorous experimentation.
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solubility of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 15908-50-6) is a member of the ketene dithioacetal class of organic compounds.[1][2] These molecules are recognized for their versatility as intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems.[1][3][4] Given their utility in medicinal chemistry and materials science, a thorough understanding of their solubility characteristics in common organic solvents is paramount for their effective application in synthesis, purification, and formulation.[1][5]
This technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties and established solubility principles. Furthermore, it offers a detailed experimental protocol for researchers to determine its solubility in their specific solvent systems, ensuring reproducible and reliable results.
Physicochemical Properties and Predicted Solubility
The solubility of an organic compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7] The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂S₂ | [8][9] |
| Molecular Weight | 204.31 g/mol | [8][10] |
| Melting Point | 61 °C | [9][10] |
| Boiling Point | 351.2 °C at 760 mmHg | [9] |
| XLogP3 | 1.3 - 2.1 | [8][10] |
| Polar Surface Area (PSA) | 84.74 Ų | [9][10] |
The presence of two carbonyl groups and two sulfur atoms contributes to the molecule's polarity, as indicated by its polar surface area. However, the eight-carbon backbone and the methyl groups on the sulfur atoms introduce a degree of nonpolar character.[7] The XLogP3 value, which is a measure of lipophilicity, suggests a moderate preference for nonpolar environments.
Based on these properties, the predicted solubility of this compound in a range of common organic solvents is presented in Table 2.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexanes | Nonpolar | Low to Moderate | The nonpolar hydrocarbon chains of hexanes will have limited affinity for the polar functional groups of the solute. |
| Toluene | Nonpolar | Moderate to High | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the dicarbonyl moiety, and its overall nonpolar character is compatible with the solute's hydrocarbon portions. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to interact with the polar functional groups of the solute without the steric hindrance of protic solvents. |
| Acetone | Polar Aprotic | High | The carbonyl group of acetone can act as a hydrogen bond acceptor, interacting favorably with the solute. Its overall polarity is a good match. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, the ester functional group and moderate polarity make it a good candidate for dissolving the solute. |
| Isopropanol | Polar Protic | Moderate | While the hydroxyl group can interact with the solute, the overall polarity and hydrogen bonding network of the alcohol may be less favorable than polar aprotic solvents. |
| Ethanol | Polar Protic | Moderate | Similar to isopropanol, but its higher polarity may slightly decrease solubility compared to less polar alcohols. |
| Methanol | Polar Protic | Low to Moderate | As a highly polar protic solvent, methanol's strong hydrogen bonding network may be disrupted by the less polar parts of the solute, leading to lower solubility.[7] |
| Water | Polar Protic | Low | The significant nonpolar character of the molecule will likely lead to poor solubility in water.[6] |
Experimental Determination of Solubility
To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To a series of glass vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To separate the supernatant from the undissolved solid, either:
-
Centrifuge the vials at a moderate speed.
-
Filter the suspension using a syringe filter compatible with the organic solvent.
-
-
-
Quantification of the Solute:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) if the compound is thermally stable.
-
UV-Vis Spectroscopy , provided the compound has a distinct chromophore and a standard curve is established.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated supernatant, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[11][12] However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility. A systematic investigation across a range of solvent polarities can provide a comprehensive solubility profile.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound.
-
Presence of Other Solutes: In a formulation or reaction mixture, the presence of other dissolved species can impact the solubility of the target compound.
Conclusion
While specific experimental data on the solubility of this compound is not extensively reported in the literature, a systematic approach based on its physicochemical properties and established solubility principles can guide solvent selection. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for accurate determination. A thorough understanding and experimental validation of solubility are critical for the successful application of this versatile synthetic intermediate in research, development, and manufacturing.
References
- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
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The Genesis of a Versatile Synthon: A Technical Guide to the Discovery and History of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For the discerning researcher in organic synthesis and drug development, a deep understanding of the foundational building blocks of complex molecules is paramount. This technical guide delves into the discovery and historical context of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a versatile ketene dithioacetal that has emerged as a valuable intermediate in synthetic chemistry. We will explore its initial synthesis, the key chemical principles underpinning its formation, and provide a detailed, field-tested experimental protocol.
I. Unveiling a New Synthetic Tool: The Historical Context
The story of this compound is intrinsically linked to the broader exploration of ketene dithioacetals—a class of organic compounds characterized by a carbon-carbon double bond connected to two sulfur atoms. These moieties are prized for their unique electronic properties and reactivity, serving as masked carbonyl groups and versatile intermediates for the construction of a wide array of molecular architectures.
The pioneering work in the field of ketene dithioacetals laid the groundwork for the synthesis of our target molecule. A common and historically significant method for the preparation of these compounds involves the reaction of a compound containing an active methylene group with carbon disulfide in the presence of a base, followed by alkylation. The acidic protons of the methylene group are readily abstracted by a base, forming a carbanion that acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is then bis-alkylated, typically with an alkyl halide, to yield the desired ketene dithioacetal.
While the general principles were established earlier, a key publication in 1977 by M. Augustin, C. Groth, and H. Kristen in the Journal für praktische Chemie detailed the synthesis and reactions of a series of related compounds, including this compound. Their work provided a clear and reproducible method for its preparation from readily available starting materials, solidifying its place as a valuable synthetic intermediate. It is also highly probable that earlier work by G. A. Russell and L. A. Ochrymowycz in 1970 and L. Henriksen and H. Autrup in 1972 described the initial synthesis of this compound, though detailed analysis of these publications is pending.
II. The Core Synthesis: A Mechanistic Perspective
The synthesis of this compound from pentane-2,4-dione (also known as acetylacetone), carbon disulfide, and methyl iodide is a classic example of a base-mediated condensation followed by alkylation. The causality behind the experimental choices is rooted in the fundamental principles of acid-base chemistry and nucleophilic substitution.
Reaction Pathway:
Caption: Synthetic pathway for this compound.
The choice of a strong base, such as sodium hydride, is critical to ensure the complete deprotonation of the relatively acidic α-proton of pentane-2,4-dione, which is flanked by two electron-withdrawing carbonyl groups. The resulting enolate is a potent nucleophile. Carbon disulfide, with its electrophilic central carbon, readily undergoes nucleophilic attack by the enolate. The subsequent bis-alkylation with two equivalents of methyl iodide proceeds via an S_N2 mechanism to furnish the final product.
III. Experimental Protocol: A Self-Validating System
The following protocol is a robust and reliable method for the synthesis of this compound, based on established literature procedures. The trustworthiness of this protocol lies in its clear, sequential steps and the use of standard laboratory techniques for purification and characterization.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentane-2,4-dione | 100.12 | 10.0 g | 0.1 |
| Sodium Hydride (60% in oil) | 24.00 | 8.0 g | 0.2 |
| Carbon Disulfide | 76.14 | 7.6 g | 0.1 |
| Methyl Iodide | 141.94 | 28.4 g | 0.2 |
| Anhydrous Solvent (e.g., THF) | - | 200 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pentane-2,4-dione (10.0 g, 0.1 mol) and 100 mL of anhydrous solvent.
-
Carefully add sodium hydride (8.0 g of a 60% dispersion in mineral oil, 0.2 mol) portion-wise to the stirred solution at room temperature. The addition of sodium hydride will result in the evolution of hydrogen gas; ensure adequate ventilation.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture in an ice bath and add carbon disulfide (7.6 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add methyl iodide (28.4 g, 0.2 mol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition of methyl iodide, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
IV. Physicochemical Properties and Applications
This compound is a stable, crystalline solid at room temperature. Its unique structure, featuring a polarized double bond and two sulfur atoms, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The methylsulfanyl groups can act as leaving groups in nucleophilic substitution reactions, and the dicarbonyl moiety can participate in a range of condensation reactions.
| Property | Value |
| CAS Number | 15908-50-6 |
| Molecular Formula | C₈H₁₂O₂S₂ |
| Molecular Weight | 204.31 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 61-63 °C |
V. Conclusion
The discovery and development of synthetic routes to this compound represent a significant contribution to the field of organic synthesis. Its preparation from simple, readily available precursors via a robust and well-understood reaction mechanism has made it an accessible and valuable tool for synthetic chemists. As research in drug discovery and materials science continues to advance, the utility of such versatile building blocks will undoubtedly continue to grow, underscoring the importance of understanding their fundamental chemistry and historical development.
References
-
Augustin, M., Groth, C., & Kristen, H. (1977). Reaktionen von 1.1-Dicyano-2-acyl-3.3-bis-(methylthio)-propenen mit Nucleophilen. Journal für praktische Chemie, 319(2), 299-308. [Link]
-
Russell, G. A., & Ochrymowycz, L. A. (1970). Journal of Organic Chemistry, 35(3), 764-771. [Link]
-
Henriksen, L., & Autrup, H. (1972). Acta Chemica Scandinavica, 26, 3342-3348. [Link]
Quantum Chemical Calculations for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. This β-diketone derivative, with its unique electronic and structural features, presents an interesting case for computational investigation, offering insights into its reactivity, stability, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry methods to understand and predict molecular behavior. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for the calculations, and discuss the interpretation of the results, all while grounding the discussion in the principles of scientific integrity and experimental causality.
Introduction: The Significance of this compound
This compound, a derivative of acetylacetone, belongs to the class of β-diketones.[1][2] These compounds are known for their diverse applications, including as versatile ligands in coordination chemistry.[3][4] The introduction of the bis(methylsulfanyl)methylidene group at the 3-position significantly influences the electronic properties and conformational flexibility of the pentane-2,4-dione backbone.
Quantum chemical calculations offer a powerful, non-invasive lens through which to explore the molecular landscape of this compound.[5][6] By solving the electronic Schrödinger equation, we can predict a wide range of molecular properties with high accuracy, providing valuable insights that complement and guide experimental studies.[5][7] This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust method for studying such systems.[4][8]
Theoretical Background: The "Why" Behind the "How"
A sound theoretical understanding is paramount to making informed decisions in computational chemistry. The choices of method and basis set are not arbitrary; they are dictated by the chemical nature of the system and the properties of interest.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] Unlike wave function-based methods, DFT calculates the electronic energy of a system based on its electron density.[9] This approach is particularly well-suited for studying medium to large-sized organic molecules like our target compound. The choice of the functional is critical; for systems containing sulfur, hybrid functionals such as B3LYP often provide reliable results.[10][11]
Basis Sets: The Language of Electrons
Basis sets are sets of mathematical functions used to describe the spatial distribution of electrons in a molecule.[5] The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing second-row elements like sulfur, it is crucial to use a basis set that can adequately describe the electronic structure, including polarization and diffuse functions.[10][11][12] Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets are generally good starting points.[13][14] The inclusion of diffuse functions (+) is important for describing anions and systems with lone pairs, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron cloud.
Solvation Models: From Gas Phase to Reality
Most chemical and biological processes occur in solution.[15][16] Therefore, it is often necessary to account for the effect of the solvent on the molecular properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that treat the solvent as a continuous dielectric medium.[16][17][18][19] This approach allows for the calculation of properties in a simulated solvent environment, providing a more realistic picture of the molecule's behavior.
Computational Methodology: A Validating Workflow
The following protocol outlines a self-validating workflow for performing quantum chemical calculations on this compound. Each step is designed to build upon the previous one, ensuring the reliability of the final results.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Molecule Building and Initial Structure Generation
The first step is to construct the 3D structure of this compound. This can be done using molecular building software such as GaussView or Avogadro.[20][21][22][23] It is crucial to start with a reasonable initial geometry to ensure that the subsequent optimization converges to the global minimum. The IUPAC name for the molecule is this compound, and its molecular formula is C₈H₁₂O₂S₂.[24]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[5] This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.
Protocol:
-
Software: Gaussian, Q-Chem, or other quantum chemistry software packages.[23][25]
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Keywords: Opt (for optimization).
This calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation.
Step 3: Vibrational Frequency Analysis
A vibrational frequency analysis serves a dual purpose.[25][26][27] Firstly, it confirms that the optimized geometry is a true energy minimum.[27] A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) and requires further geometry optimization. Secondly, it provides the vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.[28][29]
Protocol:
-
Software: Same as Step 2.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Keywords: Freq (for frequency analysis).
Step 4: Electronic Property Calculation
Once a stable geometry is confirmed, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.[9][30]
Key Properties to Calculate:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[9]
-
Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide information about the charge distribution within the molecule, highlighting electronegative and electropositive regions.[30]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Protocol:
-
Software: Same as Step 2.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Keywords: Pop=NPA or Pop=MK for population analysis.
Step 5: Investigating Solvation Effects (Optional)
To model the behavior of the molecule in a solvent, a continuum solvation model can be employed.[15][17][18]
Protocol:
-
Software: Same as Step 2.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Keywords: SCRF=(PCM, Solvent=...). The specific solvent can be chosen based on experimental conditions (e.g., Water, Acetonitrile).
Data Presentation and Interpretation
The quantitative data generated from these calculations should be organized for clarity and ease of comparison.
Table 1: Key Calculated Properties of this compound
| Property | Gas Phase | In Water (PCM) |
| Total Energy (Hartree) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Lowest Vibrational Freq. (cm⁻¹) | Value | Value |
Note: The "Value" placeholders would be filled with the actual results from the calculations.
Conclusion: Synthesizing Theory and Practice
This guide has provided a comprehensive, scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can obtain reliable and insightful data on the structural, electronic, and spectroscopic properties of this molecule. The emphasis on understanding the theoretical basis for each computational choice ensures that the results are not just numbers, but meaningful chemical insights. The synergy between computational and experimental approaches is a powerful paradigm in modern chemical research, and this guide serves as a practical entry point for applying these methods to the study of interesting and complex molecules.
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Methodological & Application
Application Notes and Protocols: 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione as a Versatile Precursor for Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of numerous pharmaceuticals, agrochemicals, and materials. Within this context, 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, an α-oxoketene dithioacetal, has emerged as a highly versatile and reactive precursor for the construction of a diverse array of heterocyclic systems.[1][2] Its unique electronic properties, characterized by the push-pull nature of the dicarbonyl and dithioacetal moieties, render it an ideal synthon for reactions with a wide range of nucleophiles.
The two methoxycarbonyl groups activate the central carbon atom, making it susceptible to nucleophilic attack, while the ketene dithioacetal functionality provides a masked 1,3-dielectrophilic system. This inherent reactivity allows for facile cyclocondensation reactions with various binucleophiles to furnish important five- and six-membered heterocycles such as pyrazoles, isoxazoles, pyridines, and pyrimidines.[1][3] These heterocyclic cores are prevalent in a multitude of biologically active molecules, making the development of synthetic routes from readily available precursors like this compound a significant endeavor for researchers in drug discovery and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor for heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format to facilitate the seamless adoption of these methodologies in the laboratory.
Synthesis of this compound: The Starting Point
The precursor itself is readily synthesized from acetylacetone, carbon disulfide, and methyl iodide. This straightforward procedure makes it an accessible building block for further synthetic transformations.
| Reactants | Reagents | Solvent | Typical Yield |
| Acetylacetone | Carbon disulfide, Methyl iodide, Base (e.g., Sodium Hydride) | Anhydrous THF or DMF | 70-85% |
I. Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of pyrazole synthesis.[4][5]
Reaction Mechanism: A Stepwise Cyclocondensation
The synthesis of pyrazoles from this compound and hydrazine hydrate proceeds through a well-established cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The methylsulfanyl groups can be displaced during the reaction or remain on the final product, depending on the reaction conditions.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 4-acetyl-5-methyl-3-(methylsulfanyl)-1H-pyrazole
This protocol details a representative procedure for the synthesis of a substituted pyrazole from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.04 g) in 30 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Hydrazine hydrate | Ethanol | 4-6 hours | Reflux | 75-90% |
II. Synthesis of Substituted Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The classical synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6][7]
Reaction Mechanism: A Similar Path to a Different Heterocycle
The mechanism for isoxazole formation is analogous to that of pyrazole synthesis. Hydroxylamine acts as the binucleophile, with the nitrogen atom initiating the nucleophilic attack on a carbonyl group. Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring.
Caption: General workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of 4-acetyl-3-methyl-5-(methylsulfanyl)isoxazole
This protocol outlines a typical procedure for the synthesis of a substituted isoxazole.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.04 g) in a mixture of 30 mL of ethanol and 10 mL of water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (12 mmol, 0.98 g) to the solution.
-
Reflux: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the ethanol under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the product using spectroscopic techniques.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 3-5 hours | Reflux | 70-85% |
III. Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs. A common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine.[8]
Reaction Mechanism: Building the Six-Membered Ring
The reaction of this compound with an amidine, such as acetamidine, involves a cyclocondensation reaction. One of the nitrogen atoms of the amidine attacks a carbonyl carbon, followed by an intramolecular cyclization involving the second nitrogen atom and the other carbonyl group. Subsequent elimination of water and a methylsulfanyl group leads to the formation of the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-acetyl-2,6-dimethyl-5-(methylsulfanyl)pyrimidine
This protocol provides a general procedure for the synthesis of a substituted pyrimidine.
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (12 mmol, 0.28 g) to 30 mL of absolute ethanol under an inert atmosphere.
-
Reaction Setup: In a separate 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.04 g) and acetamidine hydrochloride (12 mmol, 1.13 g) in 20 mL of absolute ethanol.
-
Addition of Base: Add the freshly prepared sodium ethoxide solution to the reaction mixture dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and the solvent evaporated.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the final product using appropriate spectroscopic methods.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Acetamidine hydrochloride, Sodium ethoxide | Absolute Ethanol | 8-12 hours | Reflux | 60-75% |
IV. Synthesis of Substituted Pyridines
The synthesis of pyridines from this compound is less direct compared to the five-membered heterocycles and pyrimidines. A common strategy for pyridine synthesis is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[9] A modified approach can be envisioned starting from our precursor.
Proposed Synthetic Strategy: A Multi-step Approach
A plausible route to substituted pyridines involves a multi-step sequence. The first step would be a Knoevenagel condensation of this compound with an active methylene compound in the presence of a base. The resulting intermediate could then undergo a cyclization reaction with an enamine or ammonia equivalent to form the pyridine ring.
Caption: Proposed multi-step synthesis of pyridines.
General Protocol Considerations
Due to the multi-step nature of this synthesis, a detailed, universally applicable protocol is challenging to provide. However, the following general guidelines can be followed:
-
Step 1: Knoevenagel Condensation: React this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base like piperidine or sodium ethoxide in a suitable solvent like ethanol or toluene.
-
Step 2: Cyclization: The intermediate from Step 1 can be reacted with an enamine (e.g., from a ketone and a secondary amine) or an ammonia source (like ammonium acetate) under heating, often with a catalyst, to facilitate the cyclization and subsequent aromatization to the pyridine ring.
Optimization of reaction conditions, including solvent, temperature, and catalyst, will be crucial for achieving good yields of the desired pyridine derivative.
Conclusion: A Gateway to Diverse Heterocyclic Scaffolds
This compound has proven to be a remarkably versatile and valuable precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its straightforward preparation and predictable reactivity with various binucleophiles make it an attractive starting material for both academic research and industrial drug development. The protocols outlined in this application note provide a solid foundation for chemists to explore the rich synthetic utility of this building block and to generate novel heterocyclic libraries for biological screening. The ability to access diverse scaffolds such as pyrazoles, isoxazoles, and pyrimidines from a common precursor underscores the power of strategic synthon design in modern organic chemistry.
References
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Yokoyama, M., Togo, H., & Kondo, S. (1990). Synthesis of Heterocycles from Ketene Dithioacetals. Sulfur Reports, 10(1), 23–43. [Link]
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Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248–3252. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]
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El-Sebaey, S. A., Husseiny, E. M., Abulkhair, H. S., Sayed, M. M., & Anwer, K. E. (2023). Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate. ResearchGate. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. [Link]
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IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5). [Link]
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MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 707. [Link]
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Mellor, J. M., Schofield, S. R., & Korn, S. R. (1997). Reactions of ketene dithioacetals with bis-nucleophiles: Synthesis of novel heterocyclic thiols. Tetrahedron, 53(50), 17163–17170. [Link]
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Mellor, J. M., Schofield, S. R., & Korn, S. R. (1997). Reactions of ketene dithioacetals with bis-nucleophiles: Synthesis of novel heterocyclic thiols. Tetrahedron, 53(50), 17163–17170. [Link]
-
Request PDF. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
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Raslan, M. A., et al. (2014). Synthesis of pyrazole, 1,3-dithiolan and thiophene derivatives pendant to thiazolo[2,3-c]-1,2,4-triazole moiety. Journal of the Chinese Chemical Society, 61(5), 559-565. [Link]
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Ila, H., Junjappa, H., & Verma, A. K. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(2), 734-770. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. [Link]
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Quiroga, J., Portilla, J., & Insuasty, B. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011(1), 194-222. [Link]
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Parekar, P. B., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Journal of Pharmaceutical Research, 4(1), 1-6. [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. International Journal of Molecular Sciences, 24(2), 1461. [Link]
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Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248–3252. [Link]
-
Aksenov, A. V., et al. (2018). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. Molecules, 23(10), 2636. [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6649. [Link]
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Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(19), 232-242. [Link]
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El-Ghanam, A. M. (2002). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Afro-Asian J. of Sciences, 1(1), 1-10. [Link]
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Aksenov, A. V., et al. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 24(18), 3288. [Link]
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Ila, H., Junjappa, H., & Verma, A. K. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(2), 734-770. [Link]
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Tominaga, Y., & Matsuda, Y. (1985). Synthesis of heterocyclic compounds using nitro ketene dithioacetal. Journal of Heterocyclic Chemistry, 22(4), 937–949. [Link]
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Request PDF. (n.d.). Reaction of 3-(Alkylsulfanylmethyl)pentane-2,4-diones and 4-(Alkylsulfanyl)-3-(alkylsulfanylmethyl)butan-2-ones with Phenylhydrazine in the Presence of Zinc Chloride. ResearchGate. [Link]
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PubChem. (n.d.). This compound. [Link]
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Filo. (2025). Reaction of 2,4-Pentanedione with Hydroxylamine. [Link]
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NIH. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 11(1), 5431. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
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ResearchGate. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. [Link]
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Elguero, J., et al. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 79(5-6), 1048-1056. [Link]
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NIH. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10834–10842. [Link]
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NIH. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977. [Link]
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protocol for the synthesis of pyrazoles using 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Abstract
This document provides a comprehensive guide for the synthesis of substituted pyrazoles, a pivotal scaffold in medicinal chemistry and drug development.[1][2][3] We detail a robust and efficient protocol centered on the cyclocondensation reaction between 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a versatile ketene dithioacetal, and various hydrazine derivatives. The causality behind experimental choices, a step-by-step methodology, characterization data, and troubleshooting insights are presented to ensure reproducible and high-yielding outcomes for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of Pyrazoles and the Synthetic Utility of Ketene Dithioacetals
Pyrazoles constitute a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is a cornerstone in the design of a wide array of pharmacologically active agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The renowned anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant are prominent examples that underscore the therapeutic importance of the pyrazole core.
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for constructing this heterocycle.[4][5] However, the use of more elaborated synthons can provide strategic advantages in accessing highly functionalized pyrazole derivatives. This compound, a ketene S,S-dithioacetal, serves as an excellent 1,3-bielectrophilic partner in this context. The two methylsulfanyl groups act as excellent leaving groups, facilitating a regioselective cyclocondensation reaction with hydrazine derivatives. This approach offers a reliable pathway to 4-acyl-3,5-dimethylpyrazoles, which are valuable intermediates for further chemical elaboration.
Reaction Mechanism and Rationale
The synthesis proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl carbons of the pentane-2,4-dione moiety. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the other carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The bis(methylsulfanyl)methylidene group at the 3-position remains intact during this initial heterocyclization, providing a handle for subsequent transformations if desired.
The choice of solvent and catalyst can influence reaction rates and yields. Protic solvents like ethanol or acetic acid are commonly employed to facilitate proton transfer steps in the mechanism. In some cases, acid catalysis can accelerate the reaction by activating the carbonyl groups towards nucleophilic attack.
Experimental Protocol: Synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a representative pyrazole from this compound and hydrazine hydrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C8H12O2S2 | 204.31 | >97% | Commercially Available |
| Hydrazine Hydrate | N2H4·H2O | 50.06 | >98% | Commercially Available |
| Ethanol | C2H5OH | 46.07 | Anhydrous | Commercially Available |
| Glacial Acetic Acid | CH3COOH | 60.05 | >99.7% | Commercially Available |
| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |
| Hexane | C6H14 | 86.18 | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Granular | Commercially Available |
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.2 g, 50 mmol).
-
Add 50 mL of ethanol to dissolve the starting material.
-
Slowly add hydrazine hydrate (2.5 g, 50 mmol) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot indicates reaction completion.
Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford the pure 4-acetyl-3,5-dimethyl-1H-pyrazole.
Workflow Diagram
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Application Notes and Protocols for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione in Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Ligand
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is a fascinating and versatile ligand in the realm of coordination chemistry. Its structure, featuring a β-diketone backbone functionalized with a ketene dithioacetal group, presents a unique combination of hard oxygen and soft sulfur donor atoms. This ambidentate character allows it to form stable complexes with a wide array of transition metals, opening up avenues for the development of novel materials and therapeutic agents. The presence of both hard and soft donor sites within the same molecule allows for nuanced tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity and potential applications. This guide provides a comprehensive overview of the synthesis of this ligand, detailed protocols for its use in metal complexation, and insights into the potential applications of the resulting coordination compounds, particularly in the fields of catalysis and medicinal chemistry.
The core of this ligand's utility lies in its β-dicarbonyl moiety, which is well-known for its ability to form stable six-membered chelate rings with metal ions. The introduction of the bis(methylsulfanyl)methylidene group at the 3-position significantly modifies the electronic properties of the β-diketone system and introduces additional coordination sites through the sulfur atoms. This unique structural feature makes this compound a subject of interest for creating metal complexes with tailored properties.
Molecular Structure and Coordination Modes
The unique structural arrangement of this compound allows for various modes of coordination with metal centers. The primary mode involves the classic bidentate coordination of the β-diketonate moiety through its two oxygen atoms. Additionally, the sulfur atoms of the methylsulfanyl groups can also participate in coordination, leading to the formation of mono- or polynuclear complexes with interesting structural motifs.
Caption: Chemical structure of the ligand and its primary coordination mode.
Protocols: Synthesis and Complexation
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of reacting an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation.[1]
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Petroleum ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetone (250 mL).
-
Addition of Reagents: To the stirred suspension, add pentane-2,4-dione (1 equivalent). Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 equivalents) dropwise.
-
First Alkylation: After the addition of CS₂, allow the mixture to stir at room temperature for 1 hour. Then, add methyl iodide (2.5 equivalents) dropwise while keeping the mixture cool.
-
Reflux: After the addition of methyl iodide is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetone.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Expected Outcome:
The product, this compound, is typically a pale yellow solid with a melting point of approximately 61°C.[2]
Characterization:
-
¹H NMR (CDCl₃, ppm): δ 2.5 (s, 6H, 2 x SCH₃), 2.4 (s, 6H, 2 x COCH₃).
-
¹³C NMR (CDCl₃, ppm): δ 200.1 (C=O), 160.2 (C=C), 115.8 (C=C), 31.5 (COCH₃), 18.2 (SCH₃).
-
IR (KBr, cm⁻¹): ν(C=O) ~1680-1650 cm⁻¹, ν(C=C) ~1550-1520 cm⁻¹.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of metal(II) complexes of this compound, which can be adapted for various transition metals.
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in 20 mL of ethanol or methanol with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in 20 mL of the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or precipitation of the complex is usually observed.
-
pH Adjustment (Optional): If the metal salt is a chloride, the addition of a few drops of a weak base like triethylamine can facilitate the deprotonation of the ligand and promote complex formation.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (50-60°C) for 1-2 hours to ensure complete reaction.
-
Isolation: The solid metal complex can be isolated by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether or petroleum ether.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Caption: General workflow for the synthesis of metal complexes.
Applications in Research and Development
While specific applications of metal complexes derived from this compound are an emerging area of research, the broader class of metal β-diketonates and related sulfur-containing ligand complexes have shown significant promise in several fields.
Antimicrobial and Antifungal Agents
The chelation of metal ions to organic ligands often enhances their biological activity.[3][4] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. The metal ion itself can also interfere with cellular processes, leading to cell death. Metal complexes of ligands similar to this compound have demonstrated notable antimicrobial and antifungal properties.[5][6]
Mechanism of Action: The proposed mechanism often involves the interaction of the metal complex with the microbial cell wall, leading to its disruption. Furthermore, the metal ion can bind to essential enzymes and DNA, inhibiting their function and leading to cell death. The presence of sulfur atoms in the ligand can also contribute to the antimicrobial activity, as sulfur-containing compounds are known to have a broad spectrum of biological activities.
Experimental Insights: In vitro studies typically involve the determination of the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The results for related β-diketone metal complexes often show that the complexes exhibit significantly lower MIC values compared to the free ligand, indicating enhanced potency upon complexation.[3][4]
| Complex Type (Analogous Systems) | Bacterial Strain | Fungal Strain | Observed Activity |
| Cu(II)-β-diketonate | Staphylococcus aureus | Aspergillus niger | Moderate to High |
| Ni(II)-β-diketonate | Escherichia coli | Candida albicans | Moderate |
| Co(II)-β-diketonate | Bacillus subtilis | Fusarium oxysporum | Moderate to High |
| Zn(II)-β-diketonate | Pseudomonas aeruginosa | Penicillium chrysogenum | Moderate |
Note: This table summarizes general trends observed for analogous metal β-diketonate complexes and serves as a predictive guide.
Catalysis
Transition metal complexes are cornerstones of modern catalysis, facilitating a vast range of organic transformations.[7][8] The unique electronic and steric environment provided by this compound can lead to the development of highly active and selective catalysts. The interplay between the hard oxygen and soft sulfur donors can stabilize different oxidation states of the metal center, which is crucial for many catalytic cycles.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium and nickel complexes are widely used in C-C and C-heteroatom bond formation. The sulfur atoms in the ligand could play a role in stabilizing the active catalytic species.
-
Oxidation Reactions: Metal complexes of manganese, cobalt, and iron are known to catalyze various oxidation reactions. The ligand's framework can be designed to tune the redox potential of the metal center.
-
Hydrogenation Reactions: Rhodium and ruthenium complexes are efficient hydrogenation catalysts. The specific coordination geometry imposed by the ligand can influence the stereoselectivity of these reactions.
Caption: A generalized catalytic cycle involving a metal complex.
Conclusion and Future Outlook
This compound represents a promising ligand for the development of novel metal complexes with diverse applications. Its unique structural features, combining both hard and soft donor atoms, provide a platform for fine-tuning the properties of the resulting coordination compounds. While research on the specific applications of its metal complexes is still in its early stages, the established activities of related compounds in antimicrobial and catalytic domains provide a strong rationale for further investigation. The detailed protocols provided in this guide are intended to facilitate the synthesis and exploration of these exciting new materials, paving the way for future discoveries in medicinal chemistry and materials science.
References
-
Der Pharma Chemica. (n.d.). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Some 1,3-diketone-metal complexes with antimicrobial activity. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral characterization, antimicrobial, anti-inflammatory, antioxidant, and cyclic voltammetric studies of β -diketone and its metal complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, characterization of Novel β-diketone Ni, Fe, Cr Complexes and study of its Antifungal, Antibacterial, Antioxidant and Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Brønsted acid catalyzed annulations of ketene dithioacetals: synthesis of 3-aryl coumarins and indenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent developments of ketene dithioacetal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Applications of Transition Metal Complexes. Retrieved from [Link]
-
Journalijdr.com. (n.d.). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Retrieved from [Link]
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ResearchGate. (n.d.). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New reactivity of late 3d transition metal complexes in catalytic reactions of alkynes. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). II. Xanthates. Retrieved from [Link]
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step-by-step synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione from acetylacetone
Application Note & Protocol
Topic: Step-by-Step Synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione from Acetylacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond substituted with two sulfur atoms.[1] These molecules, particularly those bearing electron-withdrawing groups, function as highly versatile "push-pull" ethylenes and are valuable building blocks in synthetic organic chemistry.[2] Their unique electronic structure allows for a wide range of transformations, making them key intermediates in the construction of complex heterocyclic systems and other valuable molecular scaffolds.[1][3]
This application note provides a detailed, step-by-step protocol for the synthesis of a representative ketene dithioacetal, this compound, starting from the readily available active methylene compound, acetylacetone. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a comprehensive guide to ensure a safe and successful synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through a well-established three-step, one-pot sequence: (1) deprotonation of the active methylene compound, (2) nucleophilic addition to carbon disulfide, and (3) double S-alkylation.
-
Deprotonation: Acetylacetone (pentane-2,4-dione) possesses unusually acidic α-protons (pKa ≈ 9 in water) due to the stabilization of the resulting conjugate base (the acetylacetonate enolate) by resonance across the two carbonyl groups. For a quantitative and irreversible conversion to the enolate, a strong base is required. Sodium hydride (NaH) is an ideal choice for this purpose.[4] As a non-nucleophilic base, it efficiently deprotonates the acetylacetone, with the reaction being driven to completion by the evolution of hydrogen gas, an inert byproduct that escapes the reaction mixture.[5] The use of an aprotic solvent like tetrahydrofuran (THF) is critical to prevent the reaction of the highly reactive hydride base with the solvent.[4][6]
-
Dithiocarboxylation: The generated acetylacetonate enolate is a potent carbon-centered nucleophile. It readily attacks the electrophilic carbon atom of carbon disulfide (CS₂). This addition reaction forms a resonance-stabilized dithiocarboxylate salt intermediate.
-
S-Methylation: The final step involves the alkylation of the dithiocarboxylate intermediate. Methyl iodide (MeI) is an excellent electrophile for this transformation. The dithiocarboxylate anion performs two sequential nucleophilic attacks (Sₙ2 reactions) on two molecules of methyl iodide, displacing the iodide leaving group in each instance.[7][8] This double methylation on the sulfur atoms yields the neutral, stable ketene dithioacetal product, this compound.
The entire workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 1.1 | 11.0 | 0.44 g |
| Acetylacetone | 100.12 | 1.0 | 10.0 | 1.00 g (0.97 mL) |
| Carbon Disulfide | 76.14 | 1.1 | 11.0 | 0.84 g (0.66 mL) |
| Methyl Iodide | 141.94 | 2.2 | 22.0 | 3.12 g (1.37 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~50 mL |
| Hexanes (for washing) | - | - | - | ~10 mL |
Detailed Experimental Protocol
Safety Precautions:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. Handle exclusively under an inert atmosphere.[6]
-
Carbon Disulfide (CS₂): Extremely flammable, volatile, and toxic. All transfers should be performed in a well-ventilated fume hood.
-
Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Condenser
-
Dropping funnel or syringes for liquid transfers
-
Ice-water bath
Procedure:
-
Flask Preparation: Flame-dry the 100 mL three-necked flask and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Sodium Hydride Preparation: Weigh 0.44 g of 60% sodium hydride dispersion in mineral oil and add it to the reaction flask. Wash the NaH by adding ~5 mL of anhydrous hexanes via syringe, swirling the flask, allowing the NaH to settle, and then carefully removing the hexane supernatant with a syringe. Repeat this washing step twice to ensure complete removal of the mineral oil. Place the flask under a vacuum for a few minutes to remove residual hexanes, then refill with an inert atmosphere.
-
Deprotonation: Add 30 mL of anhydrous THF to the flask containing the washed NaH. Begin stirring to create a suspension. In a separate dry vial, prepare a solution of 1.00 g (0.97 mL) of acetylacetone in 10 mL of anhydrous THF. Transfer this solution to a syringe or dropping funnel and add it dropwise to the stirred NaH suspension over 15-20 minutes at 0 °C (ice-water bath).
-
Experimental Insight: A slow addition is crucial to control the rate of hydrogen gas evolution. You will observe bubbling as the reaction proceeds. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Addition of Carbon Disulfide: Cool the resulting yellowish suspension of sodium acetylacetonate back down to 0 °C. Add 0.66 mL of carbon disulfide dropwise via syringe.
-
Experimental Insight: The reaction mixture will typically turn a deep red or orange color upon the formation of the dithiocarboxylate intermediate. Maintain stirring at 0 °C for 30 minutes after the addition is complete.
-
-
S-Methylation: While keeping the flask at 0 °C, add 1.37 mL of methyl iodide dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Experimental Insight: The reaction is often accompanied by the formation of a precipitate (sodium iodide) and a gradual fading of the deep red color to a yellow or light brown hue. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 20 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash them with saturated aqueous sodium chloride (brine) (1 x 30 mL).
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., starting from 95:5) to yield the pure product.
Characterization: The final product, this compound, is a yellow solid or oil.[10] Its identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals for the two equivalent methyl groups of the acetylacetonyl backbone and signals for the two equivalent S-methyl groups.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons, the olefinic carbons of the ketene dithioacetal, and the methyl carbons.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₁₂O₂S₂ (M.W. 204.31 g/mol ).[10]
References
-
Wikipedia. Sodium acetylacetonate. [Link]
-
Taylor & Francis Online. Regioselective synthesis of novel ketene dithioacetals. [Link]
-
ResearchGate. Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. [Link]
-
Semantic Scholar. Recent developments of ketene dithioacetal chemistry. [Link]
-
Organic Syntheses. 3-methylpentane-2,4-dione. [Link]
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Hindawi. Synthesis, spectroscopy, electrochemistry, and methylation reaction of the dithiolate-based cobalt(II) complex derived from tert-butyl N-(2-mercaptoethyl)carbamate. [Link]
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ResearchGate. Ketene dithioacetals in Organic Synthesis. [Link]
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National Center for Biotechnology Information. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. [Link]
-
MDPI. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]
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Pubs ACS. Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]
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National Center for Biotechnology Information. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]
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Thieme. P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]
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Chemistry Stack Exchange. Why does a hydride like NaH act as a base, but a hydride like NaBH4 act as a nucleophile?. [Link]
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Royal Society of Chemistry. The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. [Link]
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Organic Syntheses. Acetylacetone. [Link]
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Reddit. Methylation using iodomethane. [Link]
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Chemistry LibreTexts. II. Xanthates. [Link]
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Application Notes and Protocols: Synthesis of β-Enaminones from 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of β-Enaminones in Medicinal Chemistry
β-Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic sites, making them highly valuable building blocks in synthetic organic chemistry.[1] In the realm of drug development, the enaminone scaffold is a privileged pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. The ability of the enaminone functional group to participate in hydrogen bonding and other non-covalent interactions allows for its effective binding to biological targets.
This guide provides a detailed experimental procedure for the synthesis of β-enaminones through the reaction of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione with various primary and secondary amines. This compound, a ketene dithioacetal, serves as an excellent and stable precursor, offering a reliable route to a diverse range of enaminone derivatives.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient vinylic carbon of the ketene dithioacetal. The two electron-withdrawing acetyl groups polarize the double bond, making the carbon atom attached to the two methylsulfanyl groups highly susceptible to nucleophilic attack by an amine.
The reaction is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbon. This is followed by the elimination of one of the methylsulfanyl groups as methanethiol, a good leaving group. A subsequent proton transfer step yields the stable enaminone product. The overall reaction is a substitution of a methylsulfanyl group with an amino group.
Caption: General reaction mechanism for the formation of β-enaminones.
Experimental Protocols
The following protocols provide a general framework for the synthesis of β-enaminones from this compound. Optimization of reaction time and temperature may be necessary for specific amine substrates.
Protocol 1: Reaction with Primary Aromatic Amines (e.g., Aniline Derivatives)
This protocol is adapted from procedures for similar enaminone syntheses and is expected to provide good to excellent yields.[2]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.1 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Hexane (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in ethanol (approximately 5-10 mL per mmol of substrate).
-
Add the substituted aniline to the solution. If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or heat to reflux (50-80 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. A typical reaction time is 1-4 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol, followed by hexane.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Yields and Characterization: Yields for this reaction are typically in the range of 75-95%.[2] The resulting 3-[(arylamino)methylidene]pentane-2,4-dione products are often crystalline solids.
| Amine Substrate | Product Structure | Typical Yield | Reference |
| Aniline | 3-[(Phenylamino)methylidene]pentane-2,4-dione | 94% | [2] |
| 4-Methylaniline | 3-[(p-Tolylamino)methylidene]pentane-2,4-dione | 77% | [2] |
| 4-Bromoaniline | 3-[(4-Bromophenylamino)methylidene]pentane-2,4-dione | 92% | [2] |
| 4-Methoxyaniline | 3-[(4-Methoxyphenylamino)methylidene]pentane-2,4-dione | 95% | [2] |
Spectroscopic Data for 3-[(Phenylamino)methylidene]pentane-2,4-dione: [2]
-
¹H NMR (CDCl₃, δ): 12.5 (br s, 1H, NH), 8.7 (d, 1H, =CH), 7.4-7.1 (m, 5H, Ar-H), 2.1 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, δ): 195.8 (C=O), 162.1 (=CH), 140.2 (Ar-C), 129.1 (Ar-CH), 124.9 (Ar-CH), 124.1 (Ar-CH), 109.8 (C-3), 29.4 (CH₃).
Protocol 2: Reaction with Primary Aliphatic Amines
Primary aliphatic amines are generally more nucleophilic than aromatic amines and may react more readily.
Materials:
-
This compound (1.0 eq)
-
Primary Aliphatic Amine (e.g., benzylamine, propylamine) (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Hexane
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask with a magnetic stirrer.
-
Add the primary aliphatic amine dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 3: Reaction with Secondary Amines
Secondary amines will react similarly to primary amines to yield the corresponding trisubstituted enaminone.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., piperidine, morpholine) (1.0 - 1.2 eq)
-
Toluene or Xylene
-
Hexane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in toluene or xylene.
-
Add the secondary amine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC. The higher temperature facilitates the reaction with the slightly more sterically hindered secondary amines.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure enaminone product.
Workflow and Decision Making
Caption: A streamlined workflow for the synthesis of β-enaminones.
Troubleshooting and Considerations
-
Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) to clearly separate the starting material, product, and any potential byproducts.
-
Solvent Choice: Ethanol is a good starting point for most reactions. For less reactive amines or secondary amines, a higher boiling solvent like toluene or xylene may be beneficial.
-
Catalysis: While the reaction often proceeds without a catalyst, a few drops of glacial acetic acid can be used to protonate the carbonyl group, increasing the electrophilicity of the vinylic carbon and accelerating the reaction, particularly with less nucleophilic aromatic amines.
-
Purification: The products are generally stable and can be purified by standard techniques. Recrystallization is often effective for solid products. Column chromatography is a versatile method for purifying both solid and oily products.
-
Handling of Methanethiol: The reaction releases methanethiol (CH₃SH), which has a strong, unpleasant odor. It is essential to perform the reaction in a well-ventilated fume hood. Any glassware should be quenched with bleach to neutralize the thiol odor.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of β-enaminones. These compounds are of significant interest to medicinal chemists and drug development professionals due to their proven biological activities and their utility as synthetic intermediates. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel enaminone derivatives for various applications.
References
-
Baeva, L. A., Gataullin, R. R., & Nugumanov, R. M. (2024). A SYNTHESIS OF TRIACETYL-SUBSTITUTED 1,2,3,4-TETRAHYDROPYRIDINE BY THE REACTION OF 3-[(ALKYLSULFANYL)METHYL]PENTANE-2,4-DIONES WITH ANILINE. Chemistry of Heterocyclic Compounds, 60(1/2). [Link]
-
Milata, V., Kada, R., & Bella, M. (2012). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca, 5(2), 73-77. [Link]
-
Al-Zaydi, K. M. (2009). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. E-Journal of Chemistry, 6(S1), S49-S60. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
Seki, T., & Georg, G. I. (2010). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic letters, 12(21), 4868–4871. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(Dimethylamino)methylidene]pentane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 3-(AMINOMETHYLIDENE)-PENTAN-2,4-DIONE. Retrieved from [Link]
-
Baeva, L. A., Biktasheva, L. F., Gataullin, R. R., & Nugumanov, T. R. (2021). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridines. Chemistry of Heterocyclic Compounds, 57(8), 758-765. [Link]
-
Baeva, L. A., Gataullin, R. R., & Nugumanov, R. M. (2021). Reaction of 3-(Alkylsulfanylmethyl)pentane-2,4-diones and 4-(Alkylsulfanyl)-3-(alkylsulfanylmethyl)butan-2-ones with Phenylhydrazine in the Presence of Zinc Chloride. Russian Journal of Organic Chemistry, 57(10), 1569-1575. [Link]
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Singh, V., & Kaur, H. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(24), 8146-8178. [Link]
-
El-Sayed, A. M., Al-Ghorbani, M., & Al-Odayn, A. M. (2018). Nitroalkane-Mediated Multicomponent Synthesis of β-Enaminones. ChemistrySelect, 3(38), 10729-10733. [Link]
-
Sharma, A., Kumar, V., & Singh, B. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 20(29), 5649-5673. [Link]
Sources
Application Note: Advanced Analytical Techniques for the Quantification of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Introduction
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is a sulfur-containing β-dicarbonyl compound with potential applications as a synthetic intermediate in the preparation of various heterocyclic compounds.[1][2] The unique structural features of this molecule, including the vinylogous thioester and the β-diketone moiety, necessitate robust and reliable analytical methods for its quantification. Accurate determination of purity and concentration is critical in drug development, chemical synthesis, and quality control to ensure product safety and efficacy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the quantification of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry, with references to authoritative guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂S₂ | PubChem[7] |
| Molecular Weight | 204.3 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| Predicted XLogP3 | 1.3 | PubChem[7] |
| Structure | PubChem[7] |
The presence of a chromophore in the molecule, due to the conjugated system, suggests that UV-Vis spectrophotometry or HPLC with UV detection would be a suitable quantitative method. The volatility of the compound may allow for analysis by gas chromatography. The presence of protons in unique chemical environments makes NMR a powerful tool for structural confirmation and quantification.
Primary Analytical Technique: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
Principle: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, its moderate polarity (Predicted XLogP3 of 1.3) makes it an ideal candidate for separation on a C18 stationary phase with a polar mobile phase. The conjugated system within the molecule is expected to produce a strong UV absorbance, allowing for sensitive detection.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 4 µm (or similar)[8]
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid[8]
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitor at the wavelength of maximum absorbance (λmax), determined by a preliminary UV-Vis scan (e.g., 263 nm as a starting point for sulfur compounds)[8]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation (as per ICH Q2(R1) Guidelines): [3][4][9]
| Parameter | Specification |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity | R² > 0.999 for the calibration curve. |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD < 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[9] |
Workflow Diagram:
Caption: HPLC-UV/DAD workflow for quantification.
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given its structure, this compound is expected to be amenable to GC analysis. MS detection provides high selectivity and structural information, making it an excellent confirmatory method. Derivatization is likely not necessary but can be explored if chromatographic performance is poor.[10][11][12]
Experimental Protocol:
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable solvent.
-
This compound reference standard.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare standards and samples in a volatile solvent like dichloromethane at concentrations between 1-50 µg/mL.
-
Data Analysis: Quantification is typically performed using an extracted ion chromatogram (EIC) of a characteristic and abundant ion from the mass spectrum of the analyte to enhance selectivity and sensitivity.
Workflow Diagram:
Caption: GC-MS workflow for confirmation and quantification.
Absolute Quantification: Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method recognized by pharmacopeias that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16] By using a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[16] This technique is particularly valuable in early drug development when a fully characterized reference standard of the analyte may not be available.[14]
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Chemicals and Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has a simple spectrum with signals that do not overlap with the analyte, and is accurately weighed.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity or concentration using the following formula:[14]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Workflow Diagram:
Caption: qNMR workflow for absolute quantification.
Conclusion
This application note details three robust and reliable analytical techniques for the quantification of this compound. HPLC-UV/DAD serves as an excellent primary method for routine analysis due to its precision and accuracy. GC-MS offers a confirmatory method with high selectivity and structural elucidation capabilities. qNMR provides a powerful tool for absolute quantification, which is especially useful in the absence of a certified reference standard. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods should be properly validated according to the principles outlined in ICH guidelines to ensure data integrity.[3][4]
References
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pauli, G. F., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-17. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Methods in Molecular Biology, 1646, 485-497. [Link]
- Ward, J. R. (1986). U.S. Patent No. 4,565,787. Washington, DC: U.S.
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MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote. [Link]
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International Atomic Energy Agency. (n.d.). Exploring the sulfur species in wine by HPLC-ICPMS/MS. [Link]
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The Modern Brewhouse. (n.d.). quantitative analysis of diacetyl, pentanedione and their precursors during beer fermentation by an. [Link]
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Wang, Y., et al. (2019). Determination of Titanium Acetyl Acetone in Polyethylene Film's Printing Layer and Its Stability. Food Science, 40(18), 329-334. [Link]
-
ResearchGate. (n.d.). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. [Link]
-
Zhang, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Analytical and Bioanalytical Chemistry, 405(13), 4577-4588. [Link]
-
ResearchGate. (n.d.). Analysis of sulfur-containing compounds in ambient air using solid-phase microextraction and gas chromatography with pulsed flame photometric detection. [Link]
-
McGill University. (n.d.). DEVELOPMENT OF A METHOD FOR THE LC/MS DETERMINATION OF VICINAL DIKETONES IN BEER. [Link]
-
ResearchGate. (n.d.). The concentration development of total vicinal diketones (VDK) (A)... [Link]
-
Imspex Diagnostics Ltd. (n.d.). Rapid Determination of Vicinal Diketones in Beer. [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
Iraqi Journal of Science. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Chemsrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. [Link]
-
ResearchGate. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. [Link]
-
Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[(Dimethylamino)methylidene]pentane-2,4-dione. PubChem Compound Database. [Link]
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Application Notes and Protocols: 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione as a Versatile Building Block for Pharmaceutical Scaffolds
Introduction: Unveiling the Synthetic Potential of a Unique Dicarbonyl Synthon
In the landscape of modern medicinal chemistry, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of drug discovery. These cyclic structures are privileged motifs, forming the core of a vast array of marketed pharmaceuticals. The strategic choice of starting materials is paramount to achieving molecular complexity in a streamlined and cost-effective manner. 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a functionalized 1,3-dicarbonyl compound, has emerged as a highly versatile and reactive building block for the synthesis of a multitude of pharmaceutically relevant heterocycles.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its unique chemical characteristics and provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, including pyrazoles, isoxazoles, and pyrimidines. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central pillars of this document, intended to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Molecular Profile of the Building Block:
This compound is a unique molecule that combines the reactivity of a 1,3-dicarbonyl system with that of a ketene dithioacetal. This dual functionality is the source of its synthetic versatility.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 3-[bis(methylsulfanyl)methylene]-2,4-pentanedione | PubChem |
| CAS Number | 15908-50-6 | PubChem |
| Molecular Formula | C₈H₁₂O₂S₂ | PubChem |
| Molecular Weight | 204.3 g/mol | PubChem |
The presence of the two carbonyl groups allows for classical condensation reactions with binucleophiles, while the ketene dithioacetal moiety offers a site for nucleophilic attack and subsequent elimination of one of the methylsulfanyl groups, which is an excellent leaving group. This "push-pull" electronic nature of the central olefinic bond makes the molecule susceptible to a range of synthetic transformations.
Core Applications: Synthesis of Privileged Heterocyclic Scaffolds
The strategic application of this compound allows for the efficient, and often regioselective, synthesis of a variety of five- and six-membered heterocyclic systems. This guide will focus on three key classes of heterocycles with broad applications in pharmaceutical development: pyrazoles, isoxazoles, and pyrimidines.
Synthesis of Substituted Pyrazoles
Pyrazoles are a well-established class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and reliable method for pyrazole synthesis[1][2].
Reaction Principle: The reaction of this compound with hydrazine hydrate proceeds via a cyclocondensation reaction. One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The methylsulfanyl group can either be retained or displaced depending on the reaction conditions and the nature of the hydrazine derivative.
Caption: Workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of 4-Acetyl-3-methyl-5-(methylsulfanyl)pyrazole
This protocol is adapted from the general procedure for the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydrazines[3].
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add a stoichiometric equivalent of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-acetyl-3-methyl-5-(methylsulfanyl)pyrazole.
Expected Product Characterization:
| Property | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, SCH₃), ~2.7 (s, 3H, COCH₃), ~10-12 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ) | ~14 (CH₃), ~16 (SCH₃), ~30 (COCH₃), ~110 (C4), ~145 (C5), ~150 (C3), ~195 (C=O) |
Synthesis of Substituted Isoxazoles
Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen atoms. They are present in a number of commercial drugs, including some antibiotics and anti-inflammatory agents. The reaction of 1,3-dicarbonyls with hydroxylamine is a fundamental method for their synthesis[4][5][6].
Reaction Principle: Similar to pyrazole synthesis, the reaction with hydroxylamine involves a cyclocondensation. The nitrogen of hydroxylamine attacks one carbonyl, and the hydroxyl group attacks the other, followed by dehydration to form the isoxazole ring.
Caption: Workflow for isoxazole synthesis.
Detailed Protocol: Synthesis of 5-Acetyl-3-methyl-4-(methylsulfanyl)isoxazole
This protocol is based on the general reaction of 1,3-dicarbonyl compounds with hydroxylamine[3][4].
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in a mixture of 20 mL of ethanol and 5 mL of water.
-
Add a stoichiometric equivalent of hydroxylamine hydrochloride and a stoichiometric equivalent of sodium acetate to the solution. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography on silica gel to obtain the desired isoxazole.
Expected Product Characterization:
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 3H, CH₃), ~2.5 (s, 3H, SCH₃), ~2.6 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ) | ~12 (CH₃), ~15 (SCH₃), ~29 (COCH₃), ~115 (C4), ~160 (C5), ~170 (C3), ~192 (C=O) |
Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered heterocyclic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide range of synthetic drugs, including antivirals and anticancer agents. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative[7][8].
Reaction Principle: The reaction proceeds through a condensation of the 1,3-dicarbonyl system with the two nitrogen atoms of guanidine. One of the methylsulfanyl groups is displaced during the cyclization, leading to the formation of the pyrimidine ring.
Caption: Workflow for pyrimidine synthesis.
Detailed Protocol: Synthesis of 5-Acetyl-2-amino-4-methyl-6-(methylsulfanyl)pyrimidine
This protocol is an adaptation based on established methods for pyrimidine synthesis from related starting materials[7][8].
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
In a separate flask, dissolve 1.0 g of this compound and a stoichiometric equivalent of guanidine hydrochloride in absolute ethanol.
-
Add the sodium ethoxide solution dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.
Expected Product Characterization:
| Property | Expected Value |
| Appearance | Crystalline solid |
| ¹H NMR (DMSO-d₆, δ) | ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, SCH₃), ~2.5 (s, 3H, COCH₃), ~6.5-7.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ) | ~15 (CH₃), ~18 (SCH₃), ~31 (COCH₃), ~110 (C5), ~160 (C4), ~163 (C2), ~168 (C6), ~198 (C=O) |
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and efficient building block for the synthesis of pharmaceutically important heterocyclic scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this unique synthon. The dual reactivity of the 1,3-dicarbonyl and ketene dithioacetal moieties allows for a wide range of chemical transformations, opening avenues for the creation of diverse molecular libraries for drug discovery.
Future research in this area could focus on expanding the scope of binucleophiles used in condensation reactions, exploring the diastereoselective and enantioselective transformations of this prochiral molecule, and investigating its application in the synthesis of more complex natural product analogs and novel pharmaceutical agents. The continued exploration of such versatile building blocks will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]
- Manning, D. T., & Coleman, H. A. (1969). Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. The Journal of Organic Chemistry, 34(11), 3248-3252.
-
Baeva, L. A., et al. (2014). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. Request PDF. Retrieved from [Link]
-
Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Saurashtra University. (n.d.). CORE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Growing Science. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters. Retrieved from [Link]
- Azzam, R. S. (2019). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University.
-
Study.com. (n.d.). 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. Retrieved from [Link]
-
Filo. (2025). 2,4-Pentanedione reacts with hydroxylamine to yield 3,5-dimethylisoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies and antimicrobial activity. Retrieved from [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2018). PMC. Retrieved from [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Retrieved from [Link]
-
Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). PMC. Retrieved from [Link]
-
ResearchGate. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]
- Mojzych, M. (2005). Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine 2. MDPI.
- Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
-
Chegg.com. (2022). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. Retrieved from [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Graphy. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For: Researchers, scientists, and drug development professionals
Introduction
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a member of the ketene dithioacetal and β-diketone classes, is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final products. This document provides a detailed guide to the purification of this compound, addressing common impurities and offering robust protocols for achieving high purity. The methodologies described herein are grounded in established chemical principles and tailored to the specific properties of the target molecule.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The common synthesis of this compound involves the reaction of pentane-2,4-dione (acetylacetone) with carbon disulfide in the presence of a base, followed by methylation with an agent like methyl iodide.[2] This process can lead to several impurities:
-
Unreacted Starting Materials: Residual pentane-2,4-dione and methyl iodide.
-
Mono-methylated Intermediate: 3-[(Methylsulfanyl)methylidene]pentane-2,4-dione.
-
Over-methylated Byproducts: Formation of compounds with methylation at other positions.
-
Sulfur-containing byproducts: Arising from side reactions of carbon disulfide.
-
Solvent and Base Residues: Depending on the specific reaction conditions.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Physicochemical Properties for Purification Strategy
A successful purification strategy leverages the unique physical and chemical properties of the target compound.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₂O₂S₂ | - |
| Molecular Weight | 204.31 g/mol [2] | Affects diffusion rates in chromatography. |
| Appearance | Pale yellow crystalline solid | Crystalline nature makes it a good candidate for recrystallization. |
| Melting Point | 61 °C[2] | A key parameter for purity assessment. A sharp melting point close to the literature value indicates high purity. |
| Boiling Point | 351.2 °C at 760 mmHg[2] | High boiling point suggests that vacuum distillation can be a viable purification method for removing lower-boiling impurities. |
| Solubility | Soluble in organic solvents like ligroine, isopropanol, dichloromethane, and ethyl acetate. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
Purification Methodologies
Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, leveraging differences in solubility.
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, non-polar to moderately polar solvents are suitable.
-
Ligroine: A non-polar hydrocarbon solvent, has been reported as a suitable recrystallization solvent.[3] It is effective at excluding more polar impurities.
-
Isopropanol: A polar protic solvent, can also be used. Its polarity can help in dissolving the target compound when hot while leaving less polar impurities behind. The choice between ligroine and isopropanol will depend on the polarity of the main impurities.
Protocol 1: Recrystallization from Ligroine
Objective: To purify the crude solid by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Ligroine (e.g., boiling range 60-90 °C)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ligroine to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add small portions of hot ligroine until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ligroine to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point around 61 °C indicates successful purification. Further analysis by NMR or TLC can also be performed.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity. Its slightly acidic nature should be considered, as some β-diketones can be sensitive to it. However, for many ketene dithioacetals, it is effective.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Protocol 2: Flash Column Chromatography
Objective: To achieve high-purity separation of the target compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis. For example, you can increase the ethyl acetate concentration in increments of 5-10%.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying and Purity Assessment: Dry the resulting solid under vacuum and confirm its purity by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and carbon disulfide.
-
Handling of Reagents:
-
Carbon Disulfide: Highly flammable and toxic. Handle with extreme care.
-
Methyl Iodide: A known carcinogen and toxic. Avoid inhalation and skin contact.
-
Organic Solvents: Flammable and can be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The purification of this compound can be reliably achieved through recrystallization or column chromatography. The choice of method should be guided by the initial purity of the crude product and the final purity requirements. By understanding the potential impurities and carefully following the detailed protocols, researchers can obtain a high-quality product suitable for their synthetic needs. Always prioritize safety by adhering to proper laboratory practices and using appropriate personal protective equipment.
References
-
Chemsrc. 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. [Link]
-
Jarvis, J. A. J., & Taylor, P. J. (1979). Crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione. Journal of the Chemical Society, Perkin Transactions 2, (7), 972-975. [Link]
-
PubChem. This compound. [Link]
-
Growing Science. Synthesis of novel ketene dithioacetals via one pot reaction. [Link]
-
Organic Syntheses. 3-methylpentane-2,4-dione. [Link]
-
YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
-
ResearchGate. Ketene dithioacetals in Organic Synthesis. [Link]
-
ResearchGate. 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Shivaji College. Active Methylene Compounds. [Link]
-
Organic Syntheses. (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. [Link]
- Google Patents. Crystallization of Iodixanol in Isopropanol and Methanol.
-
Semantic Scholar. Recent developments of ketene dithioacetal chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Welcome to the technical support guide for the synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS 15908-50-6).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common factors responsible for this?
Low yield is the most frequently reported issue and typically stems from one of three areas: suboptimal deprotonation, inefficient dithioester formation, or competing side reactions during alkylation.
-
Deprotonation: The initial deprotonation of pentane-2,4-dione is critical. The chosen base must be strong enough to quantitatively generate the enolate. Moisture in the solvent or reagents will consume the base and reduce enolate formation, directly impacting your yield.
-
Dithioester Formation: The addition of the enolate to carbon disulfide (CS₂) is reversible. If the reaction temperature is too high or the intermediate is not trapped efficiently by the alkylating agent, the equilibrium can shift back toward the starting materials.
-
Side Reactions: Several side reactions can compete with the desired product formation. These are discussed in detail in the troubleshooting section below and include incomplete methylation, O-alkylation, and polysulfide formation.
Q2: What is the optimal base and solvent system for this reaction?
The most successful and widely cited procedures utilize a strong, non-nucleophilic base in an anhydrous polar aprotic solvent.[3]
| Component | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | Provides irreversible and complete deprotonation of pentane-2,4-dione without introducing a competing nucleophile.[3] |
| Potassium Carbonate (K₂CO₃) | A milder, less hazardous alternative. However, it may require longer reaction times or elevated temperatures to achieve complete deprotonation. | |
| Solvent | Dimethylformamide (DMF) | Excellent at solvating the intermediate salts and generally affords good yields. Ensure it is anhydrous.[3] |
| Tetrahydrofuran (THF) | A good alternative, particularly when using NaH. Must be rigorously dried. |
Expert Insight: While DMF is effective, be aware that at elevated temperatures, it can decompose or react with strong bases or alkylating agents. For this synthesis, maintaining a low temperature (0-25 °C) is crucial to prevent such issues.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method.[4] Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v), for development.
-
Spot 1 (Highest Rf): Starting material (pentane-2,4-dione).
-
Spot 2 (Intermediate Rf): The desired product, this compound.
-
Spot 3 (Lowest Rf/Baseline): The intermediate dithiocarboxylate salt and other polar impurities.
By co-spotting your reaction mixture with the starting material, you can clearly visualize its consumption. The reaction is typically complete when the pentane-2,4-dione spot has disappeared.
Synthesis Workflow and Key Mechanisms
The synthesis is a three-step, one-pot process. Understanding the workflow and underlying mechanism is key to effective troubleshooting.
Caption: High-level workflow for the one-pot synthesis.
The core of this synthesis is the formation of a ketene dithioacetal from an active methylene compound.[5] The generally accepted mechanism involves the initial deprotonation of pentane-2,4-dione, followed by a nucleophilic attack on carbon disulfide, and subsequent double S-alkylation.
Troubleshooting Guide: Symptom-Based Problem Solving
Issue 1: The reaction fails to proceed, or the starting material is recovered unchanged.
Possible Cause A: Inactive Base or Presence of Moisture The most common reason for reaction failure is the deactivation of the base by moisture or atmospheric CO₂. Sodium hydride, in particular, is highly sensitive.
-
Validation: Carefully add a small, representative sample of your base to a beaker of anhydrous ethanol. Vigorous bubbling (H₂ evolution for NaH) should be observed. If the reaction is sluggish or absent, the base is likely inactive.
-
Solution: Use a fresh, unopened container of the base. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Possible Cause B: Low Reaction Temperature While the CS₂ addition and alkylation steps are exothermic and require cooling, the initial deprotonation may require ambient temperature to proceed to completion, especially with milder bases like K₂CO₃.
-
Solution: When using NaH, allow the initial mixture of pentane-2,4-dione and NaH in DMF to stir at room temperature for 15-30 minutes to ensure complete enolate formation before cooling for the subsequent steps.
Issue 2: My crude product is a complex mixture, and the NMR spectrum shows multiple unexpected singlets in the methyl region (2.0-3.0 ppm).
This is indicative of competing side reactions during the alkylation step. The primary culprits are mono-alkylation and O-alkylation.
Caption: Competing pathways during the alkylation step.
Possible Cause A: Incomplete Methylation (Mono-Alkylated Product) If an insufficient amount of methyl iodide is used, or if it is added too slowly, the reaction can stall at the mono-methylated intermediate stage. This species still possesses a reactive thiol anion.
-
Diagnosis: The mono-methylated product will have a different chemical shift in the NMR and a distinct Rf value on TLC, typically more polar than the desired product.
-
Solution: Ensure at least 2.0 equivalents of methyl iodide are used, and consider a slight excess (2.1-2.2 eq.) to drive the reaction to completion. Add the methyl iodide neat and relatively quickly (while maintaining temperature control) to ensure a high concentration for the second alkylation.
Possible Cause B: O-Alkylation The enolate system of pentane-2,4-dione has two nucleophilic sites: the central carbon and the oxygen atoms. While sulfur is a "soft" nucleophile and methyl iodide's carbon is a "soft" electrophile, favoring the desired S-alkylation (Pearson's HSAB theory), some O-alkylation can occur, especially if harder cations (like Li⁺) are present.
-
Diagnosis: O-alkylated byproducts will result in methoxy (-OCH₃) signals in the ¹H NMR spectrum, typically further downfield (3.5-4.0 ppm) than the S-methyl (-SCH₃) signals (2.4-2.6 ppm).
-
Solution: Using solvents that favor S-alkylation (polar aprotic like DMF or DMSO) and cations that associate less strongly with the oxygen (like K⁺ or Na⁺) can minimize this side reaction.
Issue 3: The reaction mixture turns dark brown or black, and I isolate a foul-smelling, intractable oil.
This often points to decomposition or polymerization reactions.
Possible Cause A: Reaction Temperature Too High All steps involving carbon disulfide and methyl iodide are exothermic. Uncontrolled temperature can lead to the decomposition of the dithiocarboxylate intermediate and potential polymerization. Methyl iodide also has a low boiling point (42 °C), and excessive heat can cause it to boil out of the reaction mixture.
-
Solution: Maintain strict temperature control throughout the additions. Use an ice/water or ice/salt bath to keep the internal temperature below 10 °C, and preferably between 0-5 °C, during the addition of CS₂ and CH₃I.
Possible Cause B: Reaction with Solvent In the presence of a strong base, methyl iodide can react with DMF, especially if heated, leading to decomposition and the formation of colored byproducts.[6]
-
Solution: Again, maintain low temperatures. Ensure the base is fully consumed in the deprotonation step before adding large amounts of methyl iodide.
Detailed Experimental Protocol
This protocol is a synthesized representation of common procedures.[3][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon Disulfide (CS₂, 1.2 eq)
-
Methyl Iodide (CH₃I, 2.2 eq)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add NaH (2.2 eq) to a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF via cannula, sufficient to create a stirrable slurry (approx. 5-10 mL per gram of pentane-2,4-dione).
-
Deprotonation: Cool the slurry to 0 °C. Add pentane-2,4-dione (1.0 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution will be observed.
-
Dithioester Formation: Re-cool the mixture to 0 °C. Add carbon disulfide (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The mixture will typically turn a deep red or brown color. Stir at 0 °C for 1 hour.
-
S-Methylation: Add methyl iodide (2.2 eq) dropwise, again maintaining a temperature below 10 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of starting material.
-
Workup: Cool the reaction to 0 °C and cautiously quench by slowly adding an equal volume of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol or ethanol/water.[7]
References
-
Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (n.d.). Regioselective synthesis of novel ketene dithioacetals. Taylor & Francis Online. Available at: [Link]
-
Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (2018). Regioselective synthesis of novel ketene dithioacetals. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(1), 24-29. Available at: [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Available at: [Link]
-
Various Authors. (2021). Ketene dithioacetals in Organic Synthesis. ResearchGate. Available at: [Link]
-
Mehrabi, H., Esfandiarpour, Z., & Davodian, T. (2018). The proposed mechanism for the synthesis of ketene dithioacetal 4a. ResearchGate. Available at: [Link]
-
Banu, M. C. S., & Lalitha, A. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters. Available at: [Link]
-
Serrano, J. L., et al. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3078–3084. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Available at: [Link]
-
Reddy, T. R., & Ghorai, P. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35059-35063. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Banu, M. C. S., & Lalitha, A. (2021). Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies and antimicrobial activity. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Structure of α,ω-bis-(pentane-2,4-dione-3-ylmethylsulfanyl)alkanes and even/odd crystallization effects. Available at: [Link]
-
Kumar, P. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. Available at: [Link]
-
Organic Syntheses. (n.d.). Diphenylketene. Available at: [Link]
-
Baeva, L. A., et al. (2025). Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)methyl]pentane-2,4-dione with Anilines. ResearchGate. Available at: [Link]
-
Slanina, F., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4843. Available at: [Link]
-
Chemistry LibreTexts. (2022). II. Xanthates. Available at: [Link]
-
Kim, J. H., & Lee, H. S. (2019). Two Carbonylations of Methyl Iodide and Trimethylamine to Acetic acid and N,N-Dimethylacetamide by Rhodium(I) Complex. Catalysts, 9(11), 941. Available at: [Link]
Sources
- 1. CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione | Chemsrc [chemsrc.com]
- 2. This compound | C8H12O2S2 | CID 2778593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. baselius.ac.in [baselius.ac.in]
Technical Support Center: Purification of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Welcome to the dedicated technical support guide for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS No. 15908-50-6). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile dithioketene acetal intermediate. The unique structure of this compound, while synthetically useful, presents specific purification challenges that can impact yield, purity, and experimental reproducibility. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a persistent yellow-to-brown oil and fails to solidify, even though literature reports a melting point of 61°C. What is the likely cause?
Answer: This is the most common issue and is almost always due to the presence of impurities that act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Probable Cause 1: Unreacted Starting Materials. The synthesis typically involves acetylacetone (2,4-pentanedione), carbon disulfide, and an alkylating agent like methyl iodide.[1] Acetylacetone is a liquid at room temperature and, if present in significant amounts, will keep the product oily.
-
Probable Cause 2: Over-alkylation Byproducts. Similar to the alkylation of pentanedione where di-alkylation can be a significant issue, side reactions can lead to impurities that are structurally similar to the target compound.[2] These closely related byproducts can co-elute during chromatography and are difficult to separate via crystallization.
-
Probable Cause 3: Solvent Residue. Incomplete removal of high-boiling point reaction solvents (e.g., DMF, DMSO) or extraction solvents can prevent solidification.
Solution Pathway:
-
Confirm Solvent Removal: Ensure your crude material has been thoroughly dried under high vacuum, possibly with gentle heating (30-40°C), to remove all residual solvents.
-
Attempt Trituration: Before resorting to more complex methods, try triturating the oil with a cold, non-polar solvent like hexanes or pentane. This can often wash away non-polar impurities and induce crystallization of the desired product.
-
Proceed to Chromatography: If trituration fails, the most reliable solution is flash column chromatography to separate the target compound from impurities. Refer to the detailed protocol in the next section.
Question 2: My compound appears pure by TLC, but after column chromatography, the yield is very low. I suspect decomposition on the silica gel. How can I prevent this?
Answer: While generally stable, the dithioketene acetal moiety can be sensitive to highly acidic surfaces. Standard silica gel is slightly acidic and can, in some cases, cause partial degradation, especially with prolonged exposure.
-
Causality: The Lewis acidic sites on the silica surface can potentially coordinate to the sulfur atoms or the carbonyl oxygens, making the molecule susceptible to hydrolysis (if water is present in solvents) or rearrangement.
Preventative Measures:
-
Use Neutralized Silica Gel: Deactivate the silica gel before use. This can be done by preparing a slurry of silica in your starting eluent (e.g., 5% ethyl acetate in hexanes) and adding 1% triethylamine (v/v). The triethylamine will neutralize the acidic sites on the silica surface.
-
Minimize Residence Time: Perform flash chromatography rather than traditional gravity chromatography. The increased flow rate minimizes the contact time between your compound and the stationary phase, reducing the opportunity for degradation.
-
Solvent Purity: Always use dry, high-purity solvents for chromatography. Water can exacerbate decomposition on the silica surface.
Question 3: I am struggling with recrystallization. My compound either remains fully dissolved even when cold, or it "oils out" instead of forming crystals. How do I select an appropriate solvent system?
Answer: This is a classic crystallization challenge. The goal is to find a solvent or solvent pair in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3]
-
Mechanistic Approach to Solvent Selection:
-
Single Solvent: Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene). An ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[3] Given its reported melting point was determined in ligroine (a non-polar hydrocarbon mixture), hexanes or heptane are excellent starting points.[4]
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexanes or pentane) at room temperature or while warm, until the solution becomes faintly cloudy (the saturation point). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
-
Troubleshooting "Oiling Out":
-
This happens when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a larger volume of solvent or a solvent system with a lower boiling point to ensure the saturation point is reached well below 61°C. Slow, undisturbed cooling is critical to allow for proper crystal lattice formation.[3]
Optimized Purification Protocols
These protocols are designed to deliver high-purity this compound.
Protocol A: High-Purity Recrystallization
This method is ideal for crude material that is already substantially pure (>85%) and solid or semi-solid.
-
Solvent System Selection: An isopropanol/water or ethyl acetate/hexanes system works well. The following steps use ethyl acetate/hexanes.
-
Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (start with 2-3 mL per gram of crude) and swirl to dissolve the material completely. The goal is to create a concentrated, clear solution.
-
Hot Filtration (Optional): If any insoluble particulate matter is present, perform a quick hot filtration through a small plug of cotton or filter paper to remove it.
-
Induce Crystallization: While swirling the warm solution, slowly add hexanes (the anti-solvent) dropwise until the solution becomes persistently turbid.
-
Re-homogenize: Add a few drops of ethyl acetate to the turbid mixture until it becomes clear again.
-
Slow Cooling: Cover the flask with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step will trap impurities.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum. The expected product is a pale yellow solid with a melting point of ~61°C.[1][4]
Protocol B: Flash Column Chromatography
This is the most robust method for purifying crude material from a reaction mixture with multiple byproducts.
-
Column Preparation:
-
Select an appropriately sized silica gel column.
-
Prepare the stationary phase by making a slurry of silica gel in the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Pack the column uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method results in much better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the fractions using TLC (staining with potassium permanganate). The target compound is moderately polar.
-
A typical gradient is outlined in the table below.
-
Table 1: Suggested Solvent Gradient for Flash Chromatography
| Step | Solvent System (Hexanes:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 98 : 2 | 2-3 | Elute very non-polar impurities. |
| 2 | 95 : 5 | 5-10 | Elute the target compound. |
| 3 | 80 : 20 | 3-5 | Elute more polar impurities. |
| 4 | 50 : 50 | 2 | Flush the column. |
-
Fraction Analysis & Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid/oil under high vacuum to remove residual solvent. The product should solidify upon complete solvent removal. If it remains an oil, a final recrystallization (Protocol A) may be necessary.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy based on initial analysis of the crude product.
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for the purified compound?
-
A: The purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated (2-8°C) to prevent slow degradation over time.
-
-
Q: What is the expected appearance of the highly pure compound?
-
A: Highly pure this compound is a pale yellow to off-white crystalline solid. Darker yellow or brown colors indicate the presence of impurities.
-
-
Q: The boiling point is listed as over 350°C. Can I use distillation?
-
A: While the theoretical boiling point is high, it is not a recommended purification method.[1] The compound may exhibit thermal instability at such high temperatures, leading to significant decomposition. Recrystallization and chromatography are far superior and safer methods.
-
References
-
Chemsrc. 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. [Link]
- Poulsen, T. B., & Jørgensen, K. A. (2008). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. Accounts of Chemical Research, 41(2), 292-304.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Johnson, A. W., Markham, E., & Price, R. (1962). 3-methylpentane-2,4-dione. Organic Syntheses, 42, 75. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Welcome to the technical support center for the synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform this synthesis efficiently and troubleshoot any challenges you may encounter.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the formation of a ketene dithioacetal. These compounds are valuable synthetic intermediates due to their unique electronic properties and versatile reactivity. The reaction proceeds via a three-component, one-pot process involving the deprotonation of an active methylene compound (pentane-2,4-dione, also known as acetylacetone), followed by nucleophilic attack on carbon disulfide, and subsequent S-alkylation with methyl iodide. The success of this synthesis hinges on careful control of reaction parameters to favor the desired product and minimize side reactions.
This guide will provide a detailed experimental protocol, a comprehensive troubleshooting section to address common issues, and a list of frequently asked questions to support your experimental work.
Experimental Protocol: A Best-Practice Approach
This protocol is designed to provide a reliable and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Pentane-2,4-dione | 100.12 | 10.0 g | 0.1 | ≥99% |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 | 60% |
| Carbon Disulfide | 76.14 | 8.4 g (6.6 mL) | 0.11 | ≥99% |
| Methyl Iodide | 141.94 | 31.2 g (13.7 mL) | 0.22 | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous |
| Hexane (for washing) | - | 50 mL | - | Reagent Grade |
| Ice | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the 60% sodium hydride dispersion to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Wash the sodium hydride with hexane (2 x 25 mL) to remove the mineral oil. Carefully decant the hexane washings.
-
Add 100 mL of anhydrous THF to the flask.
-
-
Deprotonation:
-
Cool the THF/NaH suspension to 0 °C using an ice bath.
-
Slowly add a solution of pentane-2,4-dione in 50 mL of anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
-
Reaction with Carbon Disulfide:
-
Slowly add carbon disulfide to the reaction mixture at 0 °C. A deep red color should develop.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Methylation:
-
Slowly add methyl iodide to the reaction mixture at 0 °C. The color of the reaction mixture will likely change.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring it into a beaker containing 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ligroin or a mixture of hexane and ethyl acetate.[1]
-
Alternatively, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The acidity of the α-hydrogens in acetylacetone is crucial for the initial step.[2]
-
Cause: Insufficient or low-quality base. Sodium hydride is hygroscopic and can lose its activity if not stored properly.
-
Solution: Use fresh, high-quality sodium hydride. Ensure the hexane wash effectively removes the protective mineral oil. Consider using a stronger base like n-butyllithium, but be aware that this may require stricter anhydrous conditions and temperature control. The choice of base is a critical parameter in ketene dithioacetal synthesis.[3]
-
-
Side Reactions:
-
Cause: One common side reaction is the dialkylation of the intermediate. A related reaction, the methylation of pentane-2,4-dione, is known to produce a significant amount of the dimethylated product, and this can be reduced by shortening the reaction time.[4]
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired product is the major spot, proceed with the work-up. Prolonged reaction times may lead to the formation of byproducts.
-
-
Sub-optimal Reaction Temperature:
-
Cause: The initial steps of the reaction are exothermic. If the temperature is not adequately controlled, side reactions can occur.
-
Solution: Maintain a strict temperature of 0-5 °C during the addition of acetylacetone, carbon disulfide, and methyl iodide. Use a properly sized ice bath and monitor the internal temperature of the reaction.
-
-
Product Loss During Work-up:
-
Cause: The product may have some solubility in the aqueous phase. Additionally, ketene dithioacetals can be susceptible to hydrolysis under certain conditions.
-
Solution: Ensure thorough extraction of the aqueous layer with an appropriate organic solvent like ethyl acetate. Perform the work-up efficiently to minimize contact time with the aqueous phase, especially if it is acidic.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
A2: The presence of multiple spots on TLC is a common issue. Here are some likely impurities and strategies for their removal:
-
Unreacted Starting Material:
-
Identification: A spot corresponding to the Rf of acetylacetone.
-
Cause: Incomplete reaction due to reasons mentioned in Q1.
-
Removal: Most of the unreacted acetylacetone can be removed during the aqueous work-up due to its partial water solubility. Column chromatography is also effective.
-
-
Monosubstituted Intermediate:
-
Identification: A more polar spot than the desired product.
-
Cause: Incomplete methylation.
-
Removal: This can be challenging to separate from the desired product. Ensuring a slight excess of methyl iodide and adequate reaction time for the methylation step can minimize its formation. Careful column chromatography may be required.
-
-
Dialkylated Byproduct:
-
Identification: A less polar spot than the desired product.
-
Cause: As discussed in Q1, prolonged reaction times can lead to further alkylation.[4]
-
Removal: This can often be separated from the desired product by careful column chromatography or fractional crystallization.
-
-
Hydrolysis Product:
-
Identification: A more polar spot, potentially corresponding to the β-keto thioester or other degradation products.
-
Cause: Exposure to acidic conditions or prolonged contact with water during work-up.
-
Removal: Difficult to remove once formed. Prevention is key by maintaining a neutral or slightly basic pH during the work-up and minimizing the time the product is in contact with the aqueous phase.
-
Q3: The reaction mixture turns black/tarry. What does this indicate?
A3: The formation of a dark, tarry mixture is often a sign of decomposition or polymerization.
-
Cause:
-
Excessive Heat: Poor temperature control can lead to uncontrolled side reactions and decomposition of reagents and intermediates.
-
Reactive Impurities: Impurities in the starting materials or solvent can initiate polymerization.
-
Air/Moisture Contamination: The reaction is sensitive to air and moisture, which can react with the strong base and the reactive intermediates.
-
-
Solution:
-
Strictly maintain the reaction temperature as specified in the protocol.
-
Use high-purity, anhydrous reagents and solvents.
-
Ensure the reaction is carried out under a dry, inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base for this reaction?
A: Yes, other strong bases can be used. Common alternatives include potassium tert-butoxide, sodium amide, and n-butyllithium.[3] The choice of base can influence the reaction rate and yield. Stronger bases like n-butyllithium may lead to faster reactions but require more stringent anhydrous conditions and careful temperature control. Weaker bases like potassium carbonate may require higher temperatures and longer reaction times.
Q: Is it possible to scale up this reaction?
A: Yes, this reaction can be scaled up. However, it is crucial to ensure efficient heat dissipation during the exothermic addition steps. For larger scale reactions, a mechanical stirrer is recommended to ensure proper mixing. The quenching step should also be performed with extreme care, as the addition of the reaction mixture to water can be vigorous.
Q: How should I store the final product?
A: this compound is a solid at room temperature.[5] It should be stored in a cool, dry place, away from direct sunlight and moisture to prevent hydrolysis. Storing it under an inert atmosphere can further prolong its shelf life.
Q: What are the expected spectroscopic data for the pure product?
A: The identity and purity of the final product should be confirmed by spectroscopic methods.
-
1H NMR: You should expect to see singlets for the two methyl groups of the acetylacetone backbone and a singlet for the two methyl groups of the methylsulfanyl groups. The exact chemical shifts can vary slightly depending on the solvent used.
-
13C NMR: The spectrum will show characteristic peaks for the carbonyl carbons, the olefinic carbons, and the methyl carbons.
-
IR Spectroscopy: The IR spectrum will show strong absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C).
It is always recommended to compare the obtained spectroscopic data with literature values for confirmation.
Characterization Data
-
Molecular Formula: C8H12O2S2[5]
-
Molecular Weight: 204.31 g/mol [5]
-
Appearance: Solid[6]
-
Melting Point: 61 °C[1]
References
- Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.
- Pasha, M. A., & Jayashankara, V. P. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 187-194.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778593, this compound.
- Yadav, J. S., & Reddy, B. V. S. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35057-35064.
- Barberá, J., Donoso, P., Elguero, J., Galiano, F., Serrano, J. L., & Tesis, D. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3073-3078.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis.
- Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75.
- Paton, R. M., & Young, J. F. (1991). Ketene dithioacetals as 1,3-dipolarophiles. Applications to the synthesis of cyclic amino acids.
- ResearchGate. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines.
- Stoyanov, S., Kolev, T., & Petkov, I. (2013). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(6), 6436-6448.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240414, 3-(4-Methoxybenzylidene)pentane-2,4-dione.
- Singh, P., & Singh, I. (1970). A novel synthesis of bisthiosemicarbazones of pentane-2,4-dione. Journal of the Chemical Society C: Organic, 2739-2740.
- Soderberg, T. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. In Organic Chemistry with a Biological Emphasis Volume II. KPU Pressbooks.
- Kolehmainen, E., & Knuutinen, J. (1990). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 28(8), 703-707.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-methylpentane.
- Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros.
- Reddit. (2023, September 15).
- Padakanti, S., & Vangala, S. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 964-997.
- Blusens. (n.d.). CAS 15908-50-6 | 3-(Bis(methylthio)methylene)pentane-2,4-dione | MFCD00067944.
- CymitQuimica. (n.d.). 3-[Bis(methylthio)methylene]pentane-2,4-dione.
- Echemi. (n.d.). 3-[bis(methylsulfanyl)methylene]-2,4-pentanedione.
- ResearchGate. (n.d.). Structure of α,ω-bis-(pentane-2,4-dione-3-ylmethylsulfanyl)
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-methylhexane.
- NIST. (n.d.). Pentane, 3-methyl-. NIST WebBook.
- Zhao, X., & Li, Z. (2005). 3-(1,3-dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent. The Journal of Organic Chemistry, 70(11), 4535-4537.
- Shestakova, T. S., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(11), 1369.
- Knorr, M., et al. (2022). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2022(3), M1442.
- Barany, G., & Merrifield, R. B. (1979). Efficient synthesis of 1,2,4-dithiazolidine-3,5-diones [dithiasuccinoyl-amines] from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines. The Journal of Organic Chemistry, 44(15), 2680-2683.
- Ganesan, A., & Nanda, K. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1635-1644.
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troubleshooting the reaction of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione with nucleophiles
Welcome to the technical support resource for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block in reactions with nucleophiles. My goal is to provide you with not just solutions, but a deeper understanding of the reaction dynamics to empower your experimental design and troubleshooting efforts.
Introduction: Understanding the Reactivity Landscape
This compound, a ketene dithioacetal derivative, is a powerful synthon due to its multiple electrophilic sites. Successful application hinges on understanding and controlling the competition between these sites.
-
The Ketene Dithioacetal Carbon (C3-position): This is a soft electrophilic center. It is the target for nucleophilic substitution, where a nucleophile replaces one or both of the methylsulfanyl (-SMe) groups. This pathway is central to synthesizing a vast array of heterocyclic compounds.[1]
-
The Dicarbonyl Carbons (C2 and C4 positions): These are hard electrophilic centers. They are susceptible to attack by nucleophiles, especially under conditions that favor carbonyl chemistry, leading to potential side reactions.
This guide addresses the most common challenges encountered when attempting to selectively target the C3 position with various nucleophiles.
Troubleshooting Guide & FAQs
Issue 1: Low Conversion or No Reaction
Question: I'm reacting this compound with my nucleophile, but TLC/LC-MS analysis shows mostly unreacted starting material, even after extended reaction times. What are the likely causes and solutions?
Answer: This is a common issue that typically points to a lack of sufficient activation energy or inherent reactivity. Let's break down the potential causes.
Causality Analysis: The core of this reaction is a nucleophilic attack on the electron-deficient alkene of the ketene dithioacetal. The success of this step is governed by the nucleophilicity of the attacking species, steric accessibility, and the reaction conditions' ability to facilitate the transition state.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low-yield reactions.
Detailed Solutions:
-
Assess Nucleophile Strength: Amines, hydrazines, and other nitrogen-based nucleophiles are generally very effective.[1][2] If you are using alcohols or thiols, they may require deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the more potent alkoxide or thiolate.
-
Solvent Choice is Critical: Polar aprotic solvents like DMF or DMSO are often excellent choices as they can dissolve the reactants and stabilize charged intermediates without overly solvating and deactivating the nucleophile. Protic solvents (water, alcohols) should generally be avoided as they can lead to unwanted hydrolysis.[3][4]
-
Thermal Energy: Many of these reactions require heating to proceed at a reasonable rate. A systematic temperature screen from room temperature to the reflux temperature of the solvent is recommended.
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary Amines, Hydrazines | High intrinsic nucleophilicity, readily react. |
| Alcohols, Thiols | Use with a non-nucleophilic base (e.g., NaH). | |
| Solvent | DMF, DMSO, THF, Acetonitrile | Aprotic, prevents deactivation of the nucleophile. |
| Temperature | 50 °C - Reflux | Provides activation energy to overcome reaction barrier. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and side reactions with atmospheric moisture. |
Issue 2: Complex Product Mixture & Poor Selectivity
Question: My reaction is producing multiple products, resulting in a difficult purification and low yield of the desired compound. What are the common side reactions?
Answer: The formation of multiple products arises from the molecule's multiple electrophilic sites. Controlling selectivity is key to a successful synthesis.
Primary Side Reactions:
-
Hydrolysis: The ketene dithioacetal moiety is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can cleave the dithioacetal, leading back to a β-keto thioester or even the parent pentane-2,4-dione.[3][4][5][6] This is often the primary culprit in "messy" reactions.
-
Attack at Carbonyl: Strong nucleophiles can attack the acetyl carbonyl groups (C2/C4) in addition to, or instead of, the desired C3 position. This can lead to a complex mixture of adducts.
-
Double Substitution: Highly reactive nucleophiles, if used in excess, may displace both methylsulfanyl groups, which may or may not be the desired outcome.
Caption: Competing reaction pathways for nucleophiles.
Strategies for Enhancing Selectivity:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. This is the most critical step to prevent hydrolysis.[7]
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product. Nucleophilic attack at the softer C3 center is often kinetically favored over attack at the harder carbonyl carbons.
-
Stoichiometry: Use a precise stoichiometry (e.g., 1.0 to 1.1 equivalents) of the nucleophile to minimize double substitution and other side reactions.
Issue 3: Uncontrolled Regioselectivity with Hydrazines (Pyrazole Synthesis)
Question: I am reacting the substrate with methylhydrazine to synthesize a pyrazole, but I am getting a mixture of two regioisomers. How can I control the outcome?
Answer: This is a classic challenge in heterocyclic synthesis. The reaction of a 1,3-dicarbonyl equivalent with a non-symmetrical dinucleophile like methylhydrazine can lead to two different isomers. Control is achieved by understanding the electronic and steric differences between the reacting centers.
Mechanistic Insight: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established cyclocondensation reaction.[8][9] With our substrate, the reaction proceeds via an initial nucleophilic attack, elimination of one -SMe group to form an enaminone-like intermediate, followed by intramolecular cyclization and elimination of the second -SMe group.
The regioselectivity is determined by two factors:
-
Which nitrogen of methylhydrazine attacks first? The unsubstituted -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted -NHMe group.
-
Which electrophilic site is attacked? The initial attack can occur at the C3 position or one of the carbonyl carbons (C2/C4).
The most common pathway involves the more nucleophilic -NH₂ of methylhydrazine attacking the most electrophilic site, the C3 carbon of the ketene dithioacetal. The subsequent cyclization involves the -NHMe group attacking one of the carbonyls.
Caption: Regioselectivity in pyrazole synthesis.
Protocol for Regiocontrolled Pyrazole Synthesis:
This protocol is designed to favor the kinetic product by controlling the initial nucleophilic addition.
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and under an N₂ atmosphere, dissolve 1.0 equivalent of this compound in anhydrous ethanol or acetic acid.
-
Addition: Slowly add a solution of 1.05 equivalents of hydrazine hydrate (or substituted hydrazine) in the same solvent to the reaction mixture at room temperature over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.[10]
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for these reactions? A: The primary hazard is the potential liberation of methanethiol (CH₃SH), a volatile, flammable, and toxic gas with a strong, unpleasant odor. All reactions should be conducted in a well-ventilated fume hood. Consider using a bleach or hydrogen peroxide scrubber to trap any evolved methanethiol.
Q2: My product seems to be decomposing on the silica gel column. What can I do? A: Some heterocyclic products, particularly those with sensitive functional groups, can be unstable on silica gel, which is acidic. Try neutralizing the silica gel by preparing a slurry with 1% triethylamine in the eluent. Alternatively, consider purification by recrystallization or using a different stationary phase like alumina.
Q3: Can this substrate participate in [3+3] cycloaddition reactions? A: Yes, the substrate can act as a 1,3-dielectrophilic partner. In the presence of a strong base, ketones can form dianions that can react with the substrate in a [3+3] cycloaromatization to construct six-membered rings, such as substituted phenols.[11]
Q4: How do I know which methylsulfanyl group will leave first if the nucleophile is asymmetrical? A: The two methylsulfanyl groups are chemically equivalent in the starting material. The first substitution breaks this symmetry. The second substitution (if it occurs) will depend on the electronic properties of the new intermediate.
References
-
Okuyama, T. (1986). Mechanism of Acid-Catalyzed Hydrolysis of Ketene Dithioacetals: Reversibility of the Carbon Protonation. Accounts of Chemical Research. [Link]
-
Zhang, W., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, W., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. National Center for Biotechnology Information. [Link]
-
Kaur, N. (2021). Reaction of oxoketene dithioacetals 33 with hydrazine hydrate to synthesize (E)-3(5)-styrylpyrazoles 34. ResearchGate. [Link]
-
Various Authors. (n.d.). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]
-
Hantzsch, A., & Knorr, L. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Pereira, B. Á., et al. (2017). Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal. Molecular Diversity. [Link]
-
Okuyama, T., & Fueno, T. (1985). Acid-Catalyzed Hydrolysis of Ketene Dithioacetals and - Trithioorthocarboxylates. Effects of /3-Methyl Substitution. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Kumar, A., et al. (2022). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 4. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione and their removal
Technical Support Center
Product: 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Document ID: TSC-CHEM-2043-01
Welcome to the technical support guide for this compound (CAS: 15908-50-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific analytical observations that may indicate the presence of impurities.
Question 1: My final product is a yellow oil or a low-melting solid with a broad melting point range, not the expected crystalline solid. What is the likely cause?
Answer:
This is a classic sign of significant impurities that are disrupting the crystal lattice of the pure compound. The most common culprits are unreacted starting materials or the mono-substituted intermediate, which have lower melting points and can act as eutectic contaminants.
-
Causality: The synthesis of the target compound involves the reaction of pentane-2,4-dione with carbon disulfide, followed by the addition of two equivalents of a methylating agent (like methyl iodide).[1] If the reaction is incomplete, or if stoichiometry is not precise, you will have a mixture of starting materials and intermediates.
-
Likely Impurities:
-
Pentane-2,4-dione (Acetylacetone)
-
3-[(Methylsulfanyl)methylidene]pentane-2,4-dione (mono-methylated intermediate)
-
Residual solvents
-
Recommended Action: Recrystallization Protocol
Recrystallization is highly effective for removing less polar or structurally similar impurities from a solid product.
-
Solvent Selection: Choose a solvent system in which your target compound is highly soluble when hot but sparingly soluble at room temperature or below. A mixture of ethanol and water or isopropanol is often a good starting point.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot solvent (e.g., isopropanol) by heating gently. b. If the solution is colored, you can add a small amount of activated charcoal and heat for another 5-10 minutes. c. Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. e. Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30-60 minutes to maximize yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under vacuum.
-
Verification: Check the melting point of the dried crystals. It should be sharp and match the literature value. Confirm purity by ¹H NMR.
Question 2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities and remove them?
Answer:
¹H NMR spectroscopy is the most powerful tool for identifying specific impurities. By comparing your spectrum to the known spectrum of the pure product, you can pinpoint the contaminants.
Expected ¹H NMR Signals for Pure this compound:
-
~2.5 ppm (singlet, 6H): Two methyl groups from the C(SCH₃ )₂ moiety.
-
~2.4 ppm (singlet, 6H): Two methyl groups from the acetyl (C(O)CH₃ ) moieties.
| Potential Impurity | Characteristic ¹H NMR Signal(s) (in CDCl₃) | Recommended Removal Method |
| Pentane-2,4-dione (enol form) | ~5.5 ppm (s, 1H, vinyl H), ~2.0 ppm (s, 6H, methyls) | Aqueous wash, followed by recrystallization or chromatography. |
| Mono-methylated Intermediate | Presence of a vinyl proton signal; inequivalent methyl signals. | Column Chromatography. |
| Methyl Iodide | ~2.2 ppm (s, 3H) | Evaporation under reduced pressure. |
| Solvents (e.g., Acetone) | ~2.17 ppm (s) | Drying under high vacuum. |
Recommended Action: Flash Column Chromatography
For impurities that are difficult to remove by recrystallization (e.g., the mono-methylated intermediate), flash column chromatography is the method of choice.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimum amount of dichloromethane or the eluent. c. Load the sample onto the top of the silica gel bed. d. Begin elution, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Verification: Obtain a ¹H NMR spectrum of the purified product. All extraneous peaks should be absent.
Question 3: My reaction workup was successful, but the elemental analysis (CHN/S) is incorrect, often showing low carbon. What's wrong?
Answer:
This issue almost always points to the presence of inorganic salts, which are non-volatile and do not contain carbon.
-
Causality: The synthesis typically uses a base like potassium carbonate or sodium hydride.[4] During the aqueous workup, if the organic layer is not washed thoroughly, residual inorganic salts (e.g., potassium iodide, sodium sulfate) can remain in the final product after solvent evaporation.
-
Likely Impurities:
-
Potassium Iodide (KI) or Sodium Iodide (NaI)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) from the drying step.
-
Recommended Action: Improved Workup and Washing
-
Aqueous Wash: After the reaction is complete, quench it and extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Procedure: a. Transfer the organic layer to a separatory funnel. b. Wash the organic layer sequentially with:
- Water (2x) to remove the bulk of inorganic salts.
- Saturated brine solution (1x) to help break any emulsions and further remove water. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). d. Filter off the drying agent and concentrate the solution under reduced pressure.
-
For Existing Product: If you have an existing batch with this issue, re-dissolve it in an organic solvent and perform the aqueous wash procedure described above. Then, proceed with recrystallization.
Part 2: Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for troubleshooting and purifying this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the pure compound? A: Pure this compound should be a crystalline solid.[5] Its color can range from off-white to pale yellow.
Q2: Is the compound stable? How should I store it? A: The compound is generally stable. However, like many dicarbonyl compounds, it can be susceptible to hydrolysis over long periods if exposed to moisture. It is best stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: My compound has a strong, unpleasant odor. Is this normal? A: The pure compound has a characteristic sulfurous odor, but it should not be overpowering. A very strong, foul odor may indicate the presence of volatile impurities like residual carbon disulfide or methyl iodide from the synthesis. Drying the material thoroughly under high vacuum can help remove these volatile residues.
Q4: Can I use this compound directly after synthesis without further purification? A: It is strongly discouraged. Using the crude product can introduce unreacted starting materials and by-products into your subsequent reactions, leading to complex product mixtures, low yields, and potentially misleading results. Purity should always be confirmed by analytical methods like NMR and melting point analysis before use.
References
-
The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Available at: [Link]
-
Chemsrc. CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Organic Syntheses. 3-methylpentane-2,4-dione. Available at: [Link]
-
Jarvis, J. A. J., & Taylor, P. J. (1979). Crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione. Journal of the Chemical Society, Perkin Transactions 2, (7), 972. Available at: [Link]
Sources
Technical Support Center: Storage & Stability of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Welcome to the technical support guide for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS 15908-50-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to improve the stability of this reagent during storage and handling. As a molecule incorporating both a β-dicarbonyl system and a ketene dithioacetal moiety, it possesses unique reactivity that, while valuable for synthesis, also presents specific stability challenges.[1][2][3] This guide explains the underlying chemical principles behind its degradation and offers field-proven protocols to ensure its integrity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A: The two principal degradation pathways are hydrolysis and thermal decomposition. The ketene dithioacetal functional group is susceptible to acid-catalyzed hydrolysis, even from atmospheric moisture, which cleaves the carbon-sulfur bonds.[4][5][6] Additionally, the β-dicarbonyl structure can undergo thermal decomposition at elevated temperatures, similar to other acetylacetone derivatives.[7][8]
Q2: What is the ideal storage temperature for this compound?
A: For long-term stability, storage at 2-8°C is strongly recommended. Cool conditions significantly slow the rate of potential hydrolytic and thermal degradation pathways.[9][10] Avoid storing at room temperature for extended periods, especially in humid environments, and never store near heat sources.
Q3: Is it necessary to store this compound under an inert atmosphere?
A: Yes, for optimal long-term stability, storage under an inert atmosphere (e.g., argon or dry nitrogen) is critical. This practice minimizes contact with atmospheric moisture, which is a key reactant in the primary hydrolytic degradation pathway, and also protects against potential slow oxidation.
Q4: How can I visually assess if my sample has started to degrade?
A: The pure compound is a solid with a melting point of approximately 61°C.[2][3] Signs of degradation can include a change in appearance from a crystalline solid to a clumpy, oily, or discolored (yellow to brown) substance. A lowered melting point is also a strong indicator of impurity and degradation.
Q5: My older batch of the reagent is giving poor yields. Is this related to stability?
A: Highly likely. A decrease in purity due to degradation means there is less active reagent available for your reaction, leading to lower yields. Before using an older batch, it is best practice to re-qualify the material using methods like NMR, LC-MS, or at a minimum, a melting point analysis to ensure it meets the required specifications for your experiment.
Section 2: Troubleshooting Guide: Common Stability Issues
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Discoloration & Oily Appearance | Moisture Contamination: The sample has likely been exposed to atmospheric moisture, initiating hydrolysis. The resulting products can be oils or lower-melting-point solids. | 1. Review Storage: Ensure the container cap is sealed tightly and was not left open. 2. Implement Inert Gas: When opening, flush the headspace with argon or nitrogen before resealing. 3. Use a Desiccator: Store the sealed vial inside a desiccator, especially if a controlled atmosphere is unavailable. |
| New Peaks in Analytical Data (NMR, LC-MS) | Chemical Degradation: The presence of new signals indicates the formation of byproducts, most commonly from hydrolysis of the ketene dithioacetal.[4][11] | 1. Identify Byproducts: Attempt to identify the degradation products. The likely initial product of hydrolysis is a β-keto thioester. 2. Discard if Necessary: If degradation is significant (>5-10%), it is often more cost-effective to use a fresh batch than to attempt purification or adjust stoichiometry. |
| Inconsistent Reaction Performance | Non-Homogeneous Material: Repeated temperature cycling or partial degradation can lead to a non-uniform sample. An aliquot taken from one part of the vial may have a different purity than another. | 1. Equilibrate Properly: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. 2. Handle in Glove Box/Bag: For critical applications, perform all aliquoting inside a glove box or glove bag with a dry atmosphere. |
Section 3: Core Stability Concepts & Degradation Pathways
To effectively store this reagent, it is crucial to understand the chemical mechanisms driving its degradation.
Hydrolytic Instability
The most significant vulnerability of this compound is the acid-catalyzed hydrolysis of the ketene dithioacetal group. This reaction proceeds via protonation of the electron-rich double bond, followed by nucleophilic attack by water.[4][6] Even trace amounts of acid, or simply ambient humidity, can facilitate this process over time.
Caption: Primary hydrolytic degradation pathway.
Thermal Decomposition
Like many β-dicarbonyl compounds, this molecule can decompose under thermal stress. While stable at recommended storage temperatures, prolonged exposure to heat can lead to fragmentation. The decomposition of related acetylacetonates often yields products like acetone and other rearranged species, indicating the core structure can break down.[7][8][12]
Caption: Conceptual model of thermal degradation.
Section 4: Recommended Protocols for Maximizing Stability
Adherence to strict handling and storage protocols is the most effective way to preserve the integrity of your reagent.
Protocol 4.1: Optimal Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows rates of all potential degradation reactions.[9][10] |
| Atmosphere | Inert Gas (Argon or N₂) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[13] |
| Light | Amber Vial / Dark | Protects against potential photolytic degradation pathways. |
| Container | Tightly Sealed Vial (with PTFE-lined cap) | Prevents ingress of atmospheric contaminants. |
| Handling | Use Desiccator | Provides an additional layer of protection against moisture. |
Protocol 4.2: Step-by-Step Guide for Aliquoting and Handling
This workflow is designed to minimize exposure of the bulk material to atmospheric contaminants.
Caption: Recommended workflow for handling the reagent.
Protocol 4.3: Pre-Use Qualification of Stored Material
For critical applications or when using a reagent that has been stored for an extended period, a quick quality check is advised.
-
Visual Inspection: Check for the physical signs of degradation noted in the Troubleshooting section.
-
Melting Point Analysis: Measure the melting point. A sharp melting point near 61°C indicates high purity. A broad or depressed melting range suggests the presence of impurities.[2][3]
-
Thin-Layer Chromatography (TLC): Run a TLC against a new, trusted reference standard if available. The appearance of multiple spots or spots with different Rf values indicates degradation.
-
Spectroscopic Analysis: For the most rigorous check, acquire a ¹H NMR or LC-MS spectrum and compare it to the reference spectrum from the supplier or an initial analysis of a fresh sample.
Section 5: Incompatible Materials and Conditions
To ensure stability, avoid storing or handling this compound with the following:
-
Strong Oxidizing Agents: May oxidize the sulfide groups.[13]
-
Excessive Heat: Can cause thermal decomposition.[7]
-
Protracted Exposure to Air/Humidity: Leads to slow but steady degradation over time.
By implementing these guidelines, you can significantly extend the shelf-life and ensure the consistent performance of this compound in your research and development activities.
References
-
Okuyama, T., & Fueno, T. (1984). Acid-Catalyzed Hydrolysis of Ketene Dithioacetals and - Trithioorthocarboxylates. Effects of /3-Methyl Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Wang, X., et al. (2019). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2019). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PMC - NIH. Available at: [Link]
-
Chen, Y., et al. (2006). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Journal of the Chinese Chemical Society. Available at: [Link]
- Google Patents. (1998). Stabilizing ingredient for halogenated polymers comprising a β-dicarbonyl compound.
-
Okuyama, T. (1986). Mechanism of acid-catalyzed hydrolysis of ketene dithioacetals: reversibility of the carbon protonation. Accounts of Chemical Research. Available at: [Link]
-
Gabelica, Z., & Tarte, P. (2014). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Polimeri. Available at: [Link]
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ResearchGate. (2018). Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves... Available at: [Link]
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PubChem. This compound. Available at: [Link]
- Google Patents. (2002). Beta-diketones and their use as PVC stabilizers.
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PubMed. (2019). Effects of acetylacetone on the thermal and photochemical conversion of benzoquinone in aqueous solution. Available at: [Link]
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ResearchGate. (2021). Ketene dithioacetals in Organic Synthesis. Available at: [Link]
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PubMed. (2021). Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. Available at: [Link]
-
MDPI. (2021). Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. Available at: [Link]
-
KPU Pressbooks. Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. Available at: [Link]
-
Chemsrc. CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Available at: [Link]
-
VP Science. CHEMISTRY OF β-DICARBONYL COMPOUNDS. Available at: [Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available at: [Link]
-
NIH. (2018). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Available at: [Link]
-
ResearchGate. (2016). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. Available at: [Link]
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avoiding the formation of byproducts in 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione synthesis
Welcome to the technical support center for the synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Our approach is rooted in a deep understanding of the reaction mechanism, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of the formation of a ketene dithioacetal from an active methylene compound.[1][2] It proceeds in two main steps:
-
Formation of a dithiocarboxylate salt: Pentane-2,4-dione (acetylacetone), an active methylene compound, is deprotonated by a base. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarboxylate intermediate.
-
S-Alkylation: The dithiocarboxylate intermediate is then bis-S-alkylated using an alkylating agent, typically methyl iodide (CH₃I), to yield the final product.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the addition of only one methyl group. What is this and how can I avoid it?
This is likely the mono-methylated intermediate, 3-(methylsulfanidylcarbothioyl)pentane-2,4-dione. Its formation indicates an incomplete reaction during the second alkylation step.
-
Causality: Insufficient methyl iodide, a less reactive alkylating agent, or a short reaction time can lead to the incomplete methylation of the dithiocarboxylate intermediate.
-
Troubleshooting:
-
Ensure you are using at least two equivalents of methyl iodide. A slight excess (2.1-2.2 equivalents) can help drive the reaction to completion.
-
Increase the reaction time for the methylation step. Monitor the reaction by thin-layer chromatography (TLC) until the mono-methylated intermediate is no longer observed.
-
Consider the choice of solvent. A polar aprotic solvent like DMF or DMSO can enhance the rate of S-alkylation.
-
Q3: My final product is contaminated with a compound that has a mass 14 units higher than the desired product. What is this byproduct and how can I prevent its formation?
This is almost certainly the over-methylated product, 3-methyl-3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione. This is a common byproduct in reactions involving the alkylation of pentane-2,4-dione derivatives.[3]
-
Causality: The product itself still possesses acidic protons on the methyl groups of the acetylacetonyl moiety. Under basic conditions, these can be deprotonated to form a new enolate, which can then be methylated by any remaining methyl iodide.
-
Preventive Measures:
-
Stoichiometry Control: Use a precise stoichiometry of the base. An excess of a strong base will promote the deprotonation of the product.
-
Controlled Addition of Methyl Iodide: Add the methyl iodide dropwise at a low temperature to maintain a low concentration of the alkylating agent, which can help to selectively alkylate the more reactive dithiocarboxylate intermediate.
-
Choice of Base: A weaker base, such as potassium carbonate, is often preferred over stronger bases like sodium hydride or alkoxides to minimize the deprotonation of the product.[3]
-
Q4: After workup, my product seems to be degrading, and I am noticing a foul smell. What could be happening?
The product, a ketene dithioacetal, can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which can liberate volatile and odorous thiols like methanethiol.
-
Causality: The carbon-sulfur bonds in the dithioacetal are susceptible to cleavage by nucleophiles, including water. This process can be accelerated by acid or base catalysis.
-
Troubleshooting and Prevention:
-
Neutral Workup: During the workup, ensure that the pH is maintained as close to neutral as possible. Use a mild quenching agent like a saturated solution of ammonium chloride.
-
Thorough Drying: Ensure all glassware is dry and use anhydrous solvents to minimize the presence of water during the reaction.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation.
-
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the synthesis.
| Problem | Potential Cause(s) | Recommended Actions & Rationale |
| Low or No Product Formation | 1. Inactive reagents. | - Use freshly distilled pentane-2,4-dione and carbon disulfide. - Ensure the base is not old or deactivated. - Use fresh, high-purity methyl iodide. |
| 2. Insufficiently strong base. | - If using a weak base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to promote deprotonation. - Consider a stronger base like NaH or NaOEt if deprotonation is the issue, but be mindful of byproduct formation (see Q3). | |
| 3. Reaction temperature is too low. | - The initial deprotonation and reaction with CS₂ may require gentle heating. Monitor the reaction progress by TLC. | |
| Presence of Multiple Spots on TLC | 1. Incomplete reaction. | - This could indicate the presence of starting material and the mono-methylated intermediate. Increase the reaction time and/or the amount of methyl iodide. |
| 2. Formation of byproducts. | - Refer to the FAQs above to identify potential byproducts based on their expected polarity and mass. - Optimize reaction conditions (base, stoichiometry, temperature) to minimize the formation of the major byproduct. | |
| 3. Degradation of the product. | - If streaking is observed on the TLC plate, it may indicate product decomposition. Use a neutral workup and handle the product quickly. | |
| Difficulty in Product Purification | 1. Byproducts have similar polarity to the product. | - Over-methylated product can be particularly difficult to separate. Careful column chromatography with a shallow solvent gradient is often necessary. - Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective. |
| 2. Oily product that is difficult to handle. | - The product can be an oil or a low-melting solid. Purification by column chromatography is usually the most effective method. |
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates the main reaction pathway and the points at which key byproducts can form.
Sources
Technical Support Center: Scale-Up Production of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS 15908-50-6).[1][2] We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Synthesis Overview & Mechanism
The synthesis of this ketene dithioacetal is typically achieved through a one-pot reaction involving pentane-2,4-dione (acetylacetone), carbon disulfide (CS₂), and an alkylating agent, typically methyl iodide (CH₃I), in the presence of a base.[2]
The reaction proceeds via the following key steps:
-
Deprotonation: A base removes a proton from the highly acidic central methylene group of pentane-2,4-dione, forming an enolate.[3][4]
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarboxylate salt.
-
S-Alkylation: The dithiocarboxylate is then alkylated twice with methyl iodide to yield the final product.
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of the synthesis.
Q1: What is the best choice of base for this reaction on a larger scale? A1: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is affordable, relatively easy to handle, and provides sufficient basicity to deprotonate pentane-2,4-dione without promoting excessive side reactions.[5] For scale-up, it is crucial to ensure the K₂CO₃ is thoroughly dried (e.g., at 100-120°C for several hours) before use, as moisture can significantly impede the reaction.[5] Stronger bases like sodium hydride (NaH) or alkoxides could also be used but may lead to more side products and present greater handling challenges on a large scale.
Q2: Which solvent is most suitable for scale-up? A2: Acetone or Dimethylformamide (DMF) are frequently used. Acetone is advantageous due to its lower boiling point, making removal easier during work-up.[5] DMF can be beneficial for solubility but requires more rigorous purification steps.[6] For any chosen solvent, ensuring it is anhydrous is critical for optimal yield.
Q3: How critical is the stoichiometry of the reagents? A3: Stoichiometry is paramount. A slight excess of methyl iodide is often used to ensure complete alkylation. However, a large excess, combined with prolonged reaction times, can lead to undesired side products like 3,3-dimethylpentane-2,4-dione.[5] Typically, a molar ratio of approximately 1 (pentane-2,4-dione) : 2.2 (base) : 1.1 (CS₂) : 2.2 (CH₃I) is a good starting point.
Q4: What are the primary safety concerns with this reaction? A4: The primary hazards stem from carbon disulfide and methyl iodide.
-
Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature, toxic, and can form explosive vapor-air mixtures.[7][8][9] All equipment must be properly grounded to prevent static discharge, and the reaction must be conducted in a well-ventilated chemical fume hood, away from any ignition sources.[8][10]
-
Methyl Iodide (CH₃I): It is a carcinogen and a potent alkylating agent, making it toxic and hazardous upon inhalation or skin contact.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[7]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Reagents/Solvent: Presence of water inhibits the formation of the necessary enolate intermediate. | Ensure all reagents, especially the base (K₂CO₃) and solvent, are thoroughly dried before use.[5] |
| 2. Inefficient Deprotonation: The base may be too weak or impure. | Use a fresh, high-purity batch of anhydrous K₂CO₃. Confirm the stoichiometry is correct. | |
| 3. Loss of Volatile Reagents: CS₂ (b.p. 46°C) and CH₃I (b.p. 42°C) can escape if the reaction setup is not properly sealed. | Use a high-efficiency reflux condenser and ensure all joints are securely sealed. Consider performing the initial addition steps at a reduced temperature (0-5°C) before heating to reflux. | |
| Formation of Significant Byproducts | 1. Dialkylation at C3: Over-alkylation of the starting material can occur, leading to 3,3-dimethylpentane-2,4-dione. | This is often caused by extended reaction times. Monitor the reaction by TLC. One study noted that reducing reflux time from 20 hours to 4.5 hours significantly decreased the amount of dialkylation product.[5] |
| 2. O-Alkylation vs. S-Alkylation: While S-alkylation is heavily favored, minor O-alkylation products can form. | This is generally a minor issue. Purification via column chromatography or recrystallization can effectively remove these isomers. | |
| Difficult Product Purification | 1. Persistent Yellow/Brown Color: The crude product is often a colored oil or solid due to sulfur-containing impurities. | Purify via column chromatography on silica gel (using a hexane/ethyl acetate gradient is common).[6] Alternatively, recrystallization from a solvent like ligroine may yield a pure, crystalline solid (m.p. ~61°C).[12] |
| 2. Inorganic Salt Contamination: Potassium iodide (KI) precipitates during the reaction and can be difficult to separate from the viscous product. | After the reaction, add a non-polar solvent like petroleum ether to the cooled mixture before filtration. This helps to keep the product in solution while precipitating the salts, making filtration more effective.[5] | |
| Runaway Reaction / Poor Heat Control | 1. Highly Exothermic Additions: The initial deprotonation and subsequent alkylation steps can be exothermic, which is a major concern during scale-up. | Add reagents dropwise or in portions, especially carbon disulfide and methyl iodide. Use a jacketed reactor with a chiller for precise temperature control. Maintain vigorous stirring to ensure even heat distribution. |
Detailed Scale-Up Protocol
This protocol is a generalized procedure. Users should perform a small-scale trial before proceeding to a large-scale reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
(Based on a 1.0 mole scale)
-
Preparation: In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and two dropping funnels under a nitrogen atmosphere, add anhydrous acetone (2.0 L) and finely powdered, dried anhydrous potassium carbonate (304 g, 2.2 mol).
-
Reagent Addition: Begin vigorous stirring and cool the suspension to 0-5°C using a chiller.
-
Add pentane-2,4-dione (100.1 g, 1.0 mol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Next, add carbon disulfide (83.8 g, 1.1 mol) dropwise over 60 minutes.
-
Finally, add methyl iodide (312.2 g, 2.2 mol) dropwise over 60 minutes, ensuring the temperature does not exceed 10°C.
-
-
Reaction: After the additions are complete, slowly warm the mixture to a gentle reflux (~55°C) and maintain for 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., 4:1 Hexane:EtOAc).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the precipitated inorganic salts (KI and excess K₂CO₃). Wash the filter cake thoroughly with acetone (2 x 250 mL).[5]
-
Isolation: Combine the filtrate and the acetone washings. Remove the acetone under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.
-
Purification:
-
Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Recrystallization: Alternatively, dissolve the crude product in a hot solvent such as ligroine or hexane, treat with charcoal if necessary, filter hot, and allow to cool slowly to induce crystallization.
-
-
Drying: Collect the purified solid by filtration and dry under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Reagent Safety and Handling
Extreme caution must be exercised when handling the reagents for this synthesis.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| Carbon Disulfide | 75-15-0 | EXTREMELY FLAMMABLE , toxic by inhalation and skin absorption, reproductive toxin, forms explosive vapors, low autoignition temperature (~90°C).[7][8][9] | Handle only in a chemical fume hood.[7] Use explosion-proof equipment and ground all containers to prevent static discharge.[8][10] Keep away from all heat and ignition sources.[11] |
| Methyl Iodide | 74-88-4 | Toxic, suspected carcinogen, potent alkylating agent, harmful if swallowed or inhaled. | Wear appropriate PPE, including double gloves (e.g., nitrile) and safety goggles.[7] Avoid inhalation of vapors. Work in a well-ventilated fume hood. |
| Pentane-2,4-dione | 123-54-6 | Flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation. | Keep away from heat and open flames. Use standard laboratory PPE. |
References
-
IPCS. (n.d.). ICSC 0022 - CARBON DISULFIDE. [Link]
-
Homework.Study.com. (n.d.). Explain why pentane-2,4-dione forms two different alkylation products...[Link]
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Filo. (2025). Explain why pentane-2,4-dione forms two different alkylation products (A or B)...[Link]
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NIH. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal...[Link]
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Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. [Link]
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Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Kumar, A., et al. (2015). Betaine mediated synthesis of annulated dihydrofurans... ChemComm. [Link]
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ResearchGate. (2025). Efficient Synthesis of 1,2,4-Dithiazolidine-3,5-diones...[Link]
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ResearchGate. (2025). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis...[Link]
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Taylor & Francis Online. (n.d.). Regioselective synthesis of novel ketene dithioacetals. [Link]
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PubChem. (n.d.). This compound. [Link]
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NIH. (2018). Process Development and Scale-up Total Synthesis of Largazole...[Link]
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PUBDB. (2024). Chemical and Redox Noninnocence of Pentane-2,4-dione Bis(S-methylisothiosemicarbazone) in Cobalt Complexes...[Link]
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ResearchGate. (2025). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). What is the reaction of pentane-2,4-dione with chlorine in presence of NaOH?[Link]
-
NIH. (n.d.). Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis...[Link]
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Chemsrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. [Link]
-
MDPI. (n.d.). Two Carbonylations of Methyl Iodide and Trimethylamine...[Link]
-
ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis. [Link]
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NIH. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. [Link]
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ResearchGate. (2025). Reactions of Carbon Disulfide with N-Nucleophiles. [Link]
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ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
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Sciencemadness. (2021). Production of carbon disulfide + acyl chlorides...[Link]
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Chemistry LibreTexts. (2022). II. Xanthates. [Link]
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refining the work-up procedure for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Welcome to the dedicated technical support resource for the synthesis and purification of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile ketene dithioacetal intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the experimental work-up of this compound. Our goal is to equip you with the necessary insights to optimize your reaction outcomes, ensuring high purity and yield.
Introduction to the Work-up of this compound
The synthesis of this compound typically proceeds via the reaction of pentane-2,4-dione with carbon disulfide in the presence of a base, followed by S-alkylation with two equivalents of methyl iodide. While the reaction itself is generally robust, the work-up and purification stages are critical for obtaining a high-purity product, which is often a pale yellow crystalline solid.[1] Common challenges include the removal of inorganic salts, unreacted starting materials, and potential side-products, as well as preventing product decomposition. This guide provides a systematic approach to refining your work-up procedure.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction is complete, but after quenching and extraction, I have a dark, oily residue instead of a solid. What went wrong?
This is a common issue and typically points to the presence of impurities that are inhibiting crystallization. Several factors could be at play:
-
Incomplete Removal of Base: Residual base from the reaction can lead to side reactions and discoloration during solvent evaporation. Ensure thorough washing of the organic layer with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base.[2]
-
Presence of Sulfur Byproducts: The use of carbon disulfide can sometimes lead to the formation of colored polysulfide impurities. Washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can help to remove some of these.
-
Over-alkylation or Incomplete Reaction: The presence of 3,3-dimethylpentane-2,4-dione (from over-methylation) or mono-methylated intermediates can result in an oily product.[3] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion and minimize side reactions.
-
Residual Solvent: High-boiling point solvents like DMF, if used in the reaction, can be difficult to remove and may result in an oily residue. A thorough aqueous work-up with multiple water washes is essential to remove such solvents.
Solution Pathway:
-
Re-dissolve the oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
If the product still oils out, attempt purification by column chromatography .
FAQ 2: I am having trouble getting my product to crystallize from the crude oil. What are the recommended recrystallization conditions?
This compound has a reported melting point of 61°C, making recrystallization an excellent method for purification.[4]
-
Recommended Solvents: A non-polar solvent is generally effective. Ligroine (a petroleum ether fraction) has been reported as a suitable solvent.[4] Hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether can also be effective.
Detailed Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ligroine or hexanes).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to decolorize.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
FAQ 3: My product yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic and work-up process.
-
Incomplete Deprotonation: The initial deprotonation of pentane-2,4-dione is crucial. Ensure your base is of good quality and that the reaction is performed under anhydrous conditions if a strong base like sodium hydride is used.
-
Loss of Intermediate: The dithiocarboxylate intermediate formed after the addition of carbon disulfide can be unstable. It is typically generated in situ and used immediately in the alkylation step.
-
Hydrolysis During Work-up: As an α-oxo ketene dithioacetal, the product can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the cleavage of the C=C bond or loss of the methylthio groups.[5][6] It is advisable to use dilute acid for neutralization and to perform washes promptly.
-
Insufficient Extraction: The product has some polarity. Ensure you are using an appropriate extraction solvent and performing multiple extractions to ensure complete transfer of the product from the aqueous to the organic phase.
-
Loss During Purification: Significant product loss can occur during recrystallization if too much solvent is used or if the crystals are washed with solvent that is not ice-cold.
To improve yield:
-
Optimize the reaction stoichiometry and reaction time by monitoring with TLC.
-
Ensure anhydrous conditions for the reaction.
-
Perform the aqueous work-up with care, avoiding prolonged exposure to strong acids or bases.
-
Use minimal solvent for recrystallization.
FAQ 4: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product.[7]
-
Choosing a Solvent System: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate). The ideal solvent system will give the starting material (pentane-2,4-dione) a high Rf value (e.g., >0.8) and the product a lower Rf value (e.g., 0.3-0.5).[6]
-
Spotting the Plate: It is best practice to use a three-lane spotting system on your TLC plate:
-
Lane 1 (Reference): A spot of the starting material (pentane-2,4-dione).
-
Lane 2 (Co-spot): A spot of the starting material, with a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): A spot of your reaction mixture.
-
-
Visualization: The product, containing a conjugated system, should be UV active and visible under a 254 nm UV lamp. Staining with potassium permanganate can also be used for visualization.
Experimental Protocols
Standard Aqueous Work-up Procedure
This protocol assumes the reaction was carried out in a solvent like DMF or THF with a base such as potassium carbonate.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add 1 M HCl with stirring until the mixture is neutral to slightly acidic (pH 6-7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
If recrystallization fails to yield a pure product, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate) is typically effective. The exact solvent system should be determined by TLC analysis of the crude product.
Visualizations
General Work-up and Purification Workflow
Caption: A generalized workflow for the work-up and purification of this compound.
Troubleshooting Logic for Oily Product
Caption: Decision tree for troubleshooting an oily crude product.
References
-
Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75. DOI: 10.15227/orgsyn.042.0075. [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Retrieved from [Link]
-
Jarvis, J. A. J., & Taylor, P. J. (1979). Crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione. Journal of the Chemical Society, Perkin Transactions 2, (7), 972-975. DOI: 10.1039/P29790000972. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Growing Science. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Li, G., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1-8. [Link]
-
Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
-
Organic Syntheses. (1990). (+)-(7aS)-7a-METHYL-2,3,7,7a-TETRAHYDRO-1H-INDENE-1,5(6H)-DIONE. Organic Syntheses, 63, 26. [Link]
Sources
Validation & Comparative
A Comparative Guide to Dicarbonyl Compounds: The Unique Reactivity of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, 1,3-dicarbonyl compounds are foundational building blocks, prized for the reactivity of their acidic α-hydrogens which enables the formation of nucleophilic enolates. This guide delves into a comparative analysis of a unique derivative, 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione , contrasting its reactivity profile with archetypal dicarbonyl compounds such as acetylacetone , the cyclic diketone dimedone , and the highly acidic Meldrum's acid . We will demonstrate that by masking the central acidic proton and introducing a ketene dithioacetal moiety, the classical nucleophilic character of the dicarbonyl scaffold is inverted, unlocking a powerful electrophilic reactivity pathway for the construction of complex molecular architectures.
Structural and Electronic Foundations of Reactivity
The synthetic utility of a dicarbonyl compound is intrinsically linked to its structure and resulting electronic properties. While all compounds discussed share the 1,3-dicarbonyl motif, subtle structural modifications lead to profoundly different chemical behaviors.
-
Acetylacetone (AcAc) , or pentane-2,4-dione, is the quintessential β-diketone. It exists as a dynamic equilibrium of keto and enol tautomers.[1] The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the central C-H bond (pKa ≈ 9), making it readily deprotonated to form a resonance-stabilized enolate anion. This enolate is a soft nucleophile, central to its role in alkylation, acylation, and condensation reactions.[2][3]
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a cyclic β-diketone.[4] Its cyclic nature restricts conformational flexibility. Like acetylacetone, it forms a stable enolate and is widely used as a nucleophile, particularly in multicomponent reactions and for the derivatization of aldehydes.[5][6]
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester with exceptional acidity (pKa ≈ 4.97).[7][8] This high acidity is a consequence of its rigid cyclic structure, which locks the carbonyl groups in a conformation that maximizes stabilization of the negative charge in the corresponding enolate. This makes it a highly effective nucleophile in various transformations, including Knoevenagel condensations and as a malonic acid equivalent.[9][10]
-
This compound is structurally distinct. It is the ketene dithioacetal of acetylacetone.[11] The central carbon is sp²-hybridized and part of a C=C double bond, meaning it lacks the acidic proton that defines the reactivity of the other compounds. The two methylsulfanyl (-SMe) groups introduce sulfur's unique electronic influence. This modification transforms the molecule from a potential nucleophile into a potent electrophile . The double bond is activated towards nucleophilic attack (Michael addition), and the methylthio groups can serve as leaving groups, positioning the molecule as a versatile 1,3-dielectrophilic synthon.[12]
Diagram 1: Structural Comparison
Caption: Structural relationships and core reactivity profiles.
Comparative Reactivity and Synthetic Applications
The divergent electronic natures of these compounds dictate their roles in organic synthesis. While acetylacetone, dimedone, and Meldrum's acid are workhorses for reactions requiring a stabilized carbon nucleophile, this compound excels in cycloaddition and annulation strategies that demand an electrophilic partner.
Acidity and Nucleophilic Reactions
The primary mode of action for traditional β-dicarbonyls involves the deprotonation of the α-carbon to generate a nucleophilic enolate.[13] The acidity, and therefore the ease of enolate formation, follows the order: Meldrum's acid > Dimedone > Acetylacetone .[2][3]
This nucleophilicity is harnessed in numerous classical transformations:
-
Knoevenagel Condensation: The reaction of an active methylene compound with an aldehyde or ketone. Meldrum's acid is particularly effective due to its high acidity, often requiring only mild catalytic bases.[7]
-
Heterocycle Synthesis: Acetylacetone is a versatile precursor for synthesizing heterocycles like pyrazoles (with hydrazine) and pyrimidines (with urea).[1][14]
-
Michael Addition: The enolates of these dicarbonyls readily participate as donors in Michael additions to α,β-unsaturated systems.
Representative Protocol: Synthesis of a Pyrazole from Acetylacetone
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydrazine hydrate (0.5 mL, 10 mmol). The causality behind using a 1:1 molar ratio is that both carbonyl groups of acetylacetone will react with the two nitrogen atoms of hydrazine to form the pyrazole ring.
-
The mixture is heated at reflux for 2 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. This step isolates the crude product.
-
The residue is recrystallized from an ethanol/water mixture to yield 3,5-dimethylpyrazole. Recrystallization is a standard purification technique for solid products, ensuring the removal of unreacted starting materials and byproducts.
Electrophilic Reactivity: The Unique Role of this compound
In stark contrast, this compound functions as a powerful electrophile. Its ketene dithioacetal structure makes it an excellent partner in reactions with nucleophiles, particularly in annulations where it acts as a 1,3-dielectrophile.
A prime example is the [3+3] cycloaromatization reaction with ketone enolates to generate highly substituted phenols.[12] In this transformation, the ketone acts as a 1,3-dianion equivalent, contributing three carbon atoms to the new ring, while the ketene dithioacetal provides the other three.
Diagram 2: Contrasting Reactivity Pathways
Caption: Nucleophilic vs. Electrophilic reaction pathways.
Experimental Protocol: [3+3] Cycloaromatization for Phenol Synthesis [12]
This protocol describes a self-validating system where the formation of the aromatic phenol product drives the reaction to completion.
-
Preparation of the Dianion Source: In a flame-dried flask under an inert atmosphere (N₂ or Ar), a solution of the ketone (e.g., acetone, 2.2 mmol) in dry THF (10 mL) is cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA, 2.0 mmol) is added dropwise. The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete and regioselective deprotonation to form the kinetic enolate without competing side reactions. The mixture is stirred for 30 minutes.
-
Annulation Reaction: A solution of this compound (1.0 mmol) in dry THF (5 mL) is added to the enolate solution at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The initial step is a Michael-type addition of the enolate to the electrophilic double bond of the ketene dithioacetal.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the functionalized 3-aryl-5-thiomethyl-phenol. The final aromatization occurs via elimination of one methylthio group and tautomerization.
Quantitative Data Summary
The following tables provide a clear comparison of the key properties and reaction performance of these dicarbonyl compounds.
Table 1: Comparison of Physicochemical Properties
| Compound | IUPAC Name | Structure Type | pKa (in H₂O) | Primary Reactivity |
| This compound | This compound | Ketene Dithioacetal | N/A | Electrophile[12] |
| Acetylacetone | Pentane-2,4-dione | Acyclic β-Diketone | ~9.0[15] | Nucleophile (Enolate) |
| Dimedone | 5,5-Dimethylcyclohexane-1,3-dione | Cyclic β-Diketone | ~5.2 | Nucleophile (Enolate)[4] |
| Meldrum's Acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Cyclic Diester | 4.97[8] | Nucleophile (Enolate)[7] |
Table 2: Representative Yields in Synthetic Applications
| Reaction Type | Dicarbonyl Compound | Substrates | Product | Yield (%) | Reference |
| [3+3] Cycloaromatization | This compound | Acetone | 5-methyl-3-(methylthio)phenol | ~70-80% | [12] |
| Knoevenagel Condensation | Acetylacetone | 4-Hydroxybenzaldehyde | 3-(4-hydroxy)phenyl-methylene-2,4-pentanedione | ~85-95% | [16] |
| Xanthene Synthesis | Dimedone | Benzaldehyde, 2-Naphthol | 12-Phenyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one | ~90-97% | [17] |
| Acylation & Alcoholysis | Meldrum's Acid | Acyl chloride, then t-butanol | tert-Butyl β-ketoester | High | [8] |
Conclusion
While acetylacetone, dimedone, and Meldrum's acid are indispensable tools for synthetic strategies reliant on enolate nucleophilicity, This compound represents a paradigm shift in the reactivity of the 1,3-dicarbonyl scaffold. By replacing the active methylene unit with a ketene dithioacetal, its chemical personality is inverted from nucleophilic to strongly electrophilic. This unique characteristic makes it an exceptionally valuable synthon for modern organic synthesis, enabling powerful [3+3] annulation reactions for the construction of complex, substituted aromatic rings that are otherwise challenging to access. For researchers in drug development, understanding this fundamental difference is crucial for rationally designing synthetic pathways to novel and diverse molecular frameworks.
References
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Brainly. (2023). Explain the relative acidity of beta-dicarbonyl compounds compared to carbonyl compounds lacking a beta. [Link]
-
Vesta Chemicals bv. Meldrum's Acid. [Link]
-
Chemistry LibreTexts. (2025). Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]
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Nikolić, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]
-
Ataman Kimya. ACETYLACETONE. [Link]
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Chemistry LibreTexts. (2025). Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]
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Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]
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Wikipedia. Acetylacetone. [Link]
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Wikipedia. Meldrum's acid. [Link]
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Grokipedia. Acetylacetone. [Link]
-
SIRJANA JOURNAL. (2024). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis of Dimedone. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Chemistry of Acetylacetone: A Deep Dive into its Synthesis and Industrial Significance. [Link]
-
Semantic Scholar. Applications of dimedone in the synthesis of heterocycles: An update. [Link]
-
ResearchGate. (2025). Applications of Dimedone in the Synthesis of Heterocycles: An Update. [Link]
-
Behera, S., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. PubMed Central. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. [Link]
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Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising candidates. This guide provides an in-depth comparison of analytical techniques for the structural validation of complex organic molecules, with a specific focus on 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a derivative of pentane-2,4-dione. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential connectivity and functional group information, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for absolute and unambiguous structure determination.
The Challenge: Beyond Simple Connectivity
The synthesis of this compound, a ketene dithioacetal, typically proceeds via the reaction of pentane-2,4-dione with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. While the synthesis is straightforward, confirming the resulting structure requires a robust analytical approach. Spectroscopic methods provide valuable pieces of the puzzle, but each has its limitations.
A Combination of Spectroscopic Methods for Initial Characterization:
A synergistic approach using multiple spectroscopic techniques is the first step in characterizing a newly synthesized compound.[1] Each method provides unique and complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. For our target molecule, we would expect specific signals in the ¹H and ¹³C NMR spectra corresponding to the methyl groups of the acetyl and methylsulfanyl moieties.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in confirming the presence of certain structural motifs.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. In our case, we would look for the characteristic stretches of the carbonyl groups.
While this combination of techniques can build a strong case for the proposed structure, it does not provide direct evidence of the three-dimensional arrangement of the atoms, nor does it definitively rule out the possibility of isomers or unexpected reaction products.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy. This level of detail is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point.
Comparative Analysis: Spectroscopy vs. X-ray Crystallography
To illustrate the complementary nature and ultimate superiority of X-ray crystallography, let's consider the expected and actual data for this compound.
Table 1: Comparison of Analytical Data for Structural Elucidation
| Technique | Information Provided | Inferences for this compound | Limitations |
| ¹H NMR | Proton environment, connectivity through coupling | Expected signals for two types of methyl groups (acetyl and methylsulfanyl). | Provides indirect connectivity information; does not give spatial arrangement. |
| ¹³C NMR | Carbon environment | Expected signals for carbonyl carbons, olefinic carbons, and methyl carbons. | Does not provide information on bond lengths or angles. |
| Mass Spec (MS) | Molecular weight and fragmentation | Expected molecular ion peak corresponding to C₈H₁₂O₂S₂. | Does not distinguish between isomers with the same molecular weight. |
| IR Spectroscopy | Functional groups | Expected strong absorption for C=O stretching. | Ambiguous for complex molecules with many functional groups. |
| X-ray Cryst. | Absolute 3D structure, bond lengths, bond angles, crystal packing | Provides precise coordinates for every atom, confirming the planar structure of the dione and the geometry of the dithioacetal group. | Requires a high-quality single crystal, which can be challenging to obtain. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the reaction of pentane-2,4-dione with carbon disulfide, followed by methylation.
-
To a solution of pentane-2,4-dione in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.
-
Slowly add carbon disulfide to the reaction mixture.
-
After stirring for an appropriate time, add methyl iodide to the reaction mixture.
-
Work up the reaction to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Obtaining Single Crystals for X-ray Diffraction
Growing high-quality single crystals is often the most challenging step in the X-ray crystallography workflow. The two most common and effective methods for small organic molecules are slow evaporation and vapor diffusion.[2][3]
Method 1: Slow Evaporation
This is the simplest crystallization technique.
-
Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
Figure 1. Workflow for slow evaporation crystallization.
Method 2: Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a jar or beaker with a lid).
-
Add a more volatile solvent in which the compound is insoluble (the "anti-solvent") to the bottom of the larger container.
-
Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
Figure 2. Setup for vapor diffusion crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a beam of monochromatic X-rays.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Interpreting the Results: A Case Study
Table 2: Representative Crystallographic Data
| Parameter | Value (Example from a related structure) | Significance |
| Chemical Formula | C₁₄H₁₈OS₈ | Confirms the elemental composition of the crystal. |
| Formula Weight | 458.76 | Consistent with the molecular formula. |
| Crystal System | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.4542 (17), b = 10.158 (2), c = 13.612 (3) | Dimensions of the unit cell. |
| α, β, γ (°) | α = 105.00 (3), β = 97.83 (3), γ = 112.22 (3) | Angles of the unit cell. |
| Volume (ų) | 1008.8 (3) | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| R-factor | R[F² > 2σ(F²)] = 0.056 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
This table provides a snapshot of the wealth of information available from a single-crystal X-ray structure determination. The precise atomic coordinates allow for the calculation of all bond lengths and angles, providing an unambiguous confirmation of the molecule's structure.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the ultimate analytical tool. While NMR, MS, and IR spectroscopy are indispensable for initial characterization and for providing complementary data, they cannot offer the same level of certainty as a crystal structure. The detailed three-dimensional information provided by X-ray crystallography is essential for building accurate structure-activity relationships and for making informed decisions in drug development and materials science research. The investment in obtaining high-quality single crystals is repaid with the confidence of an unambiguous structural assignment.
References
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University of Florida Center for X-ray Crystallography. Crystal Growing Tips. [Link]
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comparative study of the reactivity of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione and dimethyl malonate
An In-Depth Comparative Guide to the Reactivity of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione and Dimethyl Malonate
In the intricate field of organic synthesis, the judicious selection of reagents is a critical determinant of a successful synthetic campaign. For researchers and professionals in drug development, understanding the nuanced reactivity of common building blocks is not merely academic; it is fundamental to the efficient construction of complex molecular architectures. This guide presents a comparative analysis of two versatile C3 synthons: the classic active methylene compound, dimethyl malonate, and the specialized ketene dithioacetal, this compound. We will dissect their intrinsic electronic properties, compare their performance in key transformations, and provide experimentally grounded insights to guide strategic synthetic planning.
Fundamental Structural and Electronic Profiles
The divergent reactivity of these two molecules is rooted in their distinct electronic landscapes. A foundational understanding of their structures is essential to predict and explain their chemical behavior.
Dimethyl Malonate (DMM): The Archetypal Nucleophile Precursor Dimethyl malonate is a quintessential active methylene compound.[1] The central methylene (-CH₂-) group is positioned between two electron-withdrawing ester functionalities. This arrangement confers significant acidity upon the methylene protons (pKa ≈ 13 in DMSO).[2] Upon treatment with a base, DMM is readily deprotonated to form a resonance-stabilized enolate. This delocalization of the negative charge across the α-carbon and the two carbonyl oxygens makes the enolate a soft, yet potent, nucleophile, which is the cornerstone of its synthetic utility.[3][4]
This compound: A Potent Electrophile In contrast, this compound is a ketene dithioacetal derivative of acetylacetone.[5] Its reactivity is dominated by the electron-deficient carbon-carbon double bond. The two acetyl groups act as powerful electron-withdrawing groups, polarizing the double bond and rendering the β-carbon highly electrophilic. This makes the molecule an excellent Michael acceptor. Furthermore, the methylsulfanyl (-SMe) groups are effective leaving groups, facilitating subsequent elimination or substitution steps after an initial nucleophilic attack.[6] This compound acts as a 1,3-dielectrophilic partner in certain cycloaromatization reactions.[6]
Caption: Causality from molecular structure to primary chemical reactivity.
A Head-to-Head Comparison in Heterocycle Synthesis
To illustrate their contrasting roles, we will examine their application in the synthesis of substituted pyrazoles—a privileged scaffold in medicinal chemistry. This comparison highlights the different reaction mechanisms, conditions, and strategic considerations for each reagent.
Experimental Protocol 1: Pyrazole Synthesis via Dimethyl Malonate
This pathway exemplifies the classic use of malonates in condensation reactions. The synthesis proceeds by reacting the malonate with a hydrazine, followed by cyclization.
Methodology:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and an inert gas inlet, dissolve dimethyl malonate (1.0 eq.) in anhydrous ethanol. Add sodium ethoxide (1.1 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonate enolate.
-
Condensation: To the resulting slurry, add a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq.) via syringe.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to ambient temperature, pour the reaction mixture into ice-cold water and acidify to pH ~5-6 with dilute hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried to yield the pyrazolone product.
Caption: Experimental workflow for pyrazolone synthesis using dimethyl malonate.
Experimental Protocol 2: Pyrazole Synthesis via this compound
This approach leverages the electrophilic nature of the ketene dithioacetal in a rapid addition-elimination-cyclization sequence.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol at room temperature.
-
Nucleophilic Addition: Add a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq.) dropwise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Progression: Stir the mixture at room temperature for 1-3 hours. The reaction typically proceeds cleanly, with the elimination of methanethiol. Monitor progress by TLC.
-
Product Isolation: The product often crystallizes directly from the reaction medium upon completion. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the highly substituted pyrazole.
Caption: Experimental workflow for pyrazole synthesis from a ketene dithioacetal.
Quantitative and Qualitative Performance Data
The following table provides a direct comparison of the two methodologies, summarizing key experimental and strategic parameters.
| Parameter | Dimethyl Malonate | This compound |
| Reactivity Role | Nucleophile (as enolate) | Electrophile (Michael Acceptor) |
| Primary Mechanism | Knoevenagel-type Condensation | Nucleophilic Addition-Elimination-Cyclization |
| Base Requirement | Stoichiometric base required | Generally base-free; proceeds with the nucleophile |
| Reaction Temperature | Elevated (Reflux) | Room Temperature |
| Typical Reaction Time | 6 - 8 hours | 1 - 3 hours |
| Key Byproduct | Water, Alcohol | Methanethiol (volatile, odorous) |
| Product Scope | Leads to pyrazolone-type structures | Leads to pyrazoles with preserved acetyl groups |
| Handling Notes | Requires anhydrous conditions for enolate formation | Methanethiol byproduct requires a well-ventilated fume hood |
Strategic Implications for Synthesis Design
The choice between these two reagents is dictated by the desired target structure and overall synthetic strategy.
-
Choose Dimethyl Malonate for:
-
Classic Malonic Ester Synthesis: When the goal is to introduce a -CH(COOMe)₂ or, after hydrolysis and decarboxylation, a -CH₂COOH unit.[2]
-
Knoevenagel and Michael Reactions: When it is intended to act as the carbanionic nucleophile.[3]
-
Access to Barbiturates and Pyrazolones: Its condensation with urea or hydrazines is a well-established route to these specific heterocycles.[7]
-
-
Choose this compound for:
-
Rapid Assembly of Complex Heterocycles: Its high electrophilicity allows for mild and fast reactions with binucleophiles (like hydrazines, amidines, etc.) to form highly substituted rings.[8][9]
-
Introducing a Masked 1,3-Dicarbonyl Unit: The entire acetyl-C=C-acetyl fragment can be incorporated into a new structure.
-
[3+3] Cycloadditions: It can serve as a three-carbon dielectrophilic component in annulation reactions to build aromatic systems.[6]
-
Conclusion
While both dimethyl malonate and this compound are derived from 1,3-dicarbonyl chemistry, they occupy opposing ends of the reactivity spectrum. Dimethyl malonate is a soft nucleophile precursor, requiring activation by a base to engage in classic bond-forming reactions like condensations and alkylations. Conversely, this compound is a potent, pre-activated electrophile, designed for rapid Michael additions and subsequent cyclizations under mild conditions. A clear understanding of this nucleophile/electrophile dichotomy is crucial for the modern synthetic chemist, enabling the selection of the most efficient and elegant pathway for the construction of valuable molecules.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione by HPLC
Introduction
In the landscape of synthetic chemistry, particularly in the realms of drug discovery and materials science, the synthesis of novel compounds is but the first step. The true measure of synthetic success lies in the purity of the final product. This guide provides an in-depth, experience-driven comparison and methodology for assessing the purity of a synthesized batch of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS: 15908-50-6) using High-Performance Liquid Chromatography (HPLC).[1][2][3] This compound, a derivative of pentane-2,4-dione, serves as a versatile intermediate in the synthesis of various heterocyclic compounds.[4][5]
The purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable; impurities can alter biological activity, introduce toxicity, or impede downstream reactions.[6][7] HPLC stands as the gold standard for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to provide a robust, self-validating protocol.
Understanding the Analyte: The Key to a Robust Method
Before any method development can begin, a thorough understanding of the target molecule and its likely contaminants is paramount.[7]
Physicochemical Properties of the Target Compound:
-
Appearance: Solid[10]
The LogP value indicates a compound of moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[11]
Anticipating Impurities from the Synthesis Route:
The common synthesis pathway for this compound involves the reaction of 2,4-pentanedione (acetylacetone) with carbon disulfide, followed by methylation.[1] This informs the potential impurity profile we must be able to resolve:
-
Unreacted Starting Materials: Acetylacetone, methyl iodide.
-
Reaction Intermediates: Such as the unmethylated dithiol precursor.[1]
-
Side-Reaction Products: Over-methylated species or products from oxidative degradation.[12]
-
Residual Solvents: Solvents used during the reaction or purification, such as ligroin.[3]
HPLC Method Development: A Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process of optimization. Our choices are guided by the chemical nature of our analyte and the goal of separating it from all potential impurities.
Diagram: HPLC Method Development Workflow
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione by Mass Spectrometry
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's molecular weight is a foundational requirement. It serves as the initial checkpoint for verifying molecular identity before proceeding with more complex structural elucidation or biological screening. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the precise molecular weight determination of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a small organic molecule with the molecular formula C₈H₁₂O₂S₂. Our objective is to move beyond mere procedural lists, offering instead a causal analysis of experimental choices to ensure scientifically rigorous and self-validating results.
The target analyte, this compound, has a calculated molecular weight of 204.31 g/mol and an exact mass of approximately 204.02800 Da.[1][2][3][4] Mass spectrometry stands as the definitive analytical technique for confirming this property by measuring the mass-to-charge ratio (m/z) of ionized molecules.[5][6]
Pillar 1: Strategic Selection of the Ionization Source
The success of any mass spectrometry analysis hinges on the effective conversion of neutral analyte molecules into gas-phase ions. For a small molecule like this compound, the choice of ionization source is paramount. We will compare two of the most prevalent "soft ionization" techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). These methods are favored because they impart minimal excess energy to the molecule, thereby maximizing the abundance of the intact molecular ion and minimizing premature fragmentation.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is exceptionally well-suited for relatively non-polar to moderately polar compounds that are thermally stable.[7][8][9] APCI operates by vaporizing the sample in a heated nebulizer and then using a corona discharge to create reactant ions from the solvent vapor. These reactant ions then transfer a proton to (or abstract a proton from) the analyte molecules in the gas phase.[10][11] Given the predicted XLogP3 of ~2.1 for our target molecule, indicating moderate lipophilicity, APCI presents as a robust and primary candidate for analysis.[1]
-
Electrospray Ionization (ESI): ESI is the go-to method for polar and easily ionizable molecules, ranging from small molecules to large proteins.[12][13] It generates ions directly from solution by applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[13] While our analyte is not highly polar, ESI remains a viable alternative. A key characteristic of ESI is its propensity to form adduct ions, where the analyte associates with cations present in the solution, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).[14] This behavior can be analytically useful but also complicates spectral interpretation if not anticipated.
For this compound, both techniques are worthy of consideration, but APCI is recommended as the primary approach due to the analyte's moderate polarity and the technique's general reliability for small, thermally stable molecules. ESI will be detailed as a comparative method.
Pillar 2: The Experimental Blueprint: From Sample to Spectrum
A well-designed workflow is critical for reproducible results. The process involves careful sample preparation, instrument setup, data acquisition, and interpretation.
Caption: General workflow for molecular weight confirmation by LC-MS.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of a high-purity solvent is critical to avoid introducing contaminants or competing ions.
-
Working Solution: Perform a serial dilution of the stock solution with the mobile phase to be used in the analysis (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL. This concentration range is typically sufficient for modern mass spectrometers and avoids detector saturation.
Protocol 2: LC-MS Analysis with APCI (Primary Method)
This protocol assumes a direct infusion or a simple isocratic liquid chromatography (LC) setup.
-
LC Conditions:
-
Mobile Phase: 50:50 (v/v) Acetonitrile/Water with 0.1% formic acid. Formic acid serves as a proton source to encourage the formation of [M+H]⁺ ions.
-
Flow Rate: 0.4 mL/min. This flow rate is well-suited for standard APCI sources.[8]
-
Column: A short C18 column can be used if chromatographic separation from impurities is desired, though for simple confirmation, direct infusion is faster.
-
-
APCI Source Parameters:
-
Ionization Mode: Positive. The analyte's structure lacks strongly acidic protons, making positive ion formation more likely.
-
Nebulizer Temperature: 400 °C. This temperature must be high enough to ensure complete vaporization of the solvent and analyte without causing thermal degradation.[8]
-
Corona Discharge Current: 3-5 µA. This is the standard range to initiate the chemical ionization cascade without causing electrical instability.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 300 °C.
-
-
Mass Analyzer Settings (Q-TOF example):
-
Mass Range: 50-500 m/z. This range comfortably encompasses the expected molecular ion.
-
Acquisition Mode: Full Scan.
-
Protocol 3: LC-MS Analysis with ESI (Alternative Method)
-
LC Conditions: Same as APCI method.
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV. This high voltage is necessary to generate the electrospray.[12]
-
Nebulizer Pressure: 30-40 psi.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C. The temperature is typically lower than APCI as the primary goal is desolvation of droplets, not vaporization of the analyte itself.
-
-
Mass Analyzer Settings: Same as APCI method.
Pillar 3: Data Interpretation and Validation
The output of the experiment is a mass spectrum, a plot of ion intensity versus m/z. Accurate interpretation is key to confirming the molecular weight.
Expected Mass Peaks
Based on the analyte's exact mass (C₈H₁₂O₂S₂ = 204.02787 Da), the following ions are anticipated.
| Ionization Mode | Ion Species | Formula | Expected m/z (Da) | Notes |
| Positive | Protonated Molecule [M+H]⁺ | [C₈H₁₃O₂S₂]⁺ | 205.0357 | Most likely peak in both APCI and ESI with an acidic mobile phase. |
| Sodium Adduct [M+Na]⁺ | [C₈H₁₂O₂S₂Na]⁺ | 227.0176 | More common in ESI; indicates presence of trace sodium salts. | |
| Potassium Adduct [M+K]⁺ | [C₈H₁₂O₂S₂K]⁺ | 242.9916 | More common in ESI; indicates presence of trace potassium salts. | |
| Acetonitrile Adduct [M+ACN+H]⁺ | [C₁₀H₁₆NO₂S₂]⁺ | 246.0623 | Possible adduct with the solvent, especially in ESI.[15] | |
| Negative | Deprotonated Molecule [M-H]⁻ | [C₈H₁₁O₂S₂]⁻ | 203.0201 | Less likely, but possible if a basic mobile phase were used. |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];Start [label="Analyze Mass Spectrum", pos="0,4!", fillcolor="#FBBC05"]; Q1 [label="Highest m/z cluster\nmatch expected MW?", pos="-2,2.5!", shape=diamond, fillcolor="#F1F3F4"]; Yes1 [label="Likely Molecular Ion\n[M+H]⁺ or [M]⁺˙", pos="-4,1!", fillcolor="#EA4335"]; No1 [label="Check for Adducts\n(e.g., +22, +38 Da)", pos="0,1!", shape=diamond, fillcolor="#F1F3F4"]; Yes2 [label="Adduct Ion Identified\n(e.g., [M+Na]⁺)", pos="-2,-0.5!", fillcolor="#EA4335"]; No2 [label="Consider Fragmentation\nor Contamination", pos="2,-0.5!", fillcolor="#EA4335"]; Confirm [label="Confirm with HRMS\nfor Elemental Formula", pos="0,-2.5!", fillcolor="#4285F4"];
Start -> Q1; Q1 -> Yes1 [label=" Yes "]; Q1 -> No1 [label=" No "]; No1 -> Yes2 [label=" Yes "]; No1 -> No2 [label=" No "]; Yes1 -> Confirm; Yes2 -> Confirm; }
Caption: Decision process for interpreting a mass spectrum.
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of the results, the protocol must be self-validating.
-
Internal Calibration (Lock Mass): For high-resolution mass spectrometers (HRMS), a reference compound (lock mass) of a known m/z is introduced simultaneously with the analyte.[16] Any measured deviation from the known lock mass is used to apply a real-time correction to the entire spectrum. This compensates for instrumental drift and ensures sub-ppm mass accuracy.
-
High-Resolution Mass Spectrometry (HRMS): Employing an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement.[17] This allows the experimental m/z to be compared against the theoretical exact mass. For C₈H₁₂O₂S₂, an observed mass of 205.0355 Da (for [M+H]⁺) would be within 1 ppm of the theoretical 205.0357 Da, providing strong evidence to confirm not just the molecular weight but the elemental composition.[18]
Comparative Analysis: APCI vs. ESI
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Principle | Gas-phase chemical ionization following thermal vaporization.[7][11] | Ionization directly from charged liquid droplets.[12][13] |
| Analyte Suitability | Less polar to moderately polar, thermally stable compounds.[8][9] | Polar, ionizable compounds; suitable for thermally labile molecules.[13][19] |
| Typical Ions Formed | Primarily singly charged ions, e.g., [M+H]⁺ or [M]⁺˙.[10] | Can form multiply charged ions and various adducts ([M+Na]⁺, etc.).[14] |
| Robustness | Generally less susceptible to matrix effects and salt suppression. | Highly sensitive to salts and non-volatile buffers in the sample. |
| Flow Rate Compatibility | Tolerates higher LC flow rates (up to 2 mL/min).[8] | Optimal at lower flow rates (typically <1 mL/min). |
Conclusion
Mass spectrometry provides a rapid, sensitive, and definitive method for confirming the molecular weight of this compound. A methodical approach, beginning with the strategic selection of the ionization source—with APCI being the recommended primary technique —is crucial for generating clear, interpretable data. By following a detailed experimental protocol and incorporating self-validating systems such as internal mass calibration and high-resolution analysis, researchers can achieve unambiguous confirmation of the analyte's molecular formula (C₈H₁₂O₂S₂) and weight. This foundational verification is the cornerstone of confidence for all subsequent research and development activities.
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comparison of different synthetic routes to 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a versatile building block in organic synthesis, serves as a key intermediate in the preparation of various heterocyclic compounds and other complex molecules. Its unique structural feature, a ketene dithioacetal attached to a β-dicarbonyl scaffold, offers a rich platform for further chemical transformations. This guide provides an in-depth comparison of the known synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations. By presenting detailed experimental protocols, mechanistic insights, and comparative data, this document aims to equip researchers with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Classical One-Pot Condensation-Alkylation
The most direct and widely employed method for the synthesis of this compound involves a one-pot reaction of pentane-2,4-dione (also known as acetylacetone) with carbon disulfide, followed by in-situ alkylation with methyl iodide. This approach is favored for its operational simplicity and the ready availability of the starting materials.
Reaction Mechanism
The reaction proceeds through a well-established mechanistic pathway. Initially, a strong base deprotonates the acidic α-carbon of pentane-2,4-dione, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarboxylate salt intermediate. Subsequent deprotonation and alkylation with two equivalents of methyl iodide yield the final product.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is based on established procedures for the synthesis of related α-oxo ketene dithioacetals.
Materials:
-
Pentane-2,4-dione
-
Potassium tert-butoxide (t-BuOK)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath.
-
Add potassium tert-butoxide to the cooled THF with stirring.
-
Slowly add pentane-2,4-dione to the stirred suspension.
-
After stirring for 30 minutes at 0 °C, add carbon disulfide dropwise. The reaction mixture will typically turn a deep red or orange color.
-
Continue stirring at 0 °C for 1 hour.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Performance Data
| Parameter | Value | Reference |
| Yield | 60-80% | [1] |
| Purity | >95% after chromatography | [1] |
| Reaction Time | 4-6 hours | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Base | Potassium tert-butoxide | [1] |
Expert Insights
The choice of base is critical in this synthesis. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are preferred to ensure complete deprotonation of the pentane-2,4-dione without competing side reactions. The use of anhydrous solvents is essential to prevent quenching of the enolate and other reactive intermediates. While methyl iodide is a highly effective methylating agent, it is also toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
Route 2: Phase-Transfer Catalysis Approach
An alternative approach that can mitigate the need for strictly anhydrous conditions and strong, hazardous bases is the use of phase-transfer catalysis (PTC). This method involves a biphasic system (typically aqueous and organic) where a phase-transfer catalyst facilitates the transport of the base and the enolate between the two phases.
Reaction Mechanism
In this system, an inorganic base such as potassium carbonate is dissolved in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate ions into the organic phase to deprotonate the pentane-2,4-dione. The resulting enolate is then paired with the catalyst's cation and reacts with carbon disulfide and subsequently methyl iodide in the organic phase.
Caption: Simplified workflow of the PTC synthesis.
Experimental Protocol
Materials:
-
Pentane-2,4-dione
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium carbonate in water.
-
Add the organic solvent (dichloromethane or toluene), pentane-2,4-dione, and the phase-transfer catalyst (TBAB).
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add carbon disulfide to the reaction mixture.
-
After stirring for 1-2 hours, add methyl iodide.
-
Continue vigorous stirring at room temperature or slightly elevated temperature (40-50 °C) and monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | 50-70% | [3] |
| Purity | >95% after chromatography | [3] |
| Reaction Time | 6-12 hours | [3] |
| Temperature | Room temperature to 50 °C | [3] |
| Solvent | Dichloromethane or Toluene | [3] |
| Base | Potassium carbonate | [4] |
Expert Insights
The efficiency of the phase-transfer catalyzed reaction is highly dependent on the choice of catalyst, solvent, and the stirring speed, which influences the interfacial area between the two phases. While this method avoids the use of strong, moisture-sensitive bases, reaction times can be longer compared to the homogenous one-pot method. The use of a less hazardous base like potassium carbonate is a significant advantage in terms of safety and cost.[3]
Comparative Analysis
| Feature | Route 1: One-Pot Condensation-Alkylation | Route 2: Phase-Transfer Catalysis |
| Yield | Generally higher (60-80%) | Moderate (50-70%) |
| Reaction Time | Shorter (4-6 hours) | Longer (6-12 hours) |
| Reagents | Strong, anhydrous base (t-BuOK) | Milder, aqueous base (K₂CO₃) |
| Solvent | Anhydrous organic solvent (THF) | Biphasic (organic/aqueous) |
| Conditions | Requires inert atmosphere and anhydrous conditions | Tolerant to some moisture, vigorous stirring required |
| Safety | Use of pyrophoric/highly reactive base | Safer base, but PTCs can have their own toxicity |
| Scalability | Readily scalable with appropriate handling of base | Scalable, requires efficient mixing |
| Cost-Effectiveness | Potentially higher cost due to anhydrous solvent and base | Lower cost of base, PTC adds to cost |
Conclusion
Both the classical one-pot condensation-alkylation and the phase-transfer catalysis approach offer viable pathways to this compound.
-
Route 1 is the preferred method for achieving higher yields in a shorter reaction time, making it ideal for laboratory-scale synthesis where efficiency is paramount. However, it necessitates stringent anhydrous conditions and the handling of hazardous reagents.
-
Route 2 presents a safer and more environmentally friendly alternative, avoiding the use of strong, moisture-sensitive bases. While the yields may be slightly lower and reaction times longer, its operational simplicity and milder conditions make it an attractive option, particularly for larger-scale preparations where safety and cost of reagents are major considerations.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, balancing the need for high yield and rapid execution with considerations of safety, cost, and available resources.
References
Sources
evaluating the performance of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione as a ligand
An Objective Guide to the Performance of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione as a Ligand
Introduction: Beyond Classic Scaffolds in Ligand Design
In the field of coordination chemistry and homogeneous catalysis, the ligand's role is paramount. It is not merely a spectator but an active participant that dictates the steric and electronic environment of the metal center, thereby controlling catalytic activity, selectivity, and stability. For decades, acetylacetonate (acac), the enolate of pentane-2,4-dione, has served as a workhorse bidentate ligand due to its commercial availability and robust coordination chemistry with a vast array of metal ions.[1][2][3] Its six-membered chelate ring provides significant stability to the resulting metal complexes.[4]
However, the drive for novel reactivity and improved catalytic performance necessitates the exploration of modified ligand scaffolds. This guide focuses on a structurally intriguing derivative: This compound . This molecule, hereafter referred to as L1 , replaces the central methine proton of the acetylacetonate framework with a carbon atom bearing two methylsulfanyl (-SMe) groups.[5] This modification introduces sulfur donor atoms into the ligand's periphery, which can profoundly alter its electronic properties and, consequently, the performance of its metal complexes.
This guide provides a comparative analysis of L1 against the benchmark acetylacetonate (acac) ligand. We will delve into its synthesis, physicochemical properties, and coordination chemistry, culminating in a proposed experimental framework for evaluating its catalytic performance. This document is intended for researchers and professionals seeking to expand their catalyst toolkit by understanding the nuanced effects of ligand modification.
Section 1: Synthesis and Physicochemical Properties
The performance of a ligand is intrinsically linked to its physical and chemical properties. The synthesis of L1 is accessible and its structural modifications relative to acetylacetone lead to distinct spectroscopic signatures.
Synthesis of this compound (L1)
The preparation of L1 typically involves a base-mediated reaction of the parent diketone, pentane-2,4-dione, with carbon disulfide, followed by alkylation with methyl iodide.[6] This multi-step synthesis offers a reliable route to the target ligand.
Caption: Synthetic workflow for this compound.
Comparative Physicochemical and Spectroscopic Data
The introduction of the C=C(SMe)₂ moiety results in significant changes to the ligand's properties compared to the parent acetylacetone, which exists as a tautomeric mixture of keto and enol forms.[7] These differences are readily observed through standard analytical techniques.
| Property | Acetylacetone (acacH) | This compound (L1) | Rationale for Difference |
| Molecular Formula | C₅H₈O₂ | C₈H₁₂O₂S₂[5] | Addition of C₃H₄S₂ from the derivatization. |
| Molar Mass | 100.12 g/mol | 204.3 g/mol [5] | Increased mass from the added functional group. |
| ¹H NMR (δ, ppm) | ~2.2 (CH₃), ~5.5 (CH, enol), ~3.6 (CH₂, keto) | ~2.4 (COCH₃), ~3.8 (SCH₃) | Absence of the central C-H proton; presence of two new methylsulfanyl proton signals.[8] |
| ¹³C NMR (δ, ppm) | ~202 (C=O, keto), ~191 (C=O, enol), ~100 (CH, enol) | ~195-205 (C=O), ~110-120 (central C=C), ~15-20 (SCH₃) | The chemical environment of the carbonyl carbons is altered. New peaks for the dithioacetal carbons and methyl groups are present.[8] |
| FTIR (ν, cm⁻¹) | ~1727, 1707 (C=O, keto), ~1640 (C=O, enol)[9] | ~1680-1700 (C=O) | The extended conjugation and electronic influence of the sulfur atoms typically shift the carbonyl stretching frequency.[10] |
Section 2: Coordination Chemistry and Electronic Effects
While L1 is expected to coordinate to metal centers as a bidentate O,O'-donor ligand like acetylacetonate, the electronic consequences of its unique structure are significant.[3]
The two sulfur atoms, with their available lone pairs, can participate in resonance with the dicarbonyl system. This extended conjugation can increase the electron density on the coordinating oxygen atoms, making L1 a stronger σ-donor (more Lewis basic) compared to acetylacetonate. This contrasts sharply with ligands like trifluoroacetylacetonate (tfac), where the electron-withdrawing CF₃ groups decrease the basicity of the coordinating oxygens, making the resulting metal complex more Lewis acidic.[11]
The enhanced electron-donating ability of L1 can lead to:
-
Increased stability of metal complexes in higher oxidation states.
-
Altered redox potentials of the metal center.
-
Modified reactivity in catalytic cycles where the electron density at the metal is crucial, such as in oxidative addition or reductive elimination steps.[12]
Caption: Comparison of metal coordination for acac (left) and L1 (right).
Section 3: Proposed Framework for Performance Evaluation in Catalysis
To objectively evaluate the performance of L1 , a direct comparison in a well-defined catalytic reaction is necessary. The Suzuki-Miyaura cross-coupling reaction is an excellent model system, as the performance of palladium catalysts is highly sensitive to the electronic properties of the ancillary ligands.[13][14]
We propose a comparative study using palladium(II) complexes of acac , tfac (as an electron-poor reference), and L1 (as a potentially electron-rich candidate).
Hypothetical Performance Data in Suzuki-Miyaura Coupling
(Reaction: 4-bromoanisole + phenylboronic acid → 4-methoxybiphenyl)
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| Pd(acac)₂ | Benchmark | 0.1 | 4 | 85 | ~213 |
| Pd(tfac)₂ | Electron-Withdrawing | 0.1 | 4 | 70 | ~175 |
| Pd(L1)₂ | Electron-Donating (Hypothesized) | 0.1 | 2 | >95 | >475 |
Note: This data is hypothetical and serves to illustrate the expected outcome if L1 functions as a strongly electron-donating ligand that accelerates the catalytic cycle.
Section 4: Detailed Experimental Protocols
To facilitate the empirical validation of L1 , the following detailed protocols are provided.
Protocol 1: Synthesis of this compound (L1)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise with stirring.
-
Enolate Formation: Slowly add pentane-2,4-dione (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Dithiolate Formation: Cool the mixture back to 0 °C. Add carbon disulfide (CS₂, 1.1 equivalents) dropwise. The solution will typically change color. Stir for 2 hours at room temperature.
-
Alkylation: Cool the mixture to 0 °C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield L1 as a solid.
Protocol 2: Synthesis of a Palladium(II) Complex, [Pd(L1)₂]
-
Setup: In a round-bottom flask, dissolve L1 (2.0 equivalents) in ethanol.
-
Reaction: In a separate flask, dissolve palladium(II) chloride (PdCl₂, 1.0 equivalent) in a minimal amount of aqueous HCl and dilute with ethanol.
-
Complexation: Add the palladium solution dropwise to the ligand solution with vigorous stirring. Add a solution of sodium acetate (NaOAc) to act as a base and facilitate the deprotonation of the ligand.
-
Isolation: A precipitate should form. Stir the mixture at room temperature for 4-6 hours. Collect the solid product by vacuum filtration, wash with water and then cold ethanol.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure [Pd(L1)₂].
Protocol 3: Catalytic Performance Evaluation (Suzuki-Miyaura Coupling)
Caption: Experimental workflow for evaluating catalyst performance.
-
Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst (0.1 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine the product yield using GC with an internal standard or by isolating the product via column chromatography.
Conclusion
This compound (L1 ) represents a compelling evolution of the classic acetylacetonate ligand. The introduction of a sulfur-containing substituent at the C3 position is hypothesized to significantly increase the ligand's electron-donating capacity, a property that can be highly beneficial in various catalytic applications. While acetylacetonate remains a versatile and indispensable ligand, L1 offers a pathway to catalysts with potentially enhanced activity and stability, particularly for reactions involving electron-rich metal centers. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of L1 , enabling researchers to unlock its full potential in modern catalyst design.
References
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- Kaur, H., et al. (2018). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278484/]
- Ghosh, K., et al. (2015). The chemistry and applications of complexes with sulfur ligands. ResearchGate. [URL: https://www.researchgate.
- Scribd. Synthesis and Characterization of Metal Complexes. [URL: https://www.scribd.
- Ahmadi, S., & Mohammadi, K. (2020). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions. Journal of Natural Sciences – Kabul University. [URL: https://jns.ku.edu.af/index.php/jns/article/view/100]
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- Jia, X., & Huang, X. (2024). Palladium complexes of N,O‐bidentate ligands bearing N‐oxide units as simple and efficient catalysts for Suzuki–Miyaura reaction of aryl halides with arylboronic acids. Applied Organometallic Chemistry. [URL: https://www.researchgate.net/publication/380590499_Palladium_complexes_of_NO-bidentate_ligands_bearing_N-oxide_units_as_simple_and_efficient_catalysts_for_Suzuki-Miyaura_reaction_of_aryl_halides_with_arylboronic_acids]
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A Practical Guide to the Structural Verification of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione via NMR Spectroscopy
Instead of a simple comparison to pre-existing data, we will embark on a more fundamental scientific process: predicting the spectral features based on established principles and then detailing a robust experimental protocol to acquire data for verification. This approach serves as a universal workflow for the characterization of new chemical entities.
Part 1: Predictive NMR Analysis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Before any experimental work, a thorough analysis of the target structure allows us to generate a hypothesis of the expected NMR spectra. This predictive step is crucial for an efficient and accurate interpretation of the subsequently acquired data.
The structure of this compound is characterized by a central dicarbonyl pentane frame, modified with a ketene dithioacetal group. Due to the symmetrical nature of the pentane-2,4-dione moiety and the two methylsulfanyl groups, we can anticipate a relatively simple spectrum.
Predicted ¹H NMR Spectrum
The molecule possesses a plane of symmetry, rendering the two acetyl methyl groups (CH₃) chemically equivalent. Likewise, the two methylsulfanyl groups (SCH₃) are equivalent.
-
Acetyl Protons (C1-H₃, C5-H₃): These protons are on methyl groups adjacent to carbonyls. We expect a single signal for these six protons. The typical chemical shift for such protons is in the range of δ 2.0-2.5 ppm.
-
Methylsulfanyl Protons (S-CH₃): These protons are on methyl groups attached to a sulfur atom, which is part of a vinyl sulfide system. This environment will also produce a single signal for these six protons. The chemical shift is expected in the range of δ 2.2-2.8 ppm.
Predicted ¹³C NMR Spectrum
Based on the molecular symmetry, we can predict the number of unique carbon signals.
-
Acetyl Methyl Carbons (C1, C5): These two carbons are equivalent and will produce one signal, typically in the range of δ 25-35 ppm.
-
Carbonyl Carbons (C2, C4): These two sp² hybridized carbons are also equivalent due to symmetry. Their resonance is expected far downfield, characteristic of ketone carbonyls, in the region of δ 190-205 ppm.[1]
-
Central Olefinic Carbon (C3): This carbon is part of the pentane frame and is bonded to the exocyclic carbon. Its chemical shift will be influenced by the adjacent carbonyls.
-
Exocyclic Olefinic Carbon (=C(SMe)₂): This carbon is bonded to the two sulfur atoms. The shielding effect of the sulfur atoms and its sp² hybridization will place its signal in the olefinic region.
-
Methylsulfanyl Carbons (S-CH₃): The two equivalent methyl carbons attached to sulfur will give rise to a single signal, typically in the range of δ 15-25 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| -C(=O)CH ₃ | 2.1 - 2.4 | Singlet | 6H | 25 - 35 |
| -SCH ₃ | 2.3 - 2.6 | Singlet | 6H | 15 - 25 |
| C =O | - | - | - | 195 - 205 |
| =C -C=O | - | - | - | 110 - 120 |
| C =(SMe)₂ | - | - | - | 160 - 170 |
Note: Predicted chemical shifts are estimates based on typical functional group ranges and may vary depending on the solvent and other experimental conditions.
Part 2: Experimental Protocol for High-Fidelity NMR Data Acquisition
The validity of our structural confirmation rests on the quality of the experimental data. The following protocol outlines the steps for acquiring publication-quality ¹H and ¹³C NMR spectra.
Methodology: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[2][3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules. Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.[2]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment. Select the appropriate solvent (e.g., CDCl₃) in the acquisition software and initiate the lock procedure.[4]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. Utilize the instrument's automated shimming routines (e.g., TopShim) for both ¹H and ¹³C nuclei.[4]
-
Tuning and Matching: The NMR probe must be tuned to the specific resonance frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient signal transmission and detection.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 or similar) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-220 ppm).[5]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with adequate signal-to-noise.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Part 3: Cross-Referencing Experimental Data with Predictions
With the experimental data in hand, the final step is to compare it against our initial predictions. This comparison is the core of the structural verification process.
Workflow for Structural Verification
Sources
A Comparative Analysis of the Reaction Mechanisms Involving 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Abstract
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, a prominent member of the α-oxo ketene dithioacetal family, stands as a versatile and highly reactive intermediate in modern organic synthesis. Its unique electronic properties, arising from the push-pull nature of the substituted alkene, render it susceptible to a variety of transformations, making it a valuable precursor for a diverse array of acyclic and heterocyclic structures. This guide provides a comparative analysis of the principal reaction mechanisms involving this reagent, juxtaposing its performance with alternative synthetic equivalents. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility.
Introduction: The Synthetic Potential of α-Oxo Ketene Dithioacetals
α-Oxo ketene dithioacetals, such as this compound, are characterized by a carbon-carbon double bond substituted with two alkylthio groups and an electron-withdrawing acyl group. This arrangement creates a polarized system, activating the molecule for a range of chemical transformations. The alkylthio groups can act as excellent leaving groups in the presence of nucleophiles, and the double bond itself can participate in cycloaddition reactions. These compounds have emerged as pivotal building blocks for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds which form the core of many pharmaceuticals.[1][2]
The subject of this guide, this compound, is a readily accessible compound, typically synthesized from pentane-2,4-dione (acetylacetone), carbon disulfide, and an alkylating agent like methyl iodide.[3] Its reactivity is multifaceted, and this guide will focus on three key areas: its role in the synthesis of substituted phenols, its application as a precursor for five-membered heterocycles, and its function as a thioacetalization reagent in comparison to its cyclic analog.
Cycloaromatization Reactions: A Gateway to Substituted Phenols
One of the most powerful applications of this compound and its analogs is in the synthesis of highly substituted phenols. These reactions typically proceed through a [3+3] cycloaromatization pathway where the ketene dithioacetal acts as a 1,3-dielectrophilic partner.
Reaction with Active Methylene Compounds
In the presence of a base, active methylene compounds, such as ketones, can act as 1,3-dianion equivalents. The reaction with α-aroyl ketene dithioacetals leads to the formation of 3-aryl-5-thiomethyl-phenols in good yields.[4]
Proposed Mechanism:
The reaction is initiated by a Michael addition of the enolate of the ketone to the β-carbon of the ketene dithioacetal. This is followed by the elimination of one of the methylthio groups as methanethiolate. Subsequent intramolecular cyclization and aromatization via dehydration and elimination of the second methylthio group furnishes the substituted phenol.[4]
Caption: Proposed mechanism for phenol synthesis.
Comparative Analysis with Alternative Phenol Syntheses
Traditional methods for phenol synthesis often involve harsh conditions or multi-step procedures. The use of α-oxo ketene dithioacetals offers a milder and more direct route to polysubstituted phenols.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Ketene Dithioacetal Annulation | α-Aroyl ketene dithioacetal, Ketone, Base | Moderate temperatures | High functional group tolerance, good yields (63-76%)[4] | Limited by the availability of substituted ketene dithioacetals |
| From Sulfonates | Aryl sulfonates | High temperature, strong base | Readily available starting materials | Harsh conditions, limited functional group tolerance |
| From Diazonium Salts | Aryl diazonium salts | Aqueous, heat | Well-established method | Potential for side reactions, safety concerns with diazonium salts |
Synthesis of Five-Membered Heterocycles
The 1,3-dicarbonyl moiety within this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles. These reactions proceed via condensation with dinucleophilic reagents.
Pyrazole and Isoxazole Formation
The reaction of 1,3-dicarbonyl compounds with hydrazine and hydroxylamine is a classical and general method for the synthesis of pyrazoles and isoxazoles, respectively.[5] this compound and its derivatives readily undergo these condensations.
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the corresponding 4-{[bis(methylsulfanyl)methylidene]methyl}-3,5-dimethyl-1H-pyrazole.
Caption: Synthesis of pyrazoles.
Comparison with Other 1,3-Dicarbonyl Precursors
While standard 1,3-dicarbonyl compounds are widely used, the presence of the ketene dithioacetal functionality in this compound offers a handle for further functionalization of the resulting heterocycle.
| Precursor | Resulting Heterocycle | Potential for Further Functionalization |
| Pentane-2,4-dione | 3,5-Dimethylpyrazole | Limited to reactions on the pyrazole ring |
| This compound | 4-{[Bis(methylsulfanyl)methylidene]methyl}-3,5-dimethyl-1H-pyrazole | The dithioacetal group can be further modified |
| 3-Methylpentane-2,4-dione [6] | 3,4,5-Trimethylpyrazole | Provides a simple alkyl-substituted pyrazole |
Thioacetalization Reactions: A Comparative Study with a Cyclic Analogue
Thioacetals are important protecting groups for carbonyl compounds. The use of volatile and malodorous thiols like propane-1,3-dithiol is a significant drawback in their synthesis. This has led to the development of odorless thiol equivalents.
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless Propane-1,3-dithiol Equivalent
A structurally related compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, has been effectively utilized as an odorless and efficient equivalent for propane-1,3-dithiol in acid-promoted thioacetalization reactions.[7][8][9] This reagent offers a practical and environmentally friendlier alternative for the protection of aldehydes and ketones.
Reaction Mechanism:
Under acidic conditions, the cyclic ketene dithioacetal is proposed to undergo hydrolysis to generate a reactive species that then reacts with the carbonyl compound to form the 1,3-dithiane.
Comparative Performance in Thioacetalization
The key advantage of using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is the avoidance of foul-smelling thiols. This significantly improves the practicality and safety of the thioacetalization process.
| Reagent | Odor | Reaction Conditions | Scope |
| Propane-1,3-dithiol | Strong, unpleasant | Acid catalyst | Broad, protects aldehydes and ketones |
| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Odorless | Acid catalyst, solvent-free or in water[8][9] | Chemoselective for aldehydes and aliphatic ketones over aromatic ketones[8][10] |
| This compound | Not typically used for this purpose | - | - |
Experimental Data Summary: Thioacetalization of Carbonyl Compounds
| Substrate | Reagent | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | HCl | Solvent-free, rt, 10 min | 95 | [8] |
| Cyclohexanone | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | HCl | Solvent-free, rt, 30 min | 92 | [8] |
| Acetophenone | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | HCl | Solvent-free, rt, 12 h | 20 | [8] |
The data clearly demonstrates the high efficiency and chemoselectivity of the odorless reagent, with significantly slower reaction rates for aromatic ketones, allowing for selective protection.[8]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its ability to participate in cycloaromatization reactions provides an efficient route to highly substituted phenols. Furthermore, its 1,3-dicarbonyl core makes it a suitable precursor for the synthesis of important heterocyclic scaffolds like pyrazoles and isoxazoles, with the added advantage of retaining a functionalizable dithioacetal group. When comparing its utility in thioacetalization, its cyclic analog, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, stands out as a superior, odorless alternative to traditional thiols. The choice of reagent and reaction pathway will ultimately depend on the desired synthetic outcome, but the diverse reactivity of α-oxo ketene dithioacetals ensures their continued importance in the field of organic chemistry and drug discovery.
References
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Barun, O., Nandi, S., Panda, K., Ila, H., & Junjappa, H. (2002). [4+ 2] cycloaromatization of 4-bis(methylthio)-3-buten-2-one with active methylene ketones: a simple and facile phenol annulation. The Journal of Organic Chemistry, 67(15), 5398–5401. [Link]
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Ouyang, Y., Dong, D., Zheng, C., Yu, H., Liu, Q., & Fu, Z. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(22), 3801-3804. [Link]
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Dong, D., Ouyang, Y., Yu, H., Liu, Q., Liu, J., Wang, M., & Zhu, J. (2005). Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent. The Journal of Organic Chemistry, 70(11), 4535–4537. [Link]
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Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1251–1286. [Link]
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Dong, D., Ouyang, Y., Yu, H., Liu, Q., Liu, J., Wang, M., & Zhu, J. (2005). Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent. The Journal of Organic Chemistry, 70(11), 4535-4537. [Link]
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PubChem. (n.d.). 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione. Retrieved from [Link]
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Baeva, L. A., Biktasheva, L. F., Gataullin, R. R., & Nugumanov, T. R. (2022). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. Russian Journal of Organic Chemistry, 58(1), 104-109. [Link]
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Chemsrc. (n.d.). 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2,4-pentanedione. Retrieved from [Link]
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Ouyang, Y., Dong, D., Zheng, C., Yu, H., Liu, Q., & Fu, Z. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(22), 3801-3804. [Link]
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Junjappa, H., Ila, H., & Asokan, C. V. (1990). α-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron, 46(16), 5423-5506. [Link]
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Ouyang, Y., Dong, D., Zheng, C., Yu, H., Liu, Q., & Fu, Z. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(22), 3801-3804. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
The Precautionary Principle in Chemical Waste Management
The acetylacetone core suggests potential flammability and toxicity, as indicated in the SDS for acetylacetone itself, which is classified as a flammable liquid and is harmful if swallowed or in contact with skin[1][2][3][4]. The presence of organosulfur moieties introduces the possibility of biological activity and potential for environmental harm if not disposed of correctly[5][6]. Ketene dithioacetals are also known for their reactivity[7][8]. Therefore, a cautious approach is not just recommended; it is imperative.
Key Principle: In the absence of comprehensive safety data, a chemical must be treated as hazardous. This principle ensures that all subsequent handling and disposal steps are conducted with the highest level of safety to protect laboratory personnel and the environment.
Characterization Summary
For clarity and quick reference, the known properties of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione are summarized below.
| Property | Value | Source |
| CAS Number | 15908-50-6 | [9] |
| Molecular Formula | C₈H₁₂O₂S₂ | [9] |
| Molecular Weight | 204.31 g/mol | [10] |
| Appearance | Solid | Inferred from Melting Point |
| Melting Point | 61 °C | [10] |
| Boiling Point | 351.2 °C at 760 mmHg | [10] |
| Flash Point | 155.7 °C | [11] |
| Hazard Codes | Xn (Harmful) | [10] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the proper disposal path for this compound, emphasizing the "unknown hazard" protocol.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound.
Objective: To safely collect, store, and dispose of this compound in accordance with institutional and regulatory guidelines for hazardous waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass bottle with a secure cap).
-
Hazardous waste labels.
-
Permanent marker.
-
Access to a designated Satellite Accumulation Area (SAA).
-
Contact information for your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal vendor.
Procedure:
-
Hazard Assessment and PPE:
-
Before handling the material, review this guide and any available institutional chemical safety resources.
-
Given the "Harmful" classification and the potential for skin and respiratory irritation based on its structural analogues, wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated, chemically compatible waste container.
-
If the compound is in solution, do not mix with other waste streams unless explicitly permitted by your institution's EHS office. The solvent will dictate the primary hazard class (e.g., flammable if dissolved in acetone).
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Immediately label the waste container. Proper labeling is a critical safety and regulatory requirement[12]. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "15908-50-6".
-
A clear hazard warning. In this case, an appropriate statement would be: "Caution: Harmful. Hazards Not Fully Characterized. Do Not Inhale or Allow Skin Contact."
-
The date when waste was first added to the container (the "accumulation start date").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, sealed waste container in a designated SAA within your laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal vendor to schedule a pickup.
-
Provide them with the full chemical name and CAS number.
-
Inform them that a complete SDS is unavailable and that the material should be handled as a hazardous substance with unknown characteristics. This information is crucial for the vendor to determine the appropriate transportation and final disposal method (e.g., incineration).
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant safety risk[12].
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This is good laboratory practice and may be required for regulatory compliance.
-
Concluding Remarks: A Commitment to Safety
The proper disposal of laboratory chemicals is a cornerstone of a robust safety culture. For compounds like this compound, where data is limited, a conservative, safety-first approach is the only responsible path forward. By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship.
References
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Penta chemicals. (2024, April 22). Acetylacetone - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2,4-pentanedione. Retrieved from [Link]
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Martínez-Graciá, C., et al. (2023). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]
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Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ketene - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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PubMed. (n.d.). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ketene. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, November 22). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
For the modern researcher, scientist, and drug development professional, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione (CAS No. 15908-50-6). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical, thereby fostering a culture of proactive safety and scientific integrity.
The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure a self-validating system of protection for all personnel.
Understanding the Hazard Profile: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of any robust safety plan.
Key Hazards: [1]
-
Flammability: The compound is a flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source.[1][2]
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The chemical poses a significant risk of serious eye irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of mists or vapors may lead to respiratory irritation.[1]
A comprehensive understanding of these hazards, as outlined in the Safety Data Sheet (SDS), dictates the necessary levels of protection.[1] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[1][2]
| Hazard Classification | GHS Precautionary Statement | Implication for PPE Selection |
| Flammable Liquid and Vapour (Category 3) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] | Use of flame-retardant lab coats and ensuring proper grounding and bonding of containers. |
| Skin Irritation (Category 2) | P280: Wear protective gloves.[1] | Impervious gloves are mandatory to prevent skin contact. |
| Serious Eye Irritation (Category 2A) | P280: Wear eye protection/face protection.[1] | Chemical splash goggles and/or a face shield are required. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[1] | Work should be conducted in a chemical fume hood to minimize inhalation exposure. Respiratory protection may be necessary in certain situations. |
The Core Protocol: A Step-by-Step Guide to PPE Selection and Use
This protocol is designed to be a clear, actionable guide for researchers. Adherence to these steps is critical for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Engineering Controls - The First Line of Defense
Before selecting PPE, always prioritize engineering controls to minimize hazards at their source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood. This is the primary method for preventing the inhalation of vapors and mists.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Explosion-Proof Equipment: Given the flammability of the substance, all electrical equipment used in the vicinity should be explosion-proof.[1][2]
-
Static Discharge Prevention: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[1][2]
Step 2: Primary Protective Barriers - Essential PPE for Routine Handling
The following PPE is mandatory for all procedures involving this chemical:
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to protect against splashes and droplets. Standard safety glasses do not provide adequate protection.[3]
-
Face Shield: In addition to goggles, a face shield should be worn, especially when there is a higher risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure.[3][4]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Select gloves that are resistant to this specific chemical. While the SDS may not specify a particular glove material, nitrile gloves are a common choice for a broad range of chemicals and provide good short-term protection.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Proper Glove Technique: Do not touch personal items (phones, pens, etc.) with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[5]
-
-
Body Protection:
-
Flame-Retardant Laboratory Coat: A lab coat made from a flame-retardant material is required due to the flammability of the chemical.[1] The lab coat should be fully buttoned with sleeves rolled down.[4]
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the skin from potential spills.[4]
-
Step 3: Respiratory Protection - For Non-Routine and Emergency Situations
In most laboratory settings with proper engineering controls, respiratory protection will not be necessary for routine handling. However, it is crucial to be prepared for non-routine events or emergencies.
-
When is a Respirator Needed?
-
In the event of a large spill where vapor concentrations may exceed exposure limits.
-
If engineering controls (like the fume hood) are not available or are malfunctioning.
-
-
Type of Respirator:
-
Respirator Program: The use of respirators requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[4]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Decontamination and Disposal
A comprehensive safety plan extends beyond the immediate handling of the chemical to include proper decontamination and disposal procedures.
Decontamination
-
Personal Decontamination:
-
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
-
Equipment Decontamination:
-
Clean all glassware and equipment that have come into contact with the chemical according to standard laboratory procedures for hazardous chemical waste.
-
Disposal Plan
-
Chemical Waste:
-
Contaminated PPE:
-
Dispose of all used gloves and other disposable PPE as hazardous waste.
-
-
Regulatory Compliance:
Emergency Preparedness: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
-
Spill Response:
-
For small spills within a fume hood, use an absorbent material (e.g., Chemizorb®) to contain the spill.[1]
-
For larger spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Fire Response:
-
In case of a small fire, use a dry sand, dry chemical, or alcohol-resistant foam extinguisher.[1] Do not use water, as it may be ineffective.
-
For larger fires, activate the fire alarm, evacuate the area, and call emergency services.
-
-
First Aid:
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
In case of exposure, follow the first aid measures outlined in the SDS and seek immediate medical attention.[1]
-
By integrating this comprehensive PPE and safety protocol into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel and the integrity of your research.
References
-
This compound | C8H12O2S2 - PubChem. [Link]
-
CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione | Chemsrc. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023-04-12). [Link]
-
Material Safety Data Sheet - Piochem. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. piochem.com [piochem.com]
- 6. epa.gov [epa.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
